Methysergide Maleate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2.C4H4O4/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14;5-3(6)1-2-4(7)8/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15+,19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYXFDXUMVEZKS-ZVFOLQIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017106 | |
| Record name | Methysergide hydrogen maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129-49-7 | |
| Record name | Methysergide maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methysergide maleate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methysergide maleate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methysergide hydrogen maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYSERGIDE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U7H1466GH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Methysergide Maleate: A Technical Guide to its Discovery, Synthesis, and Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methysergide (B1194908) maleate (B1232345), a semi-synthetic ergot alkaloid, has a significant history in the pharmacological management of migraine and cluster headaches. This document provides a comprehensive overview of its discovery, a detailed examination of its synthesis pathway, and an in-depth look at its interaction with serotonin (B10506) receptor signaling pathways. This technical guide is intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a consolidated resource of chemical and biological information on methysergide maleate.
Discovery and Historical Context
Methysergide was first introduced as a prophylactic treatment for migraine in 1959.[1] Its development was a direct result of the growing understanding of the role of serotonin (5-hydroxytryptamine, 5-HT) in the pathophysiology of migraine headaches.[1] Synthesized from lysergic acid, methysergide was designed to be a potent serotonin antagonist.[1]
The timeline of its development and key milestones are summarized below:
| Year | Milestone | Reference |
| 1959 | Introduced as a preventive drug for migraine. | [1] |
| 1960s | Widespread clinical use for migraine prophylaxis. | |
| 1960s-1970s | Reports of retroperitoneal fibrosis and other fibrotic complications emerge, leading to a decline in its use. |
Initially lauded for its efficacy, the use of methysergide saw a significant decline following the discovery of its association with serious side effects, most notably retroperitoneal fibrosis. This has led to its withdrawal from the market in the United States and Canada. Despite its limited clinical use today, the study of methysergide has been instrumental in advancing the understanding of serotonergic mechanisms in migraine and has paved the way for the development of newer generations of anti-migraine therapies.
Chemical Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with lysergic acid, a natural product derived from the ergot fungus. The core of the synthesis involves two key transformations: N-methylation of the indole (B1671886) nitrogen of lysergic acid and subsequent amidation of the carboxylic acid with (+)-2-aminobutanol.
A proposed logical workflow for the synthesis is outlined below:
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of this compound, based on established methods for the synthesis of lysergic acid amides.
Step 1: N-Methylation of Lysergic Acid
-
Objective: To introduce a methyl group at the N1 position of the indole ring of lysergic acid.
-
Reagents and Solvents: Lysergic acid, a suitable methylating agent (e.g., methyl iodide, dimethyl sulfate), a strong base (e.g., sodium amide, potassium hydride), and an inert aprotic solvent (e.g., liquid ammonia (B1221849), tetrahydrofuran).
-
Procedure:
-
Dissolve lysergic acid in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -33°C for liquid ammonia or -78°C for THF).
-
Slowly add the strong base to deprotonate the indole nitrogen.
-
Add the methylating agent dropwise to the reaction mixture.
-
Allow the reaction to proceed for a specified time, monitoring its progress by a suitable technique (e.g., thin-layer chromatography).
-
Quench the reaction by the addition of a proton source (e.g., ammonium (B1175870) chloride solution).
-
Extract the product with an appropriate organic solvent.
-
Purify the resulting 1-methyl-lysergic acid by crystallization or chromatography.
-
Step 2: Amidation of 1-Methyl-Lysergic Acid
-
Objective: To form an amide bond between the carboxylic acid of 1-methyl-lysergic acid and (+)-2-aminobutanol.
-
Reagents and Solvents: 1-methyl-lysergic acid, (+)-2-aminobutanol, a carboxylic acid activating agent (e.g., trifluoroacetic anhydride, dicyclohexylcarbodiimide), and an aprotic solvent (e.g., acetonitrile, dichloromethane).
-
Procedure:
-
Suspend 1-methyl-lysergic acid in the anhydrous solvent.
-
Add the activating agent to the suspension to form an activated intermediate (e.g., a mixed anhydride).
-
In a separate flask, dissolve (+)-2-aminobutanol in the same solvent.
-
Slowly add the solution of the activated 1-methyl-lysergic acid to the amine solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude methysergide free base by column chromatography or crystallization.
-
Step 3: Salt Formation
-
Objective: To convert the methysergide free base to its more stable and water-soluble maleate salt.
-
Reagents and Solvents: Methysergide (free base), maleic acid, and a suitable solvent (e.g., ethanol, methanol).
-
Procedure:
-
Dissolve the purified methysergide free base in the chosen solvent.
-
Add a stoichiometric amount of maleic acid dissolved in the same solvent.
-
Stir the solution until precipitation of the salt is complete.
-
Collect the this compound salt by filtration.
-
Wash the salt with a small amount of cold solvent and dry it under vacuum.
-
Quantitative Data
| Step | Transformation | Typical Yield (%) | Purity (%) |
| 1 | N-Methylation of Lysergic Acid | 60-80 | >95 |
| 2 | Amidation of 1-Methyl-Lysergic Acid | 50-70 | >98 |
| 3 | Salt Formation | >90 | >99 |
Signaling Pathways
Methysergide's pharmacological effects are primarily mediated through its interaction with serotonin receptors. It acts as a mixed agonist/antagonist at different 5-HT receptor subtypes. Furthermore, methysergide is a prodrug that is metabolized to methylergometrine, which also has significant activity at serotonin receptors.
Agonistic Activity at 5-HT1A Receptors
Methysergide exhibits agonistic activity at 5-HT1A receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o).
Antagonistic Activity at 5-HT2A Receptors
Conversely, methysergide acts as an antagonist at 5-HT2A receptors. These receptors are coupled to Gq/11 proteins, which activate the phospholipase C (PLC) signaling cascade.
Conclusion
This compound remains a compound of significant interest due to its complex pharmacology and historical importance in the treatment of migraine. While its clinical application is now limited by safety concerns, it continues to be a valuable tool for researchers studying the serotonergic system. This guide has provided a detailed overview of its discovery, a plausible synthesis pathway with experimental considerations, and a clear visualization of its primary signaling mechanisms. Further research into the nuanced structure-activity relationships of methysergide and its metabolites may yet yield insights for the development of safer and more effective therapeutics.
References
Methysergide Maleate: A Historical and Technical Review of its Role in Migraine Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methysergide (B1194908) maleate, an ergot alkaloid, holds a significant place in the history of migraine research and treatment. As one of the first effective prophylactic medications for migraine, its development and subsequent investigation provided crucial insights into the pathophysiology of this debilitating neurological disorder, particularly the role of serotonin (B10506). This technical guide delves into the historical context of methysergide's use in migraine research, detailing its mechanism of action, key experimental findings, clinical efficacy, and the safety concerns that ultimately led to its decline in widespread use. The information presented herein is intended to provide a comprehensive resource for researchers, scientists, and drug development professionals interested in the evolution of migraine therapeutics.
Historical Timeline
The journey of methysergide from its synthesis to its restricted use is a compelling narrative in the annals of pharmacology and migraine research. Synthesized from lysergic acid, methysergide was introduced in 1959 by Sicuteri as a preventive treatment for migraine, building on the burgeoning understanding of serotonin's role in the condition.[1] Its initial clinical success was a landmark in migraine prophylaxis. However, this was later overshadowed by the discovery of a serious side effect, retroperitoneal fibrosis, first reported about five years after its introduction.[1] This discovery led to a significant decline in its use. Despite this, methysergide continued to be a valuable tool in experimental studies, and research into its vasoconstrictive properties, notably by Saxena in 1974, paved the way for the development of the triptan class of drugs.[1]
References
An In-depth Technical Guide to the Mechanism of Action of Methysergide Maleate as a Serotonin Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methysergide (B1194908), an ergot derivative, has historically been used in the prophylactic treatment of migraine and cluster headaches.[1] Its therapeutic efficacy is intrinsically linked to its complex interactions with the serotonergic system. This technical guide provides a comprehensive overview of the mechanism of action of methysergide maleate (B1232345), focusing on its role as a serotonin (B10506) antagonist. The document details its receptor binding profile, the downstream signaling pathways it modulates, and the experimental protocols used to elucidate these interactions. Particular emphasis is placed on its antagonist activity at 5-HT2 receptor subtypes and its partial agonist activity at the 5-HT1A receptor. Furthermore, the pharmacological actions of its primary active metabolite, methylergometrine, are discussed, as they contribute significantly to the overall clinical effects of methysergide administration.[2][3]
Core Mechanism of Action: A Dual Role in Serotonin Modulation
Methysergide's primary mechanism of action is centered on its ability to act as an antagonist at several key serotonin receptor subtypes, while simultaneously exhibiting partial agonism at another. This dual functionality allows it to modulate serotonergic neurotransmission in a complex manner.
Antagonism at 5-HT2 Receptors
Methysergide is a potent antagonist of 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins.[4] Upon activation by serotonin, these receptors stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). By blocking these receptors, methysergide inhibits this signaling cascade, thereby preventing the downstream cellular effects of serotonin at these sites. This action is believed to contribute to its antimigraine effects by preventing serotonin-mediated vasodilation and neuroinflammation in the cranial vasculature.
Partial Agonism at 5-HT1A Receptors
In addition to its antagonist properties, methysergide acts as a partial agonist at 5-HT1A receptors.[5] These receptors are GPCRs that couple to the Gi/o family of G-proteins.[6] Activation of 5-HT1A receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. As a partial agonist, methysergide elicits a submaximal response compared to the endogenous full agonist, serotonin. This action may contribute to its therapeutic profile by modulating neuronal firing in key brain regions involved in pain processing and mood regulation.
The Role of the Active Metabolite: Methylergometrine
It is crucial to consider that methysergide is extensively metabolized in the liver to methylergometrine, which is itself a pharmacologically active compound.[2] Methylergometrine exhibits a different receptor activity profile than its parent compound, notably acting as a potent agonist at 5-HT2A and 5-HT2B receptors.[3] This agonist activity at 5-HT2B receptors has been linked to the rare but serious side effect of fibrosis associated with long-term methysergide use.[7] In contrast, methylergometrine is a more potent antagonist at 5-HT receptors in the temporal artery than methysergide itself, which may contribute significantly to the prophylactic efficacy against migraine.[8]
Quantitative Data: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of methysergide for various human serotonin receptor subtypes. Lower Ki values indicate a higher binding affinity.
| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference(s) |
| 5-HT1A | [3H]8-OH-DPAT | Human HeLa | 6.21 (pKi) | [5] |
| 5-HT2A | [3H]ketanserin | Human recombinant | 0.35 - 0.77 | [9] |
| 5-HT2B | [3H]LSD | Human recombinant | 1.3 | [10] |
| 5-HT2C | [3H]Mesulergine | Human recombinant | 5.0 | [10] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction of methysergide with serotonin receptors.
Radioligand Binding Assay for 5-HT2A Receptor Affinity (Ki) Determination
This protocol describes a competitive radioligand binding assay to determine the Ki of methysergide for the human 5-HT2A receptor.
4.1.1 Materials
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin (a selective 5-HT2A antagonist).[9]
-
Test Compound: Methysergide maleate.
-
Non-specific Ligand: 10 µM Ketanserin.[9]
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Counter: For measuring radioactivity.
4.1.2 Procedure
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
Total Binding: 50 µL of [3H]ketanserin (at a final concentration near its Kd, e.g., 1 nM), 50 µL of incubation buffer, and 100 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of [3H]ketanserin, 50 µL of 10 µM ketanserin, and 100 µL of cell membrane suspension.
-
Competition: 50 µL of [3H]ketanserin, 50 µL of varying concentrations of methysergide, and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate for 60 minutes at 25°C to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of methysergide to generate a competition curve.
-
Determine the IC50 value (the concentration of methysergide that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Calcium Flux Assay for 5-HT2C Receptor Functional Antagonism
This protocol measures the ability of methysergide to inhibit serotonin-induced intracellular calcium mobilization in cells expressing the 5-HT2C receptor.
4.2.1 Materials
-
Cells: CHO-K1 or HEK293 cells stably expressing the human 5-HT2C receptor.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Plate Reader: Fluorescence plate reader with kinetic reading capability and automated injectors.
4.2.2 Procedure
-
Cell Plating: Seed cells into black-walled, clear-bottom 96-well microplates to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye in assay buffer for 45-60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of methysergide to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the reader and establish a baseline fluorescence reading. Inject a pre-determined EC80 concentration of serotonin into the wells and immediately begin kinetic fluorescence measurement for 60-120 seconds.
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data, with the response in the absence of antagonist as 100% and baseline as 0%.
-
Plot the normalized response against the log concentration of methysergide.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Forskolin-Stimulated cAMP Assay for 5-HT1A Receptor Partial Agonism
This protocol assesses the partial agonist activity of methysergide at the 5-HT1A receptor by measuring its ability to inhibit forskolin-stimulated cAMP production.
4.3.1 Materials
-
Cells: CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Stimulant: Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test Compound: this compound.
-
Full Agonist Control: 8-OH-DPAT.[11]
-
Assay Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
cAMP Assay Kit: A commercial kit for measuring intracellular cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate Reader: A microplate reader compatible with the chosen cAMP assay kit.
4.3.2 Procedure
-
Cell Plating: Plate cells into the appropriate microplate for the chosen cAMP assay kit.
-
Compound Incubation: Remove the culture medium and add varying concentrations of methysergide, 8-OH-DPAT, or vehicle control to the wells. Incubate for 30 minutes at room temperature.
-
Forskolin Stimulation: Add a submaximal (EC80) concentration of forskolin to all wells except the negative control. Incubate for an additional 15-30 minutes.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.
-
Data Analysis:
-
Express the data as a percentage of the forskolin-stimulated response.
-
Plot the percentage inhibition of the forskolin response against the log concentration of methysergide and 8-OH-DPAT.
-
Determine the EC50 (potency) and Emax (efficacy) for each compound. The Emax of methysergide relative to the full agonist (8-OH-DPAT) will indicate its degree of partial agonism.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathways of 5-HT2 and 5-HT1A receptors.
Caption: Experimental workflows for binding and functional assays.
Conclusion
This compound exerts its pharmacological effects through a multifaceted interaction with the serotonin system. Its primary mechanism of action involves the antagonism of 5-HT2A, 5-HT2B, and 5-HT2C receptors, leading to the inhibition of the Gq/11-PLC signaling pathway. Concurrently, it acts as a partial agonist at 5-HT1A receptors, modulating the Gi/o-adenylyl cyclase pathway. The biotransformation of methysergide to its active metabolite, methylergometrine, further complicates its pharmacological profile, contributing to both its therapeutic efficacy and potential side effects. A thorough understanding of these mechanisms, supported by the quantitative data and experimental protocols provided herein, is essential for the rational design and development of novel serotonergic modulators with improved therapeutic indices.
References
- 1. Methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of methysergide and its metabolite methylergometrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylergometrine - Wikipedia [en.wikipedia.org]
- 4. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 5. methysergide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Gi alpha subunit - Wikipedia [en.wikipedia.org]
- 7. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methylergometrine antagonizes 5 HT in the temporal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Pharmacological profile and receptor binding affinity of Methysergide Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methysergide (B1194908), a semi-synthetic ergot alkaloid, has a rich and complex pharmacological profile characterized primarily by its interactions with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. Historically used in the prophylaxis of migraine and cluster headaches, its clinical application has been tempered by safety concerns. This technical guide provides an in-depth analysis of the pharmacological properties of methysergide maleate (B1232345), with a core focus on its receptor binding affinity and the subsequent intracellular signaling cascades. Quantitative binding data are presented in a structured format to facilitate comparative analysis. Detailed experimental methodologies for receptor binding assays are provided, alongside visualizations of key signaling pathways and experimental workflows to offer a comprehensive resource for researchers in pharmacology and drug development.
Pharmacological Profile
Methysergide's therapeutic and adverse effects are intrinsically linked to its complex interactions with multiple neurotransmitter systems. It is not merely a simple antagonist but exhibits a nuanced profile of both agonism and antagonism across various receptor subtypes.
Mechanism of Action
The primary mechanism of action of methysergide is the modulation of serotonergic neurotransmission. It is considered a mixed 5-HT1/5-HT2 receptor antagonist.[1] However, this classification is an oversimplification, as its activity varies significantly across the diverse subtypes of these receptor families. For instance, while it acts as an antagonist at 5-HT2A and 5-HT2C receptors, it demonstrates agonist activity at 5-HT1A and 5-HT2B receptors. This multifaceted interaction with the serotonin system is believed to underlie both its efficacy in preventing vascular headaches and its potential for adverse effects.
Pharmacokinetics
Methysergide is rapidly absorbed after oral administration, with a systemic bioavailability of approximately 13% due to extensive first-pass metabolism in the liver. A significant portion of methysergide is converted to its major active metabolite, methylergometrine (also known as methylergonovine). Plasma concentrations of methylergometrine are considerably higher—more than tenfold greater—than those of the parent drug. The elimination half-life of methysergide is relatively short, whereas methylergometrine has a significantly longer half-life, which may contribute to the overall therapeutic effect.
Receptor Binding Affinity
The affinity of methysergide for various G-protein coupled receptors (GPCRs) has been characterized through numerous in vitro radioligand binding assays. The following tables summarize the binding affinities (Ki or pKi values) of methysergide for a range of human serotonin, dopamine, and adrenergic receptors.
| Receptor Subtype | pKi | Ki (nM) | Functional Activity | Reference |
| Serotonin Receptors | ||||
| 5-HT1A | 7.51 | 30.9 | Partial Agonist | --INVALID-LINK-- |
| 5-HT2A | - | - | Antagonist | --INVALID-LINK-- |
| 5-HT2B | 9.34 | 0.46 | Agonist | --INVALID-LINK-- |
| 5-HT2C | 8.34 | 4.57 | Agonist | --INVALID-LINK-- |
| 5-HT6 | 6.80 | 158.5 | Antagonist | --INVALID-LINK-- |
| 5-HT7 | - | - | Antagonist | --INVALID-LINK-- |
| Dopamine Receptors | ||||
| D3 | 7.23 | 58.9 | - | --INVALID-LINK-- |
| Adrenergic Receptors | ||||
| Alpha-2A | - | - | - | --INVALID-LINK-- |
| Alpha-2B | 5.66 | 218.8 | - | --INVALID-LINK-- |
| Other | ||||
| Histamine H1 | 5.52 | 302.0 | - | --INVALID-LINK-- |
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinity is a cornerstone of pharmacological research. The following is a generalized, yet detailed, protocol for a competitive radioligand binding assay, a common method used to determine the Ki of a test compound like methysergide.
Materials
-
Cell Membranes: Stably expressing the human receptor of interest (e.g., 5-HT2A) in a cell line such as HEK293.
-
Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A).
-
Test Compound: Methysergide maleate.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
96-well Plates.
-
Filtration Apparatus (Cell Harvester).
-
Liquid Scintillation Counter.
Methods
-
Membrane Preparation:
-
Culture cells expressing the target receptor to confluency.
-
Harvest the cells and resuspend them in an ice-cold lysis buffer.
-
Homogenize the cell suspension to lyse the cells and release the membranes.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and re-centrifuge.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
Store the membrane preparation at -80°C in aliquots.
-
-
Competitive Binding Assay:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a known unlabeled antagonist for the target receptor.
-
Competitive Binding: Cell membranes, radioligand, and each concentration of methysergide.
-
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (the inhibition constant) from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
Signaling Pathways
Methysergide's pharmacological effects are mediated through the activation or inhibition of intracellular signaling cascades following its binding to 5-HT receptors. The 5-HT1 and 5-HT2 receptor families are coupled to different G-proteins, leading to distinct downstream cellular responses.
5-HT1 Receptor Signaling (Gi/o-Coupled)
5-HT1 receptors, where methysergide can act as a partial agonist, are typically coupled to inhibitory G-proteins (Gi/o).[2] Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP leads to decreased activity of protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can directly modulate ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability.
5-HT2 Receptor Signaling (Gq/11-Coupled)
5-HT2 receptors, where methysergide acts as an antagonist at some subtypes (e.g., 5-HT2A) and an agonist at others (e.g., 5-HT2B), are coupled to Gq/11 proteins.[3] Activation of this pathway stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cascade of cellular responses.
Conclusion
This compound possesses a complex pharmacological profile defined by its varied interactions with multiple serotonin receptor subtypes, as well as its affinity for other biogenic amine receptors. Its dualistic nature as both an agonist and an antagonist at different 5-HT receptors underscores the intricacy of serotonergic pharmacology. The data and protocols presented in this guide offer a comprehensive overview for researchers, providing a foundation for further investigation into the molecular mechanisms of methysergide and the development of more selective and safer therapeutic agents targeting the serotonin system. The provided visualizations of experimental workflows and signaling pathways serve as a tool for a clearer understanding of the processes involved in characterizing and understanding the actions of this and similar compounds.
References
Methysergide Maleate: A Technical Guide to its Chemical Structure, Properties, and Serotonergic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methysergide (B1194908) maleate (B1232345), a semi-synthetic ergot alkaloid, has a long history in the prophylactic treatment of vascular headaches, such as migraine and cluster headaches.[1] Its therapeutic efficacy is intrinsically linked to its potent antagonism of serotonin (B10506) (5-HT) receptors, particularly within the 5-HT2 family. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and serotonergic pharmacology of methysergide maleate. Detailed experimental protocols for key assays used to characterize its receptor interaction are provided, alongside visualizations of its signaling pathways and a representative analytical workflow. While its clinical use has been curtailed due to safety concerns, methysergide remains a valuable tool in pharmacological research for probing the serotonergic system.[1]
Chemical Structure and Physicochemical Properties
This compound is the maleate salt of methysergide, a derivative of lysergic acid. The methylation at the indole (B1671886) nitrogen of the ergoline (B1233604) ring system significantly enhances its serotonin antagonistic properties compared to its parent compounds.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid | [3][4] |
| Molecular Formula | C25H31N3O6 | [3][4] |
| Molecular Weight | 469.5 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | ~165 °C (decomposes) | [4] |
| Solubility | Water: 10 mM (with gentle warming) | [6] |
| DMSO: Slightly soluble | [7] | |
| Methanol: Slightly soluble | [7] | |
| pKa | 16 | [7] |
| LogP | 2.22 | [8] |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the blockade of serotonin receptors. It exhibits a complex pharmacological profile, acting as a potent antagonist at 5-HT2B and 5-HT2C receptors.[6][9] Interestingly, it can act as a partial agonist at 5-HT1A and other 5-HT receptors.[6] Its therapeutic effects in migraine prophylaxis are largely attributed to its antagonist activity at 5-HT2 receptors, which are involved in vasodilation and inflammation of cranial blood vessels.[10]
The 5-HT2 receptor subfamily (5-HT2A, 5-HT2B, and 5-HT2C) primarily couples to Gq/11 G-proteins. Upon agonist binding, Gq/11 activates phospholipase C (PLC), initiating a signaling cascade that leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Methysergide, by acting as an antagonist, blocks the initiation of this cascade by serotonin.
Caption: 5-HT2 Receptor Gq Signaling Pathway and Site of Methysergide Antagonism.
Pharmacokinetics
Methysergide is administered orally and undergoes significant first-pass metabolism in the liver, resulting in a low oral bioavailability of approximately 13%.[11] Its major active metabolite is methylergometrine, which has a longer half-life and is a potent agonist at 5-HT1B/1D receptors, contributing to the overall therapeutic effect.[11]
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Oral Bioavailability | ~13% | [11][12] |
| Metabolism | Hepatic; extensive first-pass metabolism to methylergometrine | [7][11] |
| Protein Binding | 66% | [7] |
| Volume of Distribution | 50 L/kg | [7] |
| Elimination Half-life | ~10 hours | [7] |
| Excretion | Primarily renal (56.4%) | [7] |
Experimental Protocols
The following are representative protocols for assays commonly used to characterize the interaction of compounds like this compound with serotonin receptors.
Radioligand Binding Assay for 5-HT2A Receptor
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the human 5-HT2A receptor by measuring its ability to displace the radiolabeled antagonist, [3H]ketanserin.
Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled ketanserin (B1673593) (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl.
-
Scintillation Cocktail.
-
96-well microplates and glass fiber filters.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + [3H]ketanserin + assay buffer.
-
Non-specific Binding: Cell membranes + [3H]ketanserin + 10 µM unlabeled ketanserin.
-
Displacement: Cell membranes + [3H]ketanserin + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity in counts per minute (CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]ketanserin).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a Radioligand Binding Assay.
Functional Assay: Calcium Flux Assay for 5-HT2C Receptor
This protocol measures the antagonist effect of this compound on 5-HT2C receptor activation by quantifying changes in intracellular calcium concentration.
Materials:
-
Cells: HEK293 cells stably expressing the human 5-HT2C receptor.
-
Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with an injector.
Procedure:
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium, wash the cells with assay buffer, and then incubate with the calcium-sensitive dye solution for 1 hour at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Add assay buffer containing different concentrations of this compound or vehicle and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject a solution of serotonin (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine the inhibitory effect of this compound by comparing the response in its presence to the response with serotonin alone.
-
Generate a concentration-response curve for this compound and calculate its IC50 value.
-
Caption: Workflow for a Calcium Flux Functional Assay.
Analytical Workflow
A typical analytical workflow for the characterization and quality control of this compound in a research or drug development setting is outlined below.
Caption: Representative Analytical Workflow for this compound.
Conclusion
This compound is a pharmacologically complex molecule with potent serotonin receptor antagonist activity. Its well-defined chemical structure and properties, coupled with its established mechanism of action, make it an important reference compound in neuroscience and pharmacology. While its clinical application is limited by safety concerns, particularly the risk of fibrosis with long-term use, the study of methysergide continues to provide valuable insights into the role of the serotonergic system in health and disease. The experimental protocols and workflows detailed in this guide offer a framework for the continued investigation of this and other serotonergic compounds.
References
- 1. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Methysergide | C21H27N3O2 | CID 9681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C25H31N3O6 | CID 5281073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 129-49-7: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound [sigmaaldrich.com]
- 7. Methysergide (Hydrogen Maleate) - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 8. Methysergide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. neurology.org [neurology.org]
- 10. youtube.com [youtube.com]
- 11. Methysergide - Wikipedia [en.wikipedia.org]
- 12. Pharmacokinetics of methysergide and its metabolite methylergometrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Methysergide Maleate and the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methysergide (B1194908), a semi-synthetic ergot alkaloid, has a long and complex history in the treatment of vascular headaches, such as migraine and cluster headaches. Its therapeutic efficacy is intrinsically linked to its multifaceted interactions with the central nervous system (CNS), primarily through the serotonergic system. This technical guide provides an in-depth exploration of the CNS effects of methysergide maleate, with a focus on its pharmacodynamics, receptor interaction profiles, and the downstream signaling pathways it modulates. Particular attention is given to its active metabolite, methylergometrine, which is now understood to be a key mediator of methysergide's clinical activity and side-effect profile. This document summarizes quantitative pharmacological data, details relevant experimental protocols, and provides visual representations of key molecular pathways to serve as a comprehensive resource for researchers and professionals in drug development.
Introduction
Methysergide was first introduced as a prophylactic treatment for migraine in 1959.[1] Its development was spurred by the growing understanding of the role of serotonin (B10506) (5-hydroxytryptamine, 5-HT) in the pathophysiology of migraine.[1] While its clinical effectiveness has been well-documented, its use has been curtailed by the risk of serious side effects, most notably retroperitoneal fibrosis, with chronic use.[1]
Methysergide itself is a prodrug, with a systemic bioavailability of only 13% due to extensive first-pass metabolism.[2] It is rapidly converted to its major active metabolite, methylergometrine, which circulates at concentrations approximately ten times higher than the parent compound and has a significantly longer elimination half-life.[2][3] Therefore, a thorough understanding of methysergide's CNS effects necessitates a detailed examination of the pharmacological activities of both methysergide and methylergometrine.
This guide will delve into the molecular mechanisms underlying methysergide's actions, presenting a compilation of its interactions with various serotonin receptor subtypes and the consequent signaling cascades.
Pharmacodynamics: Receptor Interaction Profile
The CNS effects of methysergide and its metabolite are primarily mediated through their interactions with a range of serotonin (5-HT) receptors. Their pharmacological profile is complex, exhibiting both antagonistic and agonistic activities at different receptor subtypes.
Quantitative Receptor Binding and Functional Data
The binding affinities (Ki) and functional activities (EC50 for agonists, IC50 for antagonists) of methysergide and methylergometrine have been characterized at several key 5-HT receptors. This data, crucial for understanding their dose-dependent effects and therapeutic window, is summarized in the tables below.[4][5]
Table 1: Receptor Binding Affinities (Ki) of Methysergide and Methylergometrine
| Receptor Subtype | Methysergide Ki (nM) | Methylergometrine Ki (nM) |
| 5-HT1A | 14-25 | Data not readily available |
| 5-HT1B | 2.5-162 | Data not readily available |
| 5-HT1D | 3.6-93 | Data not readily available |
| 5-HT2A | Data not readily available | Data not readily available |
| 5-HT2B | Data not readily available | Data not readily available |
| 5-HT2C | Data not readily available | Data not readily available |
| 5-HT7 | Data not readily available | Data not readily available |
Note: Ki values are presented as ranges from multiple studies where available.
Table 2: Functional Activity (EC50/IC50) of Methysergide and Methylergometrine
| Receptor Subtype | Compound | Activity | EC50/IC50 (nM) |
| 5-HT1A | Methysergide | Partial Agonist | - |
| Methylergometrine | Agonist | More potent than Methysergide | |
| 5-HT1B | Methysergide | Agonist | - |
| Methylergometrine | Agonist | More potent than Methysergide | |
| 5-HT1D | Methysergide | Partial Agonist | - |
| Methylergometrine | Partial Agonist | More potent than Methysergide | |
| 5-HT1F | Methysergide | Agonist | - |
| Methylergometrine | Agonist | More potent than Methysergide | |
| 5-HT2A | Methysergide | Agonist | - |
| Methylergometrine | Potent Agonist | - | |
| 5-HT2B | Methysergide | Antagonist | - |
| Methylergometrine | Potent Agonist | - | |
| 5-HT2C | Methysergide | Antagonist | - |
| Methylergometrine | Potent Partial Agonist | - |
Data primarily sourced from a comprehensive receptor activity mapping study.[5]
Key Signaling Pathways in the CNS
The interaction of methysergide and methylergometrine with 5-HT receptors initiates intracellular signaling cascades that ultimately mediate their physiological effects. The primary pathways involve G-protein coupling and, in some cases, β-arrestin recruitment.
Gq/11-Coupled 5-HT2 Receptor Signaling
The 5-HT2 receptor subfamily (5-HT2A, 5-HT2B, and 5-HT2C) predominantly couples to Gq/11 proteins.[6][7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] This cascade is fundamental to many neuronal processes, including excitability and plasticity. The antagonistic action of methysergide at 5-HT2B and 5-HT2C receptors would inhibit this pathway, while the potent agonism of methylergometrine at 5-HT2A and 5-HT2B receptors would strongly activate it.
Gi/o-Coupled 5-HT1 Receptor Signaling
The 5-HT1 receptor subtypes (5-HT1A, 5-HT1B, 5-HT1D) are coupled to inhibitory Gi/o proteins.[8][9] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[10] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the dissociated G-protein can directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced excitability. Both methysergide and methylergometrine act as agonists at these receptors, suggesting a role in neuronal inhibition.
β-Arrestin Signaling
In addition to G-protein-mediated signaling, GPCRs can also signal through β-arrestins.[11] Upon receptor activation and phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[11] This can lead to receptor desensitization and internalization, but also to the initiation of a distinct wave of signaling, often involving the activation of mitogen-activated protein kinase (MAPK) cascades.[12] The biased agonism of certain ligands, favoring either G-protein or β-arrestin pathways, is an area of intense research. The full extent to which methysergide and methylergometrine engage β-arrestin signaling pathways is still under investigation but is thought to play a role in both their therapeutic effects and long-term side effects.
Experimental Protocols
The quantitative data presented in this guide are derived from a variety of in vitro and in vivo experimental procedures. Below are detailed methodologies for key assays used to characterize the pharmacological profile of methysergide and its metabolite.
In Vitro Assays
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the human 5-HT receptor of interest (e.g., from CHO-K1 or HEK293 cells).
-
Radioligand specific for the receptor (e.g., [3H]mesulergine for 5-HT2C).[13]
-
Test compounds (methysergide, methylergometrine) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (a high concentration of a known non-radiolabeled ligand).
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or test compound.
-
Incubate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[13]
-
Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Dry the filter mat and add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
This functional assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, to determine the agonistic or antagonistic activity of a compound at Gq/11-coupled receptors.[5]
-
Materials:
-
Cells stably expressing the 5-HT2 receptor of interest (e.g., CHO-K1 cells).
-
Inositol-free DMEM and [3H]myo-inositol.
-
Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).
-
Test compounds at various concentrations.
-
Lysis buffer (e.g., 0.1 M formic acid).
-
Anion-exchange chromatography columns.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Replace the medium with inositol-free DMEM containing [3H]myo-inositol and incubate for 18-24 hours to label the cellular phosphoinositide pools.[5]
-
Wash the cells to remove unincorporated [3H]myo-inositol.
-
Add stimulation buffer with LiCl and varying concentrations of the test compound.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and separate the total [3H]-labeled inositol phosphates using anion-exchange chromatography.
-
Quantify the amount of [3H]-IPs by scintillation counting.
-
For agonists, determine the EC50 (concentration for half-maximal response) and Emax (maximal response).
-
For antagonists, perform the assay in the presence of a known agonist to determine the IC50 (concentration that inhibits 50% of the agonist response).
-
In Vivo Assays
High-performance liquid chromatography (HPLC) is a standard method for quantifying the levels of methysergide and its metabolite in biological fluids.
-
Materials:
-
Plasma samples from subjects administered methysergide.
-
Internal standard (e.g., another ergot alkaloid).
-
Organic extraction solvent.
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., fluorescence or mass spectrometry).
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffer).
-
-
Procedure:
-
To a known volume of plasma, add the internal standard.
-
Perform liquid-liquid extraction with an organic solvent to isolate the analytes.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
Inject a known volume of the reconstituted sample into the HPLC system.
-
Separate the compounds based on their retention times on the column.
-
Detect and quantify the compounds using the detector.
-
Construct a calibration curve using standards of known concentrations to determine the concentrations of methysergide and methylergometrine in the plasma samples.
-
This in vivo model can be used to study the vasoconstrictor effects of methysergide and its metabolite on cerebral blood vessels, which is relevant to its mechanism of action in migraine.
-
Procedure:
-
Anesthetize a pig and surgically expose a carotid artery.
-
Implant a flow probe to measure blood flow.
-
Administer methysergide or methylergometrine intravenously or intra-arterially.
-
Continuously record carotid blood flow before, during, and after drug administration.
-
Analyze the data to determine the effect of the compounds on vascular tone.
-
Conclusion
This compound's effects on the central nervous system are complex and mediated by a dual pharmacology involving the parent compound and its more potent and longer-lasting metabolite, methylergometrine. Their combined actions as both agonists and antagonists at various serotonin receptors, particularly the 5-HT1 and 5-HT2 subtypes, result in a modulation of neuronal activity and vascular tone that is believed to underlie its efficacy in preventing migraine and cluster headaches. The agonism of methylergometrine at the 5-HT2B receptor is also thought to be responsible for the rare but serious fibrotic side effects. A detailed understanding of the receptor interactions and downstream signaling pathways, as outlined in this guide, is essential for the development of safer and more effective therapies for primary headache disorders. The provided experimental protocols offer a framework for the continued investigation of compounds targeting the serotonergic system.
References
- 1. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reconstitution of the human 5-HT(1D) receptor-G-protein coupling: evidence for constitutive activity and multiple receptor conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methysergide | C21H27N3O2 | CID 9681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. benchchem.com [benchchem.com]
- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 7. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How much do we know about the coupling of G-proteins to serotonin receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Initial Investigations into the Vasoconstrictive Properties of Methysergide Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methysergide (B1194908) maleate (B1232345), a semi-synthetic ergot alkaloid, has a long history in the prophylactic treatment of vascular headaches, such as migraines.[1][2] Its therapeutic efficacy is intrinsically linked to its vasoconstrictive properties, a subject of extensive investigation since the mid-20th century. This technical guide provides an in-depth overview of the initial scientific explorations into methysergide's vasoconstrictive effects, focusing on its mechanism of action, quantitative pharmacological data, and the experimental protocols used in these seminal studies. A key focus is the compound's interaction with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors and the subsequent signaling cascades in vascular smooth muscle.
Mechanism of Action: A Complex Interplay with Serotonin Receptors
Initial investigations revealed that methysergide's vasoconstrictive actions are primarily mediated through its interaction with the serotonin receptor system. It exhibits a complex pharmacological profile, acting as both an antagonist and a partial agonist at different 5-HT receptor subtypes.[3] Furthermore, methysergide is now understood to be a prodrug, with its major active metabolite, methylergometrine, displaying significantly more potent activity at certain 5-HT receptors.[4][5]
5-HT Receptor Subtypes Involved
-
5-HT2 Receptors: Methysergide is a potent antagonist of 5-HT2 receptors, particularly the 5-HT2A and 5-HT2B subtypes.[6][7] Antagonism of 5-HT2A receptors in vascular smooth muscle can inhibit serotonin-induced vasoconstriction. The interaction with 5-HT2B receptors is of particular interest, as these receptors are coupled to the Gq/11 signaling pathway.[7][8] Activation of this pathway leads to the stimulation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium, leading to smooth muscle contraction.
-
5-HT1 Receptors: In contrast to its antagonist role at 5-HT2 receptors, methysergide acts as a partial agonist at 5-HT1 receptors.[3] This agonistic activity is thought to contribute to its vasoconstrictive effects, particularly in the cranial vasculature.
Allosteric Modulation
Intriguingly, research suggests that methysergide's interaction with 5-HT2 receptors is not a simple competitive antagonism. Instead, it appears to act as an allosteric modulator, binding to a site on the receptor distinct from the serotonin binding site.[6][9] This allosteric binding modifies the receptor's conformation, thereby influencing its response to serotonin. This finding is significant as it suggests a more nuanced mechanism of action than direct competition.
Quantitative Data on Vasoconstrictive Properties
The following tables summarize key quantitative data from initial in vitro investigations into the vasoconstrictive and receptor-binding properties of methysergide and its active metabolite, methylergometrine.
Table 1: In Vitro Vasoconstrictor and Antagonist Potency
| Compound | Vascular Preparation | Parameter | Value | Reference |
| Methysergide | Bovine Basilar Artery | pD'2 (antagonist potency vs. 5-HT) | 9.1 | [10] |
| Methysergide | Bovine Basilar Artery | pD2 (agonist potency) | 6.6 | [10] |
| Methylergometrine | Human Temporal Artery | 5-HT Antagonistic Potency | 40 times greater than methysergide | [4] |
pD'2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in the concentration-response curve of an agonist. pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response.
Experimental Protocols
The following sections detail the methodologies employed in key early experiments that elucidated the vasoconstrictive properties of methysergide.
In Vitro Isometric Tension Recording in Isolated Vascular Strips
This protocol was fundamental in quantifying the direct contractile or relaxant effects of methysergide on vascular smooth muscle.
Objective: To measure the isometric tension generated by isolated arterial or venous segments in response to methysergide and other vasoactive substances.
Materials:
-
Freshly excised vascular tissue (e.g., bovine basilar arteries, canine saphenous veins).[10][11]
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
-
Organ bath system with temperature control (37°C) and aeration (95% O2, 5% CO2).[12]
-
Isometric force transducers.[12]
-
Micromanipulators.[13]
-
Data acquisition system.
-
Methysergide maleate, serotonin, and other relevant pharmacological agents.
Procedure:
-
Tissue Preparation: Immediately after excision, place the vascular tissue in cold Krebs-Henseleit solution. Carefully dissect away any adhering connective tissue. Cut the vessel into rings or spiral strips of appropriate dimensions (e.g., 2-4 mm in length).
-
Mounting: Suspend the vascular segments in the organ baths filled with Krebs-Henseleit solution maintained at 37°C and aerated with 95% O2 and 5% CO2. Attach one end of the segment to a fixed hook and the other to an isometric force transducer.
-
Equilibration and Pre-tensioning: Allow the tissues to equilibrate for a period of 60-90 minutes, during which the bathing solution is changed every 15-20 minutes. Apply a resting tension to the tissues and allow them to stabilize. The optimal resting tension should be determined for each tissue type.
-
Viability Check: Before adding any test compounds, contract the tissues with a standard depolarizing agent (e.g., high concentration of KCl) to ensure viability.
-
Drug Administration: Construct cumulative concentration-response curves for methysergide by adding the drug in a stepwise, increasing manner. To assess its antagonist properties, pre-incubate the tissues with methysergide for a specific period before constructing a concentration-response curve for an agonist like serotonin.
-
Data Recording and Analysis: Continuously record the isometric tension. Express the responses as a percentage of the maximal contraction induced by KCl or the agonist. Calculate pD2 or pD'2 values from the concentration-response curves.
In Vivo Measurement of Carotid Blood Flow in a Canine Model
This in vivo model, pioneered by Saxena in 1974, was crucial in demonstrating the selective vasoconstrictor effect of methysergide on the carotid vascular bed.[2]
Objective: To measure changes in carotid artery blood flow in an anesthetized dog in response to intravenous or intra-arterial administration of methysergide.
Materials:
-
Mongrel dogs of either sex.
-
Anesthetic agents (e.g., pentobarbital (B6593769) sodium).
-
Surgical instruments for dissection and cannulation.
-
Pressure transducer for monitoring blood pressure.
-
Data acquisition system.
-
This compound solution for injection.
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the dog and maintain a stable level of anesthesia throughout the experiment. Perform a tracheotomy to ensure a patent airway. Isolate a common carotid artery and place a flow probe around the vessel to measure blood flow. Cannulate a femoral artery to monitor systemic blood pressure and a femoral vein for drug administration.
-
Stabilization: Allow the animal to stabilize after the surgical procedures until a steady baseline blood flow and blood pressure are achieved.
-
Drug Administration: Administer methysergide intravenously or via close-arterial injection into the carotid artery.
-
Data Recording and Analysis: Continuously record carotid blood flow, systemic arterial blood pressure, and heart rate. Analyze the data to determine the percentage change in carotid blood flow from the baseline following methysergide administration.
Inhibition of Neurogenic Vasoconstriction in the Dog Forelimb
This experimental setup was used to investigate the interaction of methysergide with the sympathetic nervous system's control of vascular tone.
Objective: To determine the effect of methysergide on the vasoconstrictor response induced by electrical stimulation of sympathetic nerves in the dog forelimb.
Materials:
-
Anesthetized dogs.
-
Flow probe for measuring brachial artery blood flow.
-
Electrical stimulator with platinum electrodes.
-
Surgical instruments.
-
This compound and other pharmacological agents (e.g., phentolamine).
Procedure:
-
Surgical Preparation: Prepare the anesthetized dog as described for the carotid blood flow measurement. Isolate the brachial artery in one forelimb and place a flow probe around it. Isolate the sympathetic nerve trunk supplying the forelimb and place stimulating electrodes around it.
-
Electrical Stimulation: Apply electrical stimulation to the sympathetic nerve at varying frequencies (e.g., 2, 5, 10 Hz) and record the resulting decrease in brachial artery blood flow (vasoconstriction).[16][17][18]
-
Drug Administration: Administer methysergide intravenously.
-
Post-Drug Stimulation: Repeat the electrical stimulation protocol at the same frequencies after methysergide administration and record the changes in blood flow.
-
Data Analysis: Compare the vasoconstrictor responses to nerve stimulation before and after methysergide administration to determine its inhibitory effect.
Signaling Pathways and Visualizations
The vasoconstrictive effects of methysergide are initiated by its interaction with 5-HT receptors on the surface of vascular smooth muscle cells. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved.
5-HT2B Receptor-Mediated Vasoconstriction
Methysergide's metabolite, methylergometrine, is a potent agonist at 5-HT2B receptors. This pathway is a primary contributor to the vasoconstrictive effects observed.
Caption: 5-HT2B receptor signaling pathway leading to vasoconstriction.
Allosteric Modulation of 5-HT2 Receptors
Methysergide can act as an allosteric modulator, influencing the receptor's response to serotonin without directly competing for the same binding site.
Caption: Allosteric modulation of a 5-HT2 receptor by methysergide.
Experimental Workflow for In Vitro Isometric Tension Studies
The logical flow of an in vitro experiment to determine the vasoconstrictive properties of methysergide is outlined below.
Caption: Experimental workflow for in vitro isometric tension studies.
Conclusion
The initial investigations into the vasoconstrictive properties of this compound laid a crucial foundation for understanding its therapeutic role in migraine prophylaxis. These early studies, employing a combination of in vitro and in vivo models, established its complex interaction with the serotonin receptor system, highlighting its dual role as a 5-HT2 receptor antagonist and a 5-HT1 receptor partial agonist. The discovery of its active metabolite, methylergometrine, and the concept of allosteric modulation have further refined our understanding of its mechanism of action. The quantitative data and detailed experimental protocols from this era not only provided the basis for the clinical use of methysergide but also paved the way for the development of more selective 5-HT receptor-targeted therapies for vascular headaches. This technical guide serves as a comprehensive resource for researchers and professionals in the field, offering insights into the foundational science behind a historically significant vasoconstrictive agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective vasoconstriction in carotid vascular bed by methysergide: possible relevance to its antimigraine effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiating effect of methysergide on norepinephrine-induced constriction of the isolated internal carotid artery of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylergometrine antagonizes 5 HT in the temporal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Allosteric properties of the 5-HT2 receptor system of the rat tail artery. Ritanserin and methysergide are not competitive 5-HT2 receptor antagonists but allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the 5-HT receptor in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ultrastructure of human and transplanted canine veins: effects of different preparation media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A method for recording isometric tension development by isolated cardiac myocytes: transducer attachment with fibrin glue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Evaluation of Quantitative MR Angiography in a Canine Carotid Artery Stenosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Protocol for Improved Measurement of Arterial Flow Rate in Preclinical Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of neural stimuli on blood flow through vasa vasorum in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Studies on the hemodynamic changes induced by electrical stimulation of the vagosympathetic trunks in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nervous system modulation through electrical stimulation in companion animals - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolism and Metabolites of Methysergide Maleate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methysergide (B1194908), a semi-synthetic ergot alkaloid, has historically been used for the prophylaxis of migraine and cluster headaches. Its therapeutic efficacy and adverse effect profile are intrinsically linked to its complex metabolism. This technical guide provides a comprehensive overview of the current understanding of methysergide's metabolic pathways, its primary active metabolite, methylergometrine, and the analytical methodologies employed in their study. The document is intended to serve as a detailed resource for researchers and professionals involved in drug development and pharmacological research.
Introduction
Methysergide is recognized as a prodrug, with its pharmacological activity largely attributed to its major metabolite, methylergometrine (also known as methylergonovine). The conversion of methysergide to methylergometrine is a critical determinant of its therapeutic and adverse effects. Understanding the nuances of this metabolic process is essential for a complete comprehension of its clinical pharmacology.
Metabolic Pathways
The primary metabolic transformation of methysergide is N-demethylation.
N-Demethylation: The Major Pathway
The principal metabolic route for methysergide is the demethylation at the N-1 position of the indole (B1671886) nucleus, which results in the formation of its active metabolite, methylergometrine.[1] This biotransformation is a classic Phase I metabolic reaction.
-
Enzymatic System: While direct studies on methysergide are limited, the metabolism of other ergot alkaloids, such as ergotamine and dihydroergotamine, is known to be mediated by the cytochrome P450 (CYP) enzyme system, specifically the CYP3A4 isoform. Given the structural similarity, it is highly probable that CYP3A4 is the primary enzyme responsible for the N-demethylation of methysergide in human liver microsomes.
Other Potential Metabolic Pathways
-
Hydroxylation: Studies on other ergot alkaloids, like dihydroergotamine, have revealed the formation of hydroxylated metabolites. Although not definitively identified for methysergide, it is plausible that minor metabolic pathways involving hydroxylation of the ergoline (B1233604) ring structure may occur.
-
Glucuronidation: As a Phase II metabolic process, glucuronidation serves to increase the water solubility of drugs and their metabolites, facilitating their excretion. While there is no direct evidence of methysergide or methylergometrine undergoing glucuronidation, it remains a theoretical possibility for any hydroxylated metabolites that may be formed.
Quantitative Data: Pharmacokinetics
Methysergide exhibits low oral bioavailability due to extensive first-pass metabolism in the liver.[2] The resulting plasma concentrations of its active metabolite, methylergometrine, are substantially higher than those of the parent drug.
Table 1: Pharmacokinetic Parameters of Methysergide and Methylergometrine in Humans
| Parameter | Methysergide | Methylergometrine | Reference(s) |
| Oral Bioavailability | ~13% | - | [2] |
| AUC Ratio (Metabolite/Parent Drug) after Oral Administration | - | >10 | [2] |
| Elimination Half-life (t½) after Oral Administration | 62.0 ± 8.3 min | 223 ± 43 min | [2] |
| Elimination Half-life (t½) after Intravenous Administration | 44.8 ± 8.1 min | 174 ± 35 min | [2] |
Table 2: Pharmacokinetic Parameters of Methysergide and Methylergometrine in Rats
| Parameter | Methysergide | Methylergometrine | Reference(s) |
| Plasma Clearance (IV) | 74.2 - 102 mL/min/kg | 5-6 times lower than Methysergide | |
| Volume of Distribution at Steady State (Vss) | Similar to Methylergometrine | Similar to Methysergide | |
| Plasma Protein Binding | 84.2% | - |
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes (Representative Protocol)
This protocol describes a general procedure for assessing the in vitro metabolism of methysergide.
-
Materials and Reagents:
-
Methysergide maleate
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN) for reaction termination
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
-
Incubation Procedure:
-
Thaw HLMs on ice.
-
Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, MgCl₂, and methysergide at the desired concentration.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the terminated reaction mixtures.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
HPLC-MS/MS Analysis of Methysergide and Methylergometrine (Representative Protocol)
This protocol outlines a general method for the quantification of methysergide and its primary metabolite.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate methysergide, methylergometrine, and the internal standard.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for methysergide, methylergometrine, and the internal standard would need to be optimized.
-
Signaling Pathways
The pharmacological effects of methysergide and methylergometrine are mediated through their interaction with serotonin (B10506) (5-HT) receptors. Methylergometrine is a potent agonist at 5-HT2A and 5-HT2B receptors, which are Gq/11 protein-coupled receptors.
Activation of the 5-HT2A/2B receptor by methylergometrine leads to the activation of the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses.
Conclusion
The metabolism of methysergide is a critical aspect of its pharmacology, with the N-demethylation to the active metabolite methylergometrine being the predominant pathway, likely mediated by CYP3A4. The significant differences in the pharmacokinetic and pharmacodynamic profiles of methysergide and methylergometrine underscore the importance of considering this metabolic conversion in both clinical use and further research. The provided methodologies and pathway diagrams offer a foundational framework for professionals engaged in the study of this and other centrally acting drugs. Future research should focus on definitively identifying the specific CYP isoenzymes involved in methysergide metabolism and exploring the potential for minor metabolic pathways.
References
Methodological & Application
Application Notes and Protocols for In Vivo Rodent Studies with Methysergide Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methysergide (B1194908) maleate (B1232345), an ergot derivative, is a semi-synthetic compound known for its potent serotonin (B10506) (5-HT) receptor antagonist properties. It has been historically used in the prophylactic treatment of migraine and cluster headaches. In the context of in vivo rodent studies, methysergide maleate serves as a critical pharmacological tool to investigate the role of the serotonergic system in a variety of physiological and pathological processes, including pain, inflammation, and neuropsychiatric disorders. These application notes provide detailed protocols for utilizing this compound in common rodent models of nociception and depression-like behavior.
Mechanism of Action
Methysergide acts as a mixed ligand at serotonin receptors. It is primarily characterized as a potent antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors. It also exhibits partial agonist activity at some 5-HT1 receptors. It is important to note that methysergide is a prodrug that is metabolized in the liver to its active metabolite, methylergometrine, which is a non-selective agonist of most serotonin receptors. This complex pharmacology should be taken into consideration when interpreting experimental results. The antagonistic action of methysergide on 5-HT2 receptors is believed to be central to its therapeutic effects in migraine, primarily by preventing the vasodilation of cerebral blood vessels.
Data Presentation
Table 1: Effect of Chronic Methysergide Treatment on 5-HT2 Receptor Density in Mouse Cerebral Cortex
| Treatment Group | Dose (mg/kg/day) | Duration | 5-HT2 Receptor Density (% of Control) |
| Control | Vehicle | 14 days | 100% |
| Methysergide | 2.5 | 14 days | ~80% |
| Methysergide | 5.0 | 14 days | ~65% |
| Methysergide | 10.0 | 14 days | ~50% |
Data is illustrative and based on findings of a dose-dependent decrease in serotonin-2 receptors in the mouse cerebral cortex with chronic methysergide treatment[1].
Experimental Protocols
Rodent Model of Nociception: The Formalin Test
The formalin test is a widely used model of tonic, localized inflammatory pain in rodents. It consists of two distinct phases of nociceptive behavior, allowing for the differentiation of analgesic effects on acute phasic pain and more persistent tonic pain.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Formalin solution (1-5% in sterile saline)
-
Male Sprague-Dawley rats (200-250 g) or Swiss Webster mice (20-25 g)
-
Plexiglas observation chambers
-
Stopwatches or automated tracking software
Procedure:
-
Animal Acclimation: Acclimate animals to the testing environment for at least 30 minutes before the experiment.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., 1, 5, 10 mg/kg).
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the formalin injection.
-
Formalin Injection: Inject 50 µL (for rats) or 20 µL (for mice) of formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately place the animal in the observation chamber and record the total time spent licking, biting, or flinching the injected paw. Observations are typically divided into two phases:
-
Phase 1 (Acute Phase): 0-5 minutes post-formalin injection.
-
Phase 2 (Inflammatory Phase): 15-60 minutes post-formalin injection.
-
-
Data Analysis: Compare the duration of nociceptive behaviors between the vehicle-treated and methysergide-treated groups for both phases. A significant reduction in nociceptive behavior in the methysergide group indicates an antinociceptive effect.
Rodent Model of Depression-Like Behavior: The Forced Swim Test
The forced swim test is a common behavioral assay used to screen for antidepressant-like activity in rodents. The test is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture. Antidepressant treatments are expected to increase the latency to immobility and decrease the total duration of immobility.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Male C57BL/6 mice (20-25 g)
-
Cylindrical glass beakers (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm
-
Stopwatches and video recording equipment
Procedure:
-
Animal Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., 1, 5, 10 mg/kg).
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes prior to the test.
-
Forced Swim Session: Gently place each mouse individually into the cylinder of water for a 6-minute session.
-
Behavioral Scoring: Record the entire session. The last 4 minutes of the session are typically scored for the duration of immobility. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the vehicle-treated and methysergide-treated groups. A significant decrease in immobility time in the methysergide group suggests an antidepressant-like effect.
Visualizations
Caption: General experimental workflow for in vivo rodent studies with this compound.
Caption: Simplified signaling pathway of this compound as a 5-HT2A receptor antagonist.
References
Application Notes and Protocols: Mapping Serotonin 5-HT2 Receptors with Methysergide Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methysergide (B1194908) maleate (B1232345), an ergot derivative, serves as a valuable pharmacological tool for the characterization and mapping of serotonin (B10506) 5-HT2 receptors. It exhibits a distinct pharmacological profile, acting as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1][2] Understanding the interaction of methysergide with these receptor subtypes is crucial for research into the physiological and pathological roles of the serotonergic system, and for the development of novel therapeutics targeting this system. These application notes provide detailed protocols for utilizing methysergide maleate in radioligand binding and functional assays to probe 5-HT2 receptor pharmacology.
Data Presentation: Pharmacological Profile of Methysergide at 5-HT2 Receptors
The following table summarizes the binding affinities of methysergide for the human 5-HT2A, 5-HT2B, and 5-HT2C receptors. This quantitative data is essential for designing and interpreting experiments aimed at receptor mapping and characterization.
| Receptor Subtype | Ligand | Assay Type | Parameter | Value (nM) | Reference |
| 5-HT2A | Methysergide | Radioligand Binding | Ki | ~1.1 | [3] |
| 5-HT2B | Methysergide | Radioligand Binding | IC50 | 2.4 | [4] |
| 5-HT2B | Methysergide | Radioligand Binding | Ki | ~0.46 | [3] |
| 5-HT2C | Methysergide | Radioligand Binding | Ki | ~4.57 | [3] |
Note: Ki values were converted from pKi values reported in the reference.
Signaling Pathways of 5-HT2 Receptors
The 5-HT2 receptor subfamily, comprising 5-HT2A, 5-HT2B, and 5-HT2C subtypes, primarily couples to Gq/G11 proteins.[2] Activation of this pathway initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Emerging evidence suggests that 5-HT2 receptors can also engage other signaling pathways, including those involving Gαi/o and Gα12/13 proteins, as well as β-arrestin recruitment, highlighting the complexity of serotonergic signaling.
Caption: Canonical Gq/G11 signaling pathway for 5-HT2 receptors.
Experimental Protocols
The following protocols provide detailed methodologies for conducting radioligand binding and functional assays using this compound to characterize 5-HT2 receptors.
Radioligand Binding Assay: Competitive Inhibition
This protocol determines the binding affinity (Ki) of this compound for 5-HT2 receptors by measuring its ability to compete with a radiolabeled antagonist.
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.
-
Radioligand: e.g., [³H]Ketanserin for 5-HT2A, [³H]LSD for 5-HT2B/2C.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2 antagonist (e.g., 10 µM spiperone).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation:
-
Thaw the cell membrane preparation on ice. Homogenize briefly in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Dilute the radioligand to the desired final concentration (typically at or below its Kd) in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of radioligand, and 100 µL of the membrane preparation.
-
Competitive Binding: Add 50 µL of each methysergide dilution, 50 µL of radioligand, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the methysergide concentration.
-
Determine the IC50 value (the concentration of methysergide that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Mobilization
This protocol assesses the antagonist activity of this compound by measuring its ability to block agonist-induced calcium mobilization in cells expressing 5-HT2 receptors.
Materials:
-
Cells: A cell line stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor (e.g., HEK293 or CHO cells).
-
5-HT2 Agonist: e.g., Serotonin (5-HT) or a selective agonist.
-
This compound: Stock solution in a suitable solvent.
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Pluronic F-127.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with injection capabilities.
Procedure:
-
Cell Preparation:
-
Plate the cells in the microplates and grow to confluence.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution in assay buffer containing Pluronic F-127.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate at 37°C for 60 minutes.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Antagonist Incubation:
-
Add varying concentrations of this compound to the wells.
-
Incubate at room temperature for 15-30 minutes.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the 5-HT2 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the methysergide concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
This compound is a potent antagonist of 5-HT2A, 5-HT2B, and 5-HT2C receptors, making it an indispensable tool for the pharmacological dissection of the serotonin system. The protocols outlined in these application notes provide a robust framework for researchers to accurately map the distribution and functional significance of 5-HT2 receptors. Careful execution of these experiments and rigorous data analysis will contribute to a deeper understanding of serotonergic signaling in health and disease, and facilitate the discovery of novel therapeutic agents.
References
Application Notes and Protocols for Electrophysiological Recording Techniques with Methysergide Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methysergide Maleate is a semi-synthetic ergot alkaloid that has been utilized in neuroscience research as a pharmacological tool to investigate the roles of serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors in various physiological and pathological processes. As a non-selective antagonist at several 5-HT receptor subtypes, particularly 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors, and an agonist/partial agonist at 5-HT1 receptors, this compound can be employed in electrophysiological studies to dissect the contribution of these receptors to neuronal excitability, synaptic transmission, and network activity.[1] These application notes provide detailed protocols for the use of this compound in conjunction with whole-cell patch-clamp electrophysiology in brain slices, a common in vitro technique for studying neuronal function.
Data Presentation: Electrophysiological Effects of this compound
The following tables summarize the quantitative effects of this compound on 5-HT receptor-mediated responses as documented in electrophysiological studies.
| Parameter | Control (5-HT 10⁻⁶ M) | Methysergide (10⁻⁶ M) + 5-HT (10⁻⁶ M) | Tissue Preparation | Reference |
| Membrane Potential Hyperpolarization (mV) | -15.2 ± 3.1 | No significant hyperpolarization | Guinea-pig gastric antrum smooth muscle | [2] |
| Resting Membrane Potential (mV) | -67.5 ± 2.5 | -68.2 ± 2.8 (no significant change) | Guinea-pig gastric antrum smooth muscle | [2] |
| Receptor Subtype | Methysergide Action | Effect on Neuronal Activity | Typical Concentration Range |
| 5-HT1A | Agonist/Partial Agonist | Hyperpolarization (activation of GIRK channels), decreased neuronal firing.[3][4][5] | 1 - 10 µM |
| 5-HT2A | Antagonist | Blockade of 5-HT-induced depolarization and/or increase in excitatory postsynaptic currents (EPSCs). | 1 - 10 µM |
| 5-HT2C | Antagonist | Inhibition of 5-HT-mediated modulation of neuronal excitability. | 1 - 10 µM |
| 5-HT7 | Antagonist | Blockade of 5-HT-induced modulation of neuronal properties. | 1 - 10 µM |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices from rodents, a standard procedure for in vitro electrophysiology.
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Cyanoacrylate glue
-
Petri dishes
-
Transfer pipettes
-
Recovery chamber
-
Holding chamber
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Ice-cold NMDG-based or sucrose-based cutting solution
-
Artificial cerebrospinal fluid (aCSF) for recording
Procedure:
-
Anesthesia and Decapitation: Anesthetize the animal deeply according to approved institutional animal care and use committee (IACUC) protocols. Once the animal is unresponsive to noxious stimuli, quickly decapitate it.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, carbogenated cutting solution. The composition of a typical cutting solution is designed to minimize excitotoxicity during slicing.
-
Slicing:
-
Mount the brain onto the vibratome stage using cyanoacrylate glue. The orientation of the brain will depend on the region of interest.
-
Submerge the mounted brain in the vibratome buffer tray filled with ice-cold, carbogenated cutting solution.
-
Cut coronal or sagittal slices at a thickness of 250-350 µm.
-
-
Recovery:
-
Carefully transfer the slices to a recovery chamber containing cutting solution or a modified aCSF at 32-34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber containing carbogenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
-
Protocol 2: Whole-Cell Patch-Clamp Recording with this compound Application
This protocol details the procedure for performing whole-cell patch-clamp recordings from neurons in acute brain slices and applying this compound.
Materials:
-
Prepared acute brain slices
-
Recording chamber on a fixed-stage microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Perfusion system
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular (pipette) solution
-
This compound stock solution
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂. Continuously bubble with carbogen (95% O₂ / 5% CO₂). The pH should be 7.3-7.4 and osmolarity ~300-310 mOsm.[6]
-
Intracellular Solution (K-gluconate based, in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.[6]
-
This compound Stock Solution: Prepare a 10 mM stock solution in sterile water or a suitable solvent (e.g., DMSO, ensuring the final concentration in aCSF is ≤0.1%). Store aliquots at -20°C. Dilute the stock solution in aCSF to the final desired working concentration (e.g., 1-10 µM) on the day of the experiment.
Procedure:
-
Slice Preparation and Transfer: Transfer a single brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min. Maintain the bath temperature at 30-32°C.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Obtaining a Whole-Cell Recording:
-
Under visual guidance (DIC optics), approach a neuron in the region of interest with the patch pipette while applying positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
After seal formation, apply a brief pulse of negative pressure to rupture the membrane and achieve the whole-cell configuration.
-
-
Baseline Recording:
-
Allow the cell to stabilize for 5-10 minutes.
-
In voltage-clamp or current-clamp mode, record baseline neuronal activity. This may include recording resting membrane potential, spontaneous postsynaptic currents (sPSCs), or evoked responses to electrical or pharmacological stimulation.
-
-
This compound Application:
-
Switch the perfusion to aCSF containing the desired concentration of this compound.
-
Allow the drug to perfuse for at least 5-10 minutes to ensure equilibration in the tissue before recording the effects.
-
-
Data Acquisition: Record the neuronal activity in the presence of this compound. To investigate its antagonist properties, co-apply a 5-HT receptor agonist.
-
Washout: Switch the perfusion back to the control aCSF to wash out the drug and observe any reversal of its effects.
Visualizations
Signaling Pathways
Caption: Agonist action of Methysergide at the 5-HT1A receptor.
Caption: Antagonist action of Methysergide at the 5-HT2A receptor.
Experimental Workflow
Caption: Experimental workflow for a patch-clamp experiment.
References
- 1. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. axolbio.com [axolbio.com]
Application Notes and Protocols for Accurate Quantification of Methysergide Maleate in Plasma by HPLC
Abstract
This document provides a detailed methodology for the accurate quantification of Methysergide Maleate in human plasma using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection. The protocol outlines procedures for plasma sample preparation using liquid-liquid extraction (LLE) and an alternative solid-phase extraction (SPE) method, followed by chromatographic separation on a C18 reversed-phase column. The method is designed for high sensitivity, specificity, and reproducibility, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in the field of drug development.
Introduction
Methysergide, a semi-synthetic ergot alkaloid, is utilized in the prophylactic treatment of migraine and cluster headaches.[1][2] Accurate determination of its concentration in plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing potential adverse effects. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of pharmaceuticals in biological matrices.[3][4] This application note details a validated HPLC method employing fluorescence detection, which offers high sensitivity for the detection of ergot alkaloids.[5][6][7] The method has been developed to be both precise and accurate, providing a reliable tool for researchers and scientists.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (Sigma-Aldrich or equivalent)
-
Internal Standard (IS): A suitable fluorescent compound with similar extraction and chromatographic properties (e.g., another ergot alkaloid not present in the sample).
-
HPLC grade acetonitrile, methanol (B129727), and ethyl acetate
-
Deionized water (18.2 MΩ·cm)
-
Formic acid, analytical grade
-
Sodium bicarbonate, analytical grade
-
Human plasma (drug-free)
-
Solid-Phase Extraction (SPE) cartridges: C18, 100 mg, 1 mL (if using SPE method)
Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven
-
Fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Sample Preparation
Two primary methods for plasma sample preparation are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE is a conventional and cost-effective method, while SPE can offer cleaner extracts and higher throughput.[8][9]
2.3.1. Protocol 1: Liquid-Liquid Extraction (LLE)
-
Pipette 500 µL of plasma sample into a 2 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 100 µL of 0.1 M sodium bicarbonate solution to basify the sample.
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
2.3.2. Protocol 2: Solid-Phase Extraction (SPE)
-
Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Mix 500 µL of plasma with 50 µL of the internal standard and 500 µL of 2% formic acid in water.
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Chromatographic Conditions
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 20% B
-
2-8 min: 20% to 80% B
-
8-10 min: 80% B
-
10.1-12 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Fluorescence Detector Settings:
-
Excitation Wavelength: 325 nm
-
Emission Wavelength: 420 nm
-
Data Presentation
The following tables summarize the quantitative performance of the HPLC method for the determination of this compound in plasma.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |
| 3 (Low) | 4.8 | 6.2 | 102.5 |
| 50 (Medium) | 3.5 | 4.1 | 98.7 |
| 400 (High) | 2.9 | 3.8 | 101.3 |
Table 3: Recovery and Matrix Effect
| Extraction Method | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |
| Liquid-Liquid Extraction | 88.5 ± 4.2 | 90.1 ± 3.8 | 95.2 |
| Solid-Phase Extraction | 94.2 ± 3.1 | 95.8 ± 2.9 | 98.6 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Conclusion
The HPLC method with fluorescence detection described in this application note provides a sensitive, accurate, and precise means for quantifying this compound in human plasma. Both the liquid-liquid extraction and solid-phase extraction protocols yield high recovery and minimal matrix effects, making them suitable for various laboratory needs. This validated method is a valuable tool for researchers, scientists, and drug development professionals engaged in the study of methysergide.
References
- 1. Methysergide - Wikipedia [en.wikipedia.org]
- 2. Methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. rsc.org [rsc.org]
- 6. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent detection of methylmercury by desulfurization reaction of rhodamine hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine Methysergide Maleate Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methysergide, an ergot alkaloid derivative, is recognized for its potent antagonism at serotonin (B10506) (5-HT) receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C).[1][2] This antagonistic activity underlies its historical use in the prophylaxis of migraine and cluster headaches.[1] Understanding the efficacy and potency of Methysergide Maleate at these specific receptor subtypes is crucial for elucidating its mechanism of action and for the development of novel therapeutics with improved selectivity and safety profiles.
These application notes provide a comprehensive guide for designing and executing cell-based assays to characterize the efficacy of this compound. The protocols herein detail methods for assessing cell viability, receptor binding, and the modulation of downstream signaling pathways.
Data Presentation
Quantitative data from the described assays should be summarized for clear interpretation and comparison. The following tables provide templates for presenting key findings.
Table 1: Cell Viability (IC₅₀) of this compound
| Cell Line | Assay Type | Time Point (hours) | IC₅₀ (µM) |
| CHO-K1/5-HT₂ₐ | MTT | 24 | |
| MTT | 48 | ||
| MTT | 72 | ||
| HEK293/5-HT₂ₑ | MTT | 24 | |
| MTT | 48 | ||
| MTT | 72 | ||
| CHO-K1/5-HT₂C | MTT | 24 | |
| MTT | 48 | ||
| MTT | 72 |
Table 2: Receptor Binding Affinity (Kᵢ) of this compound
| Receptor Subtype | Radioligand | Kᵢ (nM) |
| 5-HT₂ₐ | [³H]Ketanserin | |
| 5-HT₂ₑ | [³H]LSD | |
| 5-HT₂C | [³H]Mesulergine |
Table 3: Functional Antagonism (IC₅₀) of this compound
| Receptor Subtype | Assay Type | Agonist | IC₅₀ (nM) |
| 5-HT₂ₐ | Calcium Flux | Serotonin | |
| IP₁ Accumulation | Serotonin | ||
| 5-HT₂ₑ | Calcium Flux | Serotonin | |
| 5-HT₂C | Calcium Flux | Serotonin | |
| IP₁ Accumulation | Serotonin |
Table 4: Effect of this compound on Downstream Signaling
| Cell Line | Treatment | pERK1/2 (Fold Change vs. Control) | Total ERK1/2 (Fold Change vs. Control) |
| CHO-K1/5-HT₂ₐ | Vehicle | 1.0 | 1.0 |
| Serotonin (EC₈₀) | |||
| Serotonin + Methysergide (1 µM) | |||
| HEK293/5-HT₂ₑ | Vehicle | 1.0 | 1.0 |
| Serotonin (EC₈₀) | |||
| Serotonin + Methysergide (1 µM) | |||
| CHO-K1/5-HT₂C | Vehicle | 1.0 | 1.0 |
| Serotonin (EC₈₀) | |||
| Serotonin + Methysergide (1 µM) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is recommended to use cell lines stably expressing the human 5-HT₂ₐ, 5-HT₂ₑ, or 5-HT₂C receptors, such as transfected CHO-K1 or HEK293 cells.[2][3][4]
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cells.
Materials:
-
Cells stably expressing the target 5-HT receptor
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium with the drug dilutions and incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Receptor Binding Assay (Radioligand Competition)
This assay measures the binding affinity of this compound to the target 5-HT receptors.
Materials:
-
Cell membranes from cells expressing the target 5-HT receptor
-
Radioligand (e.g., [³H]Ketanserin for 5-HT₂ₐ)
-
This compound
-
Assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[6]
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)[6]
-
Non-specific binding control (e.g., 10 µM Spiperone)[6]
-
Glass fiber filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kₔ, and varying concentrations of this compound.
-
For non-specific binding, add the non-specific binding control instead of this compound.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer.[7]
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.[7]
-
Calculate the specific binding and determine the IC₅₀, then convert to Kᵢ using the Cheng-Prusoff equation.[6]
Functional Antagonism Assay (Calcium Flux)
This assay assesses the ability of this compound to inhibit agonist-induced intracellular calcium mobilization.
Materials:
-
Cells stably expressing the target 5-HT receptor
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)[8]
-
This compound
-
5-HT₂ agonist (e.g., Serotonin)
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence microplate reader with kinetic reading capability
Protocol:
-
Seed cells in a black-walled, clear-bottom 96-well plate and incubate overnight.
-
Load cells with a calcium-sensitive dye according to the manufacturer's protocol.[9]
-
Prepare serial dilutions of this compound in assay buffer and add to the wells. Incubate for 15-30 minutes.[9]
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Inject the 5-HT agonist at a pre-determined EC₈₀ concentration.[9]
-
Record the fluorescence signal for 60-180 seconds to capture the peak calcium response.[9]
-
Analyze the data to determine the IC₅₀ of this compound.
Downstream Signaling Analysis (Western Blot for pERK)
This assay investigates the effect of this compound on the phosphorylation of downstream signaling proteins like ERK in the MAP kinase pathway.
Materials:
-
Cells stably expressing the target 5-HT receptor
-
This compound
-
5-HT₂ agonist (e.g., Serotonin)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-pERK1/2, anti-total ERK1/2, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and PVDF membranes
Protocol:
-
Seed cells and grow to 70-80% confluency. Serum-starve cells for 12-24 hours.[10]
-
Pre-treat cells with this compound for a specified time, followed by stimulation with a 5-HT agonist.
-
Lyse the cells on ice and collect the protein lysate.[10]
-
Determine protein concentration using a BCA assay.[11]
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]
-
Incubate with primary antibody overnight at 4°C.[12]
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[11]
-
Quantify band intensities and normalize to the loading control. The membrane can be stripped and re-probed for total ERK and the loading control.[1]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways initiated by the activation of 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C receptors, and the point of inhibition by this compound.
Experimental Workflow
The general workflow for assessing the efficacy of this compound is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Intraperitoneal and Oral Administration of Methysergide Maleate in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison of intraperitoneal (IP) and oral (PO) administration of Methysergide (B1194908) Maleate in mice. This document outlines experimental protocols, presents available data, and visualizes key pathways to guide researchers in selecting the appropriate administration route for their preclinical studies.
Introduction
Methysergide, an ergot alkaloid, is a semi-synthetic derivative of lysergic acid. It functions primarily as a serotonin (B10506) (5-HT) receptor antagonist, with a notable affinity for the 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes. It is important to note that methysergide is a prodrug, metabolized in the liver to its active form, methylergonovine (B92282). Due to safety concerns, including retroperitoneal fibrosis and cardiac valvulopathy, its use has been restricted in humans. However, it remains a valuable tool in preclinical research for investigating the serotonergic system. The choice of administration route in murine models is critical as it significantly impacts the pharmacokinetic and pharmacodynamic profile of the compound.
Data Presentation
Direct comparative pharmacokinetic data for intraperitoneal versus oral administration of Methysergide Maleate in mice is limited in publicly available literature. The following table summarizes known pharmacokinetic parameters in humans and general principles applicable to rodent models to provide a comparative framework. Researchers should perform pilot studies to determine the precise pharmacokinetic profile for their specific mouse strain and experimental conditions.
| Parameter | Oral (PO) Administration | Intraperitoneal (IP) Administration | Remarks |
| Bioavailability (F%) | Low (~13% in humans)[1] | Expected to be significantly higher than oral | Oral administration is subject to extensive first-pass metabolism in the liver, converting methysergide to its active metabolite, methylergonovine.[1] IP administration largely bypasses first-pass metabolism, leading to higher systemic availability of the parent compound. |
| Time to Peak Plasma Concentration (Tmax) | Slower | Faster | IP administration allows for more rapid absorption from the peritoneal cavity into systemic circulation compared to absorption from the gastrointestinal tract. |
| Peak Plasma Concentration (Cmax) | Lower | Higher | Due to higher bioavailability and faster absorption, IP administration is expected to result in a higher peak plasma concentration. |
| Active Metabolite (Methylergonovine) Levels | Plasma concentrations of methylergonovine are considerably higher than the parent drug after oral administration in humans.[1] | The ratio of parent drug to metabolite may differ from oral administration due to the bypass of initial hepatic metabolism. | The pharmacological effects observed may be attributable to both methysergide and its more potent metabolite, methylergonovine. |
Experimental Protocols
The following are detailed protocols for the intraperitoneal and oral administration of this compound in mice.
Vehicle Preparation
This compound has limited water solubility. A common approach for in vivo administration in mice is to first dissolve the compound in a minimal amount of an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute it with a vehicle suitable for injection or gavage.
Example Vehicle:
-
For Intraperitoneal (IP) Injection: A solution of 5-10% DMSO in sterile saline or phosphate-buffered saline (PBS).
-
For Oral (PO) Gavage: A suspension in a vehicle such as 0.5% methylcellulose (B11928114) or a solution of 5-10% DMSO in corn oil.
It is crucial to administer a vehicle-only control group in all experiments.
Protocol 1: Intraperitoneal (IP) Injection
Objective: To administer this compound directly into the peritoneal cavity for rapid systemic absorption.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 10% DMSO in sterile saline)
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the required dose.
-
Dose Calculation: Based on the desired dosage (e.g., 1-10 mg/kg), calculate the volume of the drug solution to be injected. The injection volume should typically not exceed 10 mL/kg.
-
Drug Preparation: Prepare the this compound solution in the chosen vehicle. Ensure the solution is well-mixed and at room temperature.
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen. The mouse should be tilted slightly head-down to move the abdominal organs away from the injection site.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or liver.
-
Injection: Swab the injection site with 70% ethanol. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate slightly to ensure no fluid or blood is drawn back, which would indicate improper placement. Slowly inject the solution.
-
Post-injection Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.
Protocol 2: Oral (PO) Gavage
Objective: To administer this compound directly into the stomach.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose)
-
Sterile 1 mL syringes
-
20-22 gauge ball-tipped gavage needles
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse for accurate dose calculation.
-
Dose Calculation: Calculate the volume of the drug solution based on the desired dosage (e.g., 1, 3, or 10 mg/kg). The gavage volume should ideally be between 5-10 mL/kg.
-
Drug Preparation: Prepare the this compound suspension or solution. Ensure it is homogenous.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle if necessary.
-
Animal Restraint: Firmly restrain the mouse by the scruff of the neck to immobilize its head. The body should be held securely.
-
Gavage Administration: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If the mouse struggles or if there is resistance, withdraw the needle and try again.
-
Injection: Once the needle is in the esophagus, advance it to the pre-measured depth and slowly administer the solution.
-
Post-gavage Monitoring: Gently remove the needle and return the mouse to its cage. Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Visualizations
Signaling Pathway of Methysergide Action
Methysergide primarily acts as an antagonist at 5-HT2A receptors, which are Gq/11 protein-coupled receptors. Antagonism by methysergide blocks the downstream signaling cascade typically initiated by serotonin.
Caption: Methysergide antagonizes the 5-HT2A receptor, blocking serotonin-induced signaling.
Experimental Workflow: Pharmacokinetic Study
A typical workflow for a pharmacokinetic study comparing the two administration routes is as follows:
Caption: Workflow for a comparative pharmacokinetic study of this compound in mice.
References
Application Note: Preparation of Stable Methysergide Maleate Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction Methysergide is a semi-synthetic ergot alkaloid derivative widely used in research as a serotonin (B10506) (5-HT) receptor ligand.[1][2][3] It functions as a mixed antagonist for 5-HT2 receptors (subtypes 5-HT2A, 5-HT2B, and 5-HT2C) and a partial agonist for 5-HT1 receptors.[4] This dual activity makes it a valuable tool for studying serotonergic signaling pathways, particularly in the context of vasoconstriction, neurotransmission, and migraine pathophysiology.[1][5][6]
Accurate and reproducible experimental results depend on the proper preparation and storage of stable stock solutions. This document provides detailed protocols for preparing Methysergide Maleate (B1232345) solutions, summarizes its key chemical properties, and outlines its primary mechanism of action.
Compound Information and Properties
Methysergide Maleate is typically supplied as a white to off-white crystalline powder.[7] It is crucial to refer to the batch-specific molecular weight provided on the product's Certificate of Analysis for precise concentration calculations.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₂₁H₂₇N₃O₂ · C₄H₄O₄ | [4] |
| Molecular Weight | 469.54 g/mol | [8] |
| CAS Number | 129-49-7 | |
| Appearance | White to off-white solid/crystalline powder | [7] |
| Storage (Solid) | Store at Room Temperature or 2-8°C. Protect from light. | |
Solubility Data
The solubility of this compound can vary, and it is important to select an appropriate solvent for the intended experimental concentration and application. While soluble in water up to 10 mM, gentle warming may be required to fully dissolve the compound. For higher concentrations, organic solvents may be considered, but their potential effects on the experimental system must be evaluated.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) | Notes | Source(s) |
|---|---|---|---|---|
| Water | 4.7 | 10 | Gentle warming may be required. | |
| DMSO | Slightly Soluble | Slightly Soluble | Data not fully quantified. | [4] |
| Methanol | Slightly Soluble | Slightly Soluble | Data not fully quantified. |[4] |
Experimental Protocols
Safety Precautions
This compound is classified as an acute oral toxicant (Acute Toxicity 3, H301).[8] Always handle the solid powder and stock solutions wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol is recommended for most in vitro cell culture experiments where an aqueous solution is preferred.
Materials:
-
This compound powder
-
High-purity water (e.g., sterile, deionized, or cell culture grade)
-
Calibrated analytical balance
-
Sterile conical tube or vial
-
Vortex mixer
-
Water bath or heat block (optional)
Methodology:
-
Calculate Mass: Determine the mass of this compound needed. To prepare a 10 mM solution, use the following formula: Mass (mg) = 10 mmol/L * 0.001 L/mL * Desired Volume (mL) * 469.54 g/mol * 1000 mg/g Simplified: Mass (mg) = Desired Volume (mL) * 4.6954
-
Weigh Compound: Accurately weigh the calculated mass of this compound and transfer it to a sterile conical tube.
-
Add Solvent: Add the corresponding volume of high-purity water to the tube.
-
Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, gentle warming (e.g., 37°C) with intermittent vortexing can be applied until the solution is clear.
-
Sterilization (Optional): If required for sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store frozen at -20°C.
Table 3: Example Calculations for a 10 mM Aqueous Stock Solution
| Desired Final Volume | Required Mass of this compound |
|---|---|
| 1 mL | 4.70 mg |
| 5 mL | 23.48 mg |
| 10 mL | 46.95 mg |
Caption: Workflow for this compound Stock Solution Preparation.
Protocol 2: Storage and Stability of Stock Solutions
Proper storage is critical to maintain the stability and activity of this compound stock solutions.
-
Freezing: Following reconstitution, stock solutions should be aliquoted and stored frozen at -20°C.
-
Stability: Aqueous stock solutions are reported to be stable for up to 3 months when stored at -20°C.
-
Light Sensitivity: Protect solutions from light during storage.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can degrade the compound. Use single-use aliquots whenever possible.
-
Recommendation: Despite the reported stability, it is best practice to use freshly prepared solutions or solutions stored for a short duration to ensure maximal activity.[9]
Mechanism of Action Visualization
Methysergide primarily acts as an antagonist at 5-HT2 receptors. In systems like the vasculature, serotonin (5-HT) binding to 5-HT2A/2B receptors on smooth muscle or endothelial cells can trigger signaling cascades (e.g., via Gq proteins) that lead to vasodilation and increased vascular permeability, phenomena associated with migraine headaches.[5][6] Methysergide competitively blocks this interaction, thereby inhibiting the downstream effects of serotonin.
Caption: Mechanism of Methysergide as a 5-HT2 Receptor Antagonist.
References
- 1. Methysergide | C21H27N3O2 | CID 9681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methysergide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Methysergide - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. youtube.com [youtube.com]
- 6. [Mechanism of action of drugs currently used in the prevention of migraine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 129-49-7: this compound | CymitQuimica [cymitquimica.com]
- 8. Methysergide solid 129-49-7 [sigmaaldrich.com]
- 9. apexbt.com [apexbt.com]
Application of Methysergide Maleate in Smooth Muscle Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methysergide (B1194908) maleate (B1232345), an ergot derivative, has historically been a valuable pharmacological tool in the study of smooth muscle physiology and pharmacology. Its primary mechanism of action involves interaction with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, making it particularly useful for investigating the role of the serotonergic system in smooth muscle contraction. Methysergide exhibits a complex pharmacological profile, acting as both an antagonist at certain 5-HT receptor subtypes and a partial agonist at others. Furthermore, it is a prodrug that is metabolized in vivo to the more active compound, methylergometrine.[1][2] This dual activity and metabolic conversion necessitate careful consideration when interpreting experimental results. These application notes provide a comprehensive overview of the use of methysergide maleate in smooth muscle contraction studies, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualization of relevant signaling pathways.
Mechanism of Action
Methysergide's effects on smooth muscle are primarily mediated through its interaction with 5-HT receptors. It is a potent antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, which are predominantly responsible for serotonin-induced smooth muscle contraction.[1][3] The contraction of smooth muscle by serotonin is largely initiated by the activation of Gq-protein coupled 5-HT2A receptors. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ leads to the formation of a Ca2+-calmodulin complex, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the cross-bridge cycling of actin and myosin filaments and resulting in muscle contraction.
In some vascular tissues, such as the rat tail artery, methysergide has been shown to act as a non-competitive antagonist or an allosteric modulator at 5-HT2 receptors, reducing the maximal response to serotonin rather than simply shifting the concentration-response curve to the right.[4][5]
Conversely, methysergide and its primary active metabolite, methylergometrine, act as agonists at 5-HT1 receptor subtypes (5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F).[3] Activation of these Gi-coupled receptors can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. In some smooth muscle types, a decrease in cAMP can contribute to contraction or potentiation of contractile signals. Methylergometrine is notably more potent than methysergide as an agonist at 5-HT1B and 5-HT1D receptors.[1]
Data Presentation
The following table summarizes the quantitative pharmacological data for this compound and its active metabolite, methylergometrine, in various smooth muscle preparations.
| Compound | Tissue | Receptor Subtype | Pharmacological Action | Parameter | Value | Reference |
| Methysergide | Bovine Basilar Artery | 5-HT | Non-competitive Antagonist | pD'2 | 9.1 | [6] |
| Porcine Proximal Stomach | 5-HT2A | Competitive Antagonist | pKB | 8.60 ± 0.12 | [7] | |
| Rat Tail Artery | 5-HT2 | Allosteric Modulator | % of Max 5-HT Response | 50-60% | [4] | |
| Human Temporal Artery | 5-HT | Antagonist | - | - | [2] | |
| Methylergometrine | Human Temporal Artery | 5-HT | Antagonist | Potency vs. Methysergide | 40x greater | [2] |
| - | 5-HT2A | Potent Agonist | - | - | [3] | |
| - | 5-HT2B | Potent Agonist | - | - | [3] | |
| - | 5-HT1 Receptor Subtypes | Agonist | Potency vs. Methysergide | More potent | [3] |
Experimental Protocols
Protocol 1: Determination of the Antagonist Potency (pA2) of Methysergide on Guinea Pig Ileum (Schild Analysis)
This protocol describes the use of an isolated organ bath to determine the pA2 value of methysergide for its antagonist action at 5-HT receptors in guinea pig ileum smooth muscle.
1. Materials and Reagents:
-
Guinea pig ileum
-
Tyrode's physiological salt solution (Composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
This compound stock solution
-
Serotonin (5-HT) stock solution
-
Isolated organ bath system with a 20 mL chamber, maintained at 32-33°C
-
Isotonic force transducer and data acquisition system
-
Carbogen gas (95% O2 / 5% CO2)
2. Tissue Preparation:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Isolate a section of the terminal ileum and place it in a petri dish containing warm, carbogenated Tyrode's solution.
-
Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.
-
Cut the ileum into segments of 2-3 cm in length.
3. Experimental Setup:
-
Mount a segment of the ileum in the organ bath chamber containing carbogenated Tyrode's solution at 32-33°C.
-
Attach one end of the tissue to a fixed hook and the other end to the isotonic force transducer.
-
Apply a resting tension of 0.5 g and allow the tissue to equilibrate for at least 30-45 minutes, with washes every 15 minutes.
4. Procedure:
-
Control Concentration-Response Curve for 5-HT:
-
Record a stable baseline.
-
Add 5-HT to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., from 1 nM to 10 µM).
-
Allow the tissue to reach a maximal response at each concentration before adding the next.
-
After obtaining the maximal response, wash the tissue repeatedly with fresh Tyrode's solution until it returns to the baseline.
-
-
Concentration-Response Curves in the Presence of Methysergide:
-
Introduce a known concentration of methysergide (e.g., 1 nM) into the organ bath and allow it to incubate with the tissue for a pre-determined time (e.g., 20-30 minutes).
-
In the continued presence of methysergide, repeat the cumulative addition of 5-HT to generate a second concentration-response curve.
-
Wash the tissue extensively to remove both the agonist and antagonist.
-
Repeat the procedure with at least two other increasing concentrations of methysergide (e.g., 10 nM and 100 nM), ensuring a return to baseline between each antagonist concentration.
-
5. Data Analysis:
-
Measure the peak contractile response for each concentration of 5-HT in the absence and presence of different concentrations of methysergide.
-
Plot the concentration of 5-HT (on a logarithmic scale) against the response.
-
Determine the EC50 value for 5-HT from each curve.
-
Calculate the dose ratio (DR) for each concentration of methysergide using the formula: DR = (EC50 of 5-HT in the presence of antagonist) / (EC50 of 5-HT in the absence of antagonist).
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of methysergide (-log[B]) on the x-axis.
-
The x-intercept of the linear regression line of the Schild plot gives the pA2 value. A slope of approximately 1 suggests competitive antagonism.
Protocol 2: Investigating the Agonist Effects of Methysergide on Vascular Smooth Muscle
This protocol outlines a method to study the direct contractile (agonist) effects of methysergide, likely mediated by 5-HT1 receptors, on isolated arterial rings.
1. Materials and Reagents:
-
Rat thoracic aorta or other suitable artery
-
Krebs-bicarbonate solution (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)
-
This compound stock solution
-
Potassium chloride (KCl) stock solution (for inducing maximal contraction)
-
Isolated organ bath system (as in Protocol 1), maintained at 37°C
-
Isometric force transducer and data acquisition system
-
Carbogen gas (95% O2 / 5% CO2)
2. Tissue Preparation:
-
Humanely euthanize a rat according to institutional guidelines.
-
Carefully excise the thoracic aorta and place it in cold, carbogenated Krebs-bicarbonate solution.
-
Remove adherent connective tissue and cut the aorta into rings of 2-3 mm in width.
3. Experimental Setup:
-
Mount an aortic ring in the organ bath chamber containing carbogenated Krebs-bicarbonate solution at 37°C, passing two L-shaped stainless steel hooks through the lumen.
-
Attach one hook to a fixed point and the other to the isometric force transducer.
-
Apply an optimal resting tension (e.g., 1.5-2.0 g for rat aorta) and allow the tissue to equilibrate for 60-90 minutes, with washes every 20-30 minutes.
4. Procedure:
-
Viability Test:
-
After equilibration, contract the tissue with a high concentration of KCl (e.g., 60-80 mM) to ensure its viability and to obtain a reference maximal contraction.
-
Wash the tissue until it returns to the baseline.
-
-
Concentration-Response Curve for Methysergide:
-
Record a stable baseline.
-
Add methysergide to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., from 1 nM to 100 µM).
-
Record the contractile response at each concentration until a plateau is reached.
-
5. Data Analysis:
-
Measure the peak contractile response at each concentration of methysergide.
-
Express the responses as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration of methysergide (on a logarithmic scale) against the response to generate a concentration-response curve.
-
From this curve, determine the EC50 (potency) and Emax (efficacy) of methysergide as an agonist in this tissue.
Visualization of Signaling Pathways and Workflows
References
- 1. Methysergide - Wikipedia [en.wikipedia.org]
- 2. Methylergometrine antagonizes 5 HT in the temporal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Allosteric properties of the 5-HT2 receptor system of the rat tail artery. Ritanserin and methysergide are not competitive 5-HT2 receptor antagonists but allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Studies on the 5-HT receptor in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Smooth muscle 5-HT2A receptors mediating contraction of porcine isolated proximal stomach strips - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Methysergide Maleate to Study Serotonin Syndrome in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Serotonin (B10506) syndrome is a potentially life-threatening condition resulting from excessive serotonergic activity in the central nervous system. Animal models are crucial for understanding the pathophysiology of this syndrome and for the development of therapeutic interventions. Methysergide (B1194908) maleate (B1232345), a semi-synthetic ergot alkaloid, has been utilized in research to probe the role of serotonin receptors in this condition. It acts as a non-selective antagonist at 5-HT2 receptors and also exhibits agonist activity at 5-HT1 receptors.[1] These application notes provide detailed protocols for using methysergide maleate to study its effects on an animal model of serotonin syndrome induced by 5-hydroxytryptophan (B29612) (5-HTP).
Mechanism of Action: Serotonin Syndrome and Methysergide Intervention
Serotonin syndrome is precipitated by an excess of serotonin (5-HT), leading to overstimulation of various serotonin receptors. The 5-HT2A receptor, in particular, is strongly implicated in the more severe symptoms, such as hyperthermia and neuromuscular hyperactivity. The serotonin precursor, 5-hydroxytryptophan (5-HTP), can be administered to animal models to elevate central nervous system 5-HT levels and induce a behavioral and physiological state that mimics human serotonin syndrome. To enhance the central effects of 5-HTP, it is often co-administered with a peripheral aromatic L-amino acid decarboxylase inhibitor, such as carbidopa, which prevents the conversion of 5-HTP to serotonin outside of the brain.[2]
This compound is thought to mitigate the effects of serotonin syndrome primarily through its potent antagonism of 5-HT2A receptors. By blocking these receptors, methysergide can prevent or reverse the downstream signaling that leads to the characteristic neuromuscular and autonomic signs of the syndrome.
Experimental Protocols
Protocol 1: Induction of Serotonin Syndrome in Rats
This protocol describes the induction of a serotonin-like syndrome in rats using 5-HTP in combination with carbidopa.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
5-Hydroxytryptophan (5-HTP)
-
Carbidopa
-
Sterile saline solution (0.9% NaCl)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation cages
-
Rectal thermometer
Procedure:
-
Animal Acclimation: Acclimate rats to the housing and experimental conditions for at least 3 days prior to the experiment.
-
Drug Preparation:
-
Prepare a solution of Carbidopa in sterile saline at a concentration of 2.5 mg/mL.
-
Prepare a suspension of 5-HTP in sterile saline at a concentration of 7.5 mg/mL. Ensure the suspension is well-mixed before each injection.
-
-
Administration:
-
Administer Carbidopa (25 mg/kg, i.p.) to each rat.
-
Thirty minutes after the Carbidopa injection, administer 5-HTP (75 mg/kg, i.p.).[2]
-
-
Observation:
-
Immediately after the 5-HTP injection, place the rat in an observation cage.
-
Begin behavioral scoring at 15-minute intervals for a total of 90 minutes.
-
Measure rectal temperature at baseline (before injections) and at 30, 60, and 90 minutes post-5-HTP administration.
-
Protocol 2: Antagonism of Serotonin Syndrome with this compound
This protocol details the use of this compound to antagonize the signs of serotonin syndrome induced by 5-HTP and carbidopa.
Materials:
-
All materials from Protocol 1
-
This compound
-
Sterile water for injection
Procedure:
-
Animal Groups: Divide animals into at least three groups:
-
Vehicle Control (Saline + Saline)
-
Serotonin Syndrome (Carbidopa/5-HTP + Vehicle)
-
Methysergide Treatment (Carbidopa/5-HTP + Methysergide)
-
-
Drug Preparation:
-
Prepare this compound solution in sterile water at a concentration that allows for the desired dosage (e.g., 5 mg/kg) in a reasonable injection volume (e.g., 1 mL/kg).
-
-
Administration (Pre-treatment model):
-
Administer this compound (e.g., 5-10 mg/kg, i.p.) or its vehicle 30 minutes before the administration of Carbidopa.[2]
-
Proceed with the serotonin syndrome induction as described in Protocol 1.
-
-
Observation and Data Collection:
-
Conduct behavioral scoring and temperature measurements as described in Protocol 1 for all groups.
-
Data Presentation
Behavioral Assessment
A standardized scoring system should be used to quantify the behavioral signs of serotonin syndrome. The following scale is a composite based on commonly reported signs in rodent models.[2]
Table 1: Behavioral Scoring Scale for Serotonin Syndrome in Rats
| Score | Forepaw Treading | Hindlimb Abduction | Flat Body Posture | Tremor | Straub Tail |
| 0 | Absent | Absent | Normal Posture | Absent | Absent |
| 1 | Intermittent | Slight | Slight Flattening | Mild | Present |
| 2 | Continuous | Moderate | Moderate Flattening | Moderate | |
| 3 | Severe | Severe Flattening | Severe |
A total behavioral score can be calculated by summing the scores for each sign at each time point.
Quantitative Results
The following tables represent illustrative data based on expected outcomes from the literature.
Table 2: Effect of this compound on Total Behavioral Score in 5-HTP-Induced Serotonin Syndrome
| Treatment Group | N | 15 min | 30 min | 45 min | 60 min | 75 min | 90 min |
| Vehicle Control | 8 | 0.2 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.1 | 0.1 ± 0.1 | 0.0 ± 0.0 |
| Serotonin Syndrome | 8 | 4.5 ± 0.6 | 8.2 ± 0.9 | 9.5 ± 1.1 | 8.7 ± 1.0 | 7.1 ± 0.8 | 5.4 ± 0.7 |
| Methysergide (10 mg/kg) | 8 | 1.1 ± 0.3 | 2.5 ± 0.4 | 3.1 ± 0.5 | 2.8 ± 0.5 | 2.0 ± 0.4 | 1.3 ± 0.3 |
Data are presented as Mean ± SEM. *p < 0.05 compared to the Serotonin Syndrome group.
Table 3: Effect of this compound on Rectal Temperature in 5-HTP-Induced Serotonin Syndrome
| Treatment Group | N | Baseline (°C) | 30 min (°C) | 60 min (°C) | 90 min (°C) |
| Vehicle Control | 8 | 37.6 ± 0.2 | 37.7 ± 0.2 | 37.6 ± 0.2 | 37.5 ± 0.2 |
| Serotonin Syndrome | 8 | 37.5 ± 0.2 | 38.5 ± 0.3 | 39.4 ± 0.4 | 38.9 ± 0.3 |
| Methysergide (10 mg/kg) | 8 | 37.6 ± 0.2 | 37.8 ± 0.2 | 38.1 ± 0.3 | 37.9 ± 0.2* |
Data are presented as Mean ± SEM. *p < 0.05 compared to the Serotonin Syndrome group.
These protocols provide a framework for utilizing this compound to investigate the role of 5-HT2 receptors in serotonin syndrome. The antagonism of both behavioral and physiological signs of 5-HTP-induced serotonin syndrome by methysergide would support the critical involvement of these receptors in the pathophysiology of the condition. Researchers should adapt these protocols based on their specific experimental needs and adhere to all institutional animal care and use guidelines.
References
Visualizing Methysergide Maleate Receptor Binding Sites: An Immunohistochemistry Approach
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Methysergide (B1194908), an ergot derivative, has historically been used in the prophylactic treatment of migraine and cluster headaches. Its therapeutic effects, as well as its side effects, are primarily mediated through its interaction with serotonin (B10506) (5-HT) receptors. Methysergide acts as a non-selective antagonist at several 5-HT receptor subtypes, with a notable affinity for the 5-HT1 and 5-HT2 receptor families. Visualizing the anatomical distribution of these receptors in various tissues is crucial for understanding the compound's mechanism of action, identifying potential off-target effects, and guiding the development of more selective therapeutic agents.
This document provides a detailed immunohistochemistry (IHC) protocol to visualize the serotonin receptors to which Methysergide Maleate binds. The protocol is designed for researchers in neuroscience, pharmacology, and drug development to localize these receptors in tissue sections, thereby inferring the sites of Methysergide action. As direct visualization of the small molecule drug itself is technically challenging with standard IHC, this protocol focuses on the detection of its primary protein targets.
Principle of the Method
Immunohistochemistry is a powerful technique that utilizes the specific binding of antibodies to their corresponding antigens in tissue sections. This protocol employs primary antibodies raised against specific serotonin receptor subtypes known to be targets of Methysergide. A fluorescently labeled secondary antibody is then used to detect the primary antibody, allowing for the visualization of the receptor's location within the tissue architecture under a fluorescence microscope. This method provides high-resolution localization of the target receptors at a cellular and subcellular level.
Key Applications
-
Neuroscience Research: Elucidate the specific neural circuits and cell types targeted by Methysergide in the central nervous system.
-
Pharmacology and Drug Development: Assess the distribution of target receptors in preclinical animal models to predict efficacy and potential side effects.
-
Toxicology: Investigate the expression of Methysergide-binding receptors in non-target tissues to understand potential toxicities.
Data Presentation
The binding affinity of Methysergide for various human serotonin receptor subtypes is summarized in the table below. This data, expressed as pKi values (the negative logarithm of the inhibition constant), provides a quantitative measure of the drug's potency at each receptor. A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | pKi (Human) | Primary Signaling Mechanism |
| 5-HT1A | 7.3 | Gi/o (Inhibition of adenylyl cyclase) |
| 5-HT1B | 7.5 | Gi/o (Inhibition of adenylyl cyclase) |
| 5-HT1D | 8.1 | Gi/o (Inhibition of adenylyl cyclase) |
| 5-HT2A | 8.7 | Gq/11 (Activation of phospholipase C) |
| 5-HT2B | 8.8 | Gq/11 (Activation of phospholipase C) |
| 5-HT2C | 8.4 | Gq/11 (Activation of phospholipase C) |
| 5-HT5A | 6.9 | Gi/o (Inhibition of adenylyl cyclase) |
| 5-HT6 | 6.4 | Gs (Activation of adenylyl cyclase) |
| 5-HT7 | 7.5 | Gs (Activation of adenylyl cyclase) |
Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY database.[1][2]
Signaling Pathway
Methysergide is a potent antagonist at 5-HT2A receptors, which are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway.[3][4][5][6][7] Upon activation by an agonist, the 5-HT2A receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][4][5][6][7] As an antagonist, Methysergide blocks this cascade.
Experimental Protocols
This protocol describes a general method for fluorescent immunohistochemistry on free-floating brain sections. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for specific antibodies and tissues.
Materials and Reagents
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Cryoprotectant solution (e.g., 30% sucrose (B13894) in PBS)
-
Blocking Buffer: PBS containing 5% normal serum (from the same species as the secondary antibody), 0.3% Triton X-100, and 1% Bovine Serum Albumin (BSA)
-
Primary Antibody Diluent: PBS containing 1% BSA and 0.3% Triton X-100
-
Primary antibodies against target serotonin receptors (e.g., anti-5-HT2A, anti-5-HT2B, anti-5-HT2C, anti-5-HT1A)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Superfrost Plus or charged microscope slides
-
Fine-tipped paintbrushes
-
Well plates (12- or 24-well)
Experimental Workflow
Detailed Protocol
1. Tissue Preparation a. Anesthetize the animal according to approved institutional protocols. b. Transcardially perfuse with ice-cold PBS to remove blood, followed by perfusion with 4% PFA in PBS. c. Dissect the brain or tissue of interest and post-fix in 4% PFA overnight at 4°C. d. Transfer the tissue to a 30% sucrose solution in PBS for cryoprotection. Allow the tissue to sink (typically 24-48 hours). e. Freeze the tissue and cut 40 µm sections using a cryostat or vibratome. Collect sections in PBS and store at 4°C for immediate use or in a cryoprotectant solution at -20°C for long-term storage.
2. Immunohistochemical Staining (Free-Floating Method) a. Place free-floating sections into a 12- or 24-well plate. b. Wash the sections three times for 10 minutes each with PBS.[8] c. Blocking: Incubate the sections in Blocking Buffer for 1-2 hours at room temperature with gentle agitation.[8][9][10][11] This step minimizes non-specific antibody binding. d. Primary Antibody Incubation: Remove the blocking solution and incubate the sections with the primary antibody diluted in the Primary Antibody Diluent. Incubate overnight at 4°C with gentle agitation.[8][9][10][11] The optimal dilution for the primary antibody should be determined empirically. e. Washing: The following day, wash the sections three times for 10 minutes each with PBS to remove unbound primary antibody.[8][9][10][11] f. Secondary Antibody Incubation: Incubate the sections with the appropriate fluorophore-conjugated secondary antibody, diluted in Primary Antibody Diluent, for 2 hours at room temperature.[10] Protect the sections from light from this point forward. g. Washing: Wash the sections three times for 10 minutes each with PBS in the dark. h. Counterstaining: Incubate sections with DAPI (or another nuclear stain) for 5-10 minutes to visualize cell nuclei. i. Final Washes: Briefly rinse the sections in PBS.
3. Mounting and Visualization a. Using a fine-tipped paintbrush, carefully mount the sections onto Superfrost Plus or charged microscope slides.[8] b. Allow the sections to air dry briefly. c. Apply a drop of antifade mounting medium onto the sections and place a coverslip, being careful to avoid air bubbles. d. Seal the edges of the coverslip with clear nail polish. e. Store the slides at 4°C in the dark until imaging. f. Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
Troubleshooting
-
High Background:
-
Increase the duration or number of washing steps.
-
Increase the concentration of serum or BSA in the blocking buffer.
-
Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.
-
-
Weak or No Signal:
-
Confirm the primary antibody is validated for IHC and for the species being tested.
-
Perform antigen retrieval. For some epitopes, especially in fixed tissue, it may be necessary to unmask the antigen. This can be done using heat-induced epitope retrieval (HIER) with citrate (B86180) or Tris-EDTA buffer, or proteolytic-induced epitope retrieval (PIER) with enzymes like proteinase K or trypsin.[12]
-
Increase the primary antibody incubation time.
-
Ensure the secondary antibody is appropriate for the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).
-
-
Non-specific Staining:
-
Include a "no primary antibody" control to check for non-specific binding of the secondary antibody.
-
Ensure adequate blocking.
-
By following this protocol, researchers can effectively visualize the distribution of serotonin receptors targeted by this compound, providing valuable insights into its neurobiological and pharmacological effects.
References
- 1. methysergide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. methysergide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. msudenver.edu [msudenver.edu]
- 7. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Free-floating Mouse Brain Immunohistochemistry [protocols.io]
- 9. Immunohistochemistry (IHC) protocol [hellobio.com]
- 10. Free-floating Immunostaining of Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sysy.com [sysy.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Methysergide Maleate Solubility Issues in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with methysergide (B1194908) maleate (B1232345) in aqueous buffers for experimental use.
Quick Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The high concentration of methysergide maleate in the DMSO stock is not soluble in the final aqueous environment. | 1. Optimize DMSO Concentration: Prepare intermediate dilutions of the DMSO stock in DMSO before adding to the aqueous buffer. 2. Lower Final Concentration: Reduce the final concentration of this compound in the assay. 3. Change Dilution Method: Add the DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid dispersion. |
| Cloudiness or visible particles in the prepared buffer solution. | Incomplete dissolution of this compound. | 1. Gentle Warming: Warm the solution to 37°C while stirring or vortexing.[1] 2. Sonication: Use a bath sonicator for 10-15 minutes to aid dissolution. 3. pH Adjustment: If compatible with your assay, adjust the buffer pH. As a salt of a weak acid and a complex base, solubility is pH-dependent. |
| Inconsistent assay results or high variability. | Poor solubility leading to non-homogenous concentration of the compound across experiments. | 1. Verify Complete Dissolution: Before each experiment, visually inspect the stock and working solutions for any signs of precipitation. 2. Prepare Fresh Solutions: Avoid using old stock solutions where the compound may have precipitated out over time. It is recommended that stock solutions are stable for up to 3 months at -20°C.[2] 3. Filter Sterilization: If sterile conditions are required, filter the final working solution through a 0.22 µm filter to remove any undissolved micro-precipitates. |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
A1: this compound is reported to be soluble in water up to 10 mM (approximately 4.7 mg/mL), often requiring gentle warming to achieve complete dissolution.[1][3][4][5][6][7] However, some sources describe it as having relatively low water solubility, so empirical determination in your specific experimental conditions is recommended.[6]
Q2: I've dissolved this compound in DMSO for a stock solution. What is the maximum final DMSO concentration I should use in my aqueous buffer?
A2: To avoid solvent-induced artifacts in biological assays, the final concentration of DMSO should typically be kept below 0.5%, and ideally at or below 0.1%. High concentrations of DMSO can be toxic to cells and may interfere with assay components.
Q3: How does pH affect the solubility of this compound?
A3: Methysergide is a complex molecule with basic nitrogen atoms, and it is supplied as a maleate salt. Therefore, its solubility is expected to be pH-dependent. Generally, the salt of a basic compound will be more soluble in acidic to neutral solutions. While a specific pKa value of 16 has been reported, this appears unusually high for this class of molecule and should be interpreted with caution.[8] It is advisable to experimentally determine the optimal pH for solubility within the constraints of your assay's requirements.
Q4: Can I sonicate my this compound solution to aid dissolution?
A4: Yes, sonication in a water bath is a common and effective method to help dissolve sparingly soluble compounds. Brief periods of sonication (10-15 minutes) can break up small particles and increase the rate of dissolution. However, be mindful of potential heating of the sample during prolonged sonication.
Q5: How should I store my this compound stock solutions?
A5: Stock solutions of this compound, typically prepared in DMSO, should be stored at -20°C or -80°C.[2] To avoid repeated freeze-thaw cycles, which can promote precipitation, it is highly recommended to aliquot the stock solution into single-use volumes.[2]
Data Presentation: Physicochemical and Solubility Data
| Parameter | Value | Source(s) |
| Molecular Weight | 469.54 g/mol | [1][3][7] |
| Appearance | White to off-white crystalline powder | [6] |
| Solubility in Water | Up to 10 mM (with gentle warming) | [1][3][4][5][6][7] |
| Solubility in DMSO | Slightly soluble | [5] |
| Solubility in Methanol | Slightly soluble | [5] |
| pKa | 16 (Note: This value should be used with caution as it is unexpectedly high for this type of molecule) | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile conical tube or vial
-
Vortex mixer
-
Water bath sonicator
-
Water bath set to 37°C
Procedure:
-
Weigh out 4.7 mg of this compound and place it in a sterile conical tube.
-
Add 1 mL of high-purity water to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes, vortexing intermittently.
-
If dissolution is still incomplete, place the tube in a water bath sonicator for 10-15 minutes.
-
Once fully dissolved, the solution can be used directly or stored appropriately. For sterile applications, the solution can be passed through a 0.22 µm syringe filter.
Protocol 2: Preparation of a 10 mM DMSO Stock Solution and Dilution into Aqueous Buffer
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Aqueous buffer (e.g., PBS, Tris-HCl)
Procedure:
-
Weigh out 4.7 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. This is your 10 mM stock solution.
-
Store the stock solution in single-use aliquots at -20°C or -80°C.
-
To prepare a working solution, perform serial dilutions of the DMSO stock in your aqueous buffer of choice. For example, to prepare a 10 µM solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM DMSO stock to 999 µL of the aqueous buffer.
-
It is crucial to add the DMSO stock to the aqueous buffer and mix immediately and vigorously to prevent precipitation.
Visualizations
Signaling Pathways
This compound is a known antagonist of 5-HT2 receptors and a partial agonist at some 5-HT1 receptors. The primary signaling pathways for these receptor subtypes are depicted below.
Caption: 5-HT2A Receptor Gq-Coupled Signaling Pathway.
Caption: 5-HT1A Receptor Gi-Coupled Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for Preparing this compound Solutions.
References
- 1. bio-techne.com [bio-techne.com]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. 5-Hydroxytryptamine receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. CAS 129-49-7: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Strategies to prevent the degradation of Methysergide Maleate in solution
For researchers, scientists, and drug development professionals, maintaining the integrity of Methysergide Maleate (B1232345) in solution is critical for obtaining accurate and reproducible experimental results. This technical support center provides comprehensive guidance on preventing its degradation, including troubleshooting common issues and detailed experimental protocols for stability assessment.
Disclaimer: Limited specific data exists for the degradation of Methysergide Maleate. Much of the detailed guidance provided is based on studies of its active metabolite, methylergometrine, and other closely related ergoline (B1233604) alkaloids. Researchers should use this information as a starting point for their own stability assessments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound in solution?
A1: this compound, like other ergoline alkaloids, is susceptible to degradation through several mechanisms:
-
Hydrolysis: The amide bond in the lysergamide (B1675752) structure can be hydrolyzed under acidic or basic conditions.
-
Oxidation: The indole (B1671886) moiety and other parts of the molecule are prone to oxidation, which can be accelerated by exposure to air (oxygen), peroxides, or metal ions. This can sometimes be observed as a discoloration of the solution.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.
-
Thermal Stress: Elevated temperatures can increase the rate of all degradation pathways.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To minimize degradation, stock solutions of this compound should be stored under the following conditions:
-
Temperature: Frozen at -20°C for long-term storage. A product data sheet from Sigma-Aldrich suggests that stock solutions are stable for up to 3 months under these conditions. For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.
-
Light: Solutions should always be protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For sensitive applications, it is advisable to prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q3: How often should I prepare fresh solutions of this compound?
A3: For the most reliable and reproducible results, it is recommended to prepare fresh solutions immediately before each experiment. If using a stored stock solution, it should be allowed to equilibrate to room temperature before use. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is best practice to aliquot stock solutions into single-use volumes to prevent contamination and degradation of the entire stock.
Q4: What solvents are suitable for preparing this compound solutions?
A4: this compound is soluble in water up to 10 mM. For higher concentrations or to aid dissolution, organic solvents such as DMSO can be used. When using a co-solvent system, ensure the final concentration of the organic solvent is compatible with your experimental model and does not interfere with the assay.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution appears discolored (e.g., yellowish or brownish). | Oxidative degradation of the ergoline structure. | Prepare fresh solution, minimizing exposure to air. Consider sparging the solvent with an inert gas (nitrogen or argon) before dissolving the compound. Store the solution under an inert atmosphere. |
| Precipitate forms in the solution upon storage. | The concentration may exceed the solubility limit at the storage temperature. The pH of the solution may have shifted, affecting solubility. | Warm the solution gently to see if the precipitate redissolves. If not, prepare a fresh solution at a lower concentration. Ensure the pH of the solvent is appropriate and stable. |
| Inconsistent or reduced biological activity in assays. | Degradation of the active compound. | Prepare fresh solutions for each experiment. Perform a stability check of your stock solution using a validated analytical method (e.g., HPLC). |
| Unexpected peaks appear in HPLC chromatograms. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and their retention times. Ensure the analytical method is stability-indicating. |
Experimental Protocols
Forced Degradation Study of this compound
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following protocol is adapted from studies on the related compound, methylergometrine maleate.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a water/acetonitrile (B52724) mixture) to a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C in a temperature-controlled oven for 48 hours.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil and stored under the same conditions.
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Stability-Indicating RP-HPLC Method
This method is based on a validated procedure for methylergometrine maleate and should be optimized for this compound.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of a buffered aqueous phase and an organic modifier. A starting point could be a mixture of ammonium (B1175870) acetate (B1210297) buffer (pH 6.5) and acetonitrile (e.g., 70:30 v/v). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Diode Array Detector (DAD) or UV detector set at approximately 310 nm. |
| Column Temperature | Ambient or controlled at 25°C. |
| Injection Volume | 20 µL |
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.
Data Presentation
The following table summarizes the expected degradation behavior of this compound under various stress conditions, based on data from analogous ergoline alkaloids.
| Stress Condition | Expected Degradation | Potential Degradation Products |
| Acidic (e.g., 1 M HCl, 60°C) | Moderate to significant degradation | Hydrolysis of the amide bond, epimerization. |
| Basic (e.g., 1 M NaOH, 60°C) | Significant degradation | Hydrolysis of the amide bond, epimerization, and potential rearrangement of the ergoline ring. |
| Oxidative (e.g., 3% H₂O₂, RT) | Significant degradation | Oxidation of the indole ring and other susceptible functional groups. |
| Thermal (e.g., 60°C) | Moderate degradation | Acceleration of hydrolysis and oxidation. |
| Photolytic (UV/Vis light) | Moderate to significant degradation | Formation of photoisomers and oxidative products. |
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Hypothetical Degradation Pathway of the Ergoline Scaffold
Caption: Plausible degradation pathways for the ergoline scaffold of this compound.
Methysergide Maleate in Rodent Behavioral Studies: A Technical Support Hub
Welcome to the technical support center for researchers utilizing Methysergide (B1194908) Maleate (B1232345) in rat behavioral studies. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental design and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is Methysergide Maleate and what is its primary mechanism of action in the central nervous system?
A1: Methysergide is a semi-synthetic ergot alkaloid.[1] It functions primarily as a non-selective antagonist for serotonin (B10506) (5-HT) receptors, with a notable affinity for the 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C).[1][2] However, its pharmacological profile is complex, as it also exhibits partial agonist activity at 5-HT1 receptors.[1] It's important to note that methysergide is a prodrug and is metabolized in vivo to methylergonovine, which is also pharmacologically active and contributes to the overall effects.
Q2: What is the recommended starting dose of this compound for behavioral studies in rats?
A2: The optimal dose of this compound is highly dependent on the specific behavioral paradigm being investigated. Based on published literature, intraperitoneal (i.p.) doses in rats typically range from 3 mg/kg to 10 mg/kg. For instance, studies on sexual behavior have utilized 3 mg/kg, while research on lordosis behavior has employed 7 mg/kg.[3] Investigations into phencyclidine-induced behaviors have used 10 mg/kg.[4] It is crucial to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Q3: What is the appropriate vehicle for dissolving and administering this compound?
A3: this compound has limited solubility in water. For intraperitoneal (i.p.) injections in rats, sterile 0.9% saline is a commonly used vehicle. Gentle warming may aid in dissolution. It is recommended to prepare fresh solutions for each experiment to ensure stability and potency.
Q4: How long before behavioral testing should this compound be administered?
A4: The timing of administration is a critical parameter, as the effects of methysergide can be time-dependent. Peak plasma concentrations are typically observed within 30 minutes to four hours after intraperitoneal administration.[5] For example, one study on lordosis behavior in female rats found an inhibitory effect at 30 minutes post-injection, but a facilitatory effect at 200 and 300 minutes post-injection.[3] Therefore, the pretreatment interval should be carefully selected and validated based on the specific behavioral endpoint of your study.
Q5: What are some potential confounding factors to consider when using this compound in behavioral studies?
A5: Several factors can influence the outcome of behavioral studies with methysergide. These include the animal's sex, age, and strain, as well as the specific experimental conditions such as the time of day of testing and the habituation state of the animals. Furthermore, because methysergide can affect locomotor activity, it is important to include appropriate controls to differentiate between specific effects on the behavior of interest and general changes in motor function.[6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No observable behavioral effect | Inappropriate Dose: The dose may be too low to elicit a response or so high that it causes off-target effects that mask the desired outcome. | 1. Conduct a Dose-Response Study: Test a range of doses (e.g., 1, 3, 10 mg/kg, i.p.) to identify the optimal concentration for your specific behavioral assay. 2. Review Literature: Compare your chosen dose with those reported in similar studies. |
| Incorrect Timing of Administration: The behavioral testing may be conducted at a time point when the drug is not at its peak efficacy or when its effects have changed. | 1. Perform a Time-Course Experiment: Administer a fixed dose of methysergide and test separate groups of animals at different time points post-injection (e.g., 30, 60, 120, 240 minutes). 2. Consider Metabolism: Remember that methysergide is a prodrug; allow sufficient time for its conversion to the active metabolite, methylergonovine. | |
| Poor Drug Solubility/Stability: The compound may not have been fully dissolved or may have degraded. | 1. Verify Solution Preparation: Ensure the this compound is fully dissolved in the vehicle. Gentle warming of saline can aid dissolution. 2. Prepare Fresh Solutions: Make fresh solutions for each experiment to avoid degradation. | |
| Conflicting or paradoxical behavioral results | Complex Pharmacology: Methysergide has a mixed antagonist/partial agonist profile at different 5-HT receptors. | 1. Use More Selective Compounds: If possible, use more selective 5-HT2 antagonists to confirm that the observed effect is mediated by this receptor subtype. 2. Consider Biphasic Effects: The dose-response curve for methysergide may not be linear. A higher dose does not always produce a greater effect. |
| Interaction with other neurotransmitter systems: Methysergide's effects are not exclusively limited to the serotonergic system. | 1. Measure other neurotransmitters: If feasible, use techniques like in vivo microdialysis to assess changes in other neurotransmitter levels (e.g., dopamine) in relevant brain regions.[2] | |
| Adverse effects observed in animals (e.g., sedation, hyperactivity) | Off-target effects: The dose may be too high, leading to effects on other receptors or systems. | 1. Lower the Dose: Determine the minimum effective dose that produces the desired behavioral change without significant side effects. 2. Monitor Locomotor Activity: Always assess general locomotor activity to distinguish specific behavioral effects from non-specific motor effects.[6] |
Quantitative Data Summary
Table 1: Effective Doses of this compound in Various Rat Behavioral Paradigms
| Behavioral Paradigm | Rat Strain | Route of Administration | Effective Dose Range (mg/kg) | Key Findings | Reference(s) |
| Lordosis Behavior | Sprague-Dawley | Intraperitoneal (i.p.) | 7 | Inhibited lordosis at 30 min, facilitated at 200-300 min. | [3] |
| Phencyclidine-induced Head-twitch | F344 | Intraperitoneal (i.p.) | 10 (chronic) | Antagonized the development of tolerance to PCP-induced head-twitch. | [4] |
| Morphine Analgesia | Sprague-Dawley | Subcutaneous (s.c.) | 10 | Reduced the analgesic effect of morphine. | [7] |
| MDMA-induced Hyperactivity | Wistar | Intraperitoneal (i.p.) | 2.5 - 10 | Potentiated locomotor hyperactivity produced by MDMA. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile vials
-
Vortex mixer
-
Water bath (optional)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile 0.9% saline to the vial.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the solution in a water bath (not exceeding 40°C) to aid dissolution.
-
Once dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the solution protected from light. It is recommended to use freshly prepared solutions for each experiment.
-
Protocol 2: General Procedure for a Dose-Response Study in a Rat Behavioral Model
-
Animal Acclimation: Allow rats to acclimate to the housing facility for at least one week before the experiment. Handle the animals for several days leading up to the study to reduce stress.
-
Group Assignment: Randomly assign animals to different treatment groups (e.g., vehicle control, 1 mg/kg, 3 mg/kg, 10 mg/kg methysergide).
-
Drug Administration: Administer the assigned dose of this compound or vehicle via the chosen route (e.g., i.p. injection) at a predetermined time before the behavioral test.
-
Behavioral Testing: At the designated time post-injection, conduct the behavioral test (e.g., elevated plus-maze, open field test).
-
Data Collection and Analysis: Record the behavioral parameters relevant to the specific test. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the effect of different doses compared to the vehicle control.
Visualizations
Caption: Canonical Gq-protein mediated signaling pathway of the 5-HT2A receptor.
Caption: Logical workflow for dose-finding and optimization in preclinical behavioral studies.
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. Methysergide inhibits and facilitates lordosis behavior in the female rat in a time-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phencyclidine-induced head-twitch response in rats treated chronically with methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of ergotamine and methysergide on serotonin metabolism in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methysergide potentiates the hyperactivity produced by MDMA in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methysergide and metergoline reduce morphine analgesia with no effect on the development of tolerance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting variability in experimental results with Methysergide Maleate
Welcome to the technical support center for Methysergide (B1194908) Maleate (B1232345). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot variability in experimental results. Here you will find frequently asked questions (FAQs) and detailed experimental protocols to ensure the consistency and reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: My experimental results with Methysergide Maleate are inconsistent. What are the potential causes?
Variability in experimental outcomes with this compound can stem from several factors related to its chemical properties and complex pharmacology. Key areas to investigate include:
-
Compound Solubility and Stability: this compound has limited water solubility and can degrade under certain conditions. Inconsistent solution preparation or storage can lead to significant variations in the effective concentration.
-
Prodrug Metabolism: Methysergide is a prodrug that is metabolized in vivo to the more active compound, methylergometrine.[1][2] Differences in metabolic rates between experimental systems (e.g., cell lines, animal models) can lead to variable antagonist activity.
-
Complex Receptor Pharmacology: Methysergide exhibits a mixed pharmacological profile, acting as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, while also demonstrating partial agonist activity at other 5-HT receptors, such as 5-HT1 receptors.[3][4] The net effect can vary depending on the specific receptor subtypes expressed in your experimental system.
-
Purity and Impurities: The purity of the compound can vary between suppliers and even between different lots from the same supplier. The presence of impurities can interfere with your experiments.[5]
-
Off-Target Effects: The active metabolite of methysergide, methylergometrine, has been described as a "relatively dirty drug" with potential dopaminergic activity, which could contribute to unexpected results.[6]
Q2: I'm having trouble dissolving this compound. What is the recommended procedure?
This compound is known to have low water solubility.[7] For consistent results, it is crucial to follow a standardized dissolution protocol.
Recommended Solvents and Procedures:
| Solvent | Maximum Concentration | Preparation Notes |
| Water | 10 mM | Gentle warming is required to achieve this concentration.[8] Allow the solution to cool to room temperature before use. |
| DMSO | >10 mg/mL | Start by dissolving the powder in a small amount of DMSO.[4] Once fully dissolved, you can make further dilutions in your aqueous experimental buffer. Be mindful of the final DMSO concentration in your assay, as it can have its own biological effects. |
| Ethanol | Slightly Soluble | Not the recommended primary solvent due to lower solubility compared to DMSO.[9] |
Troubleshooting Tip: If you observe precipitation upon dilution of a DMSO stock solution into an aqueous buffer, try reducing the final concentration or increasing the percentage of DMSO in the final solution (while staying within the tolerance limits of your experimental system).
Q3: How should I store my this compound solutions to ensure stability?
Proper storage is critical to prevent degradation of this compound.
| Storage Condition | Recommendation |
| Powder | Store at room temperature, protected from light.[8] |
| Stock Solutions | Aliquot and freeze at -20°C. Stock solutions in DMSO are reported to be stable for up to 3 months at this temperature.[10] Avoid repeated freeze-thaw cycles. |
| Aqueous Solutions | It is not recommended to store aqueous solutions for long periods. Prepare fresh dilutions from your frozen stock for each experiment.[11] |
Q4: I am observing what appears to be partial agonism instead of antagonism in my experiments. Why is this happening?
This is a known characteristic of this compound due to its complex receptor pharmacology.
Potential Causes and Solutions:
-
Receptor Subtype Expression: Your experimental system may express 5-HT receptor subtypes (e.g., 5-HT1 receptors) at which methysergide acts as a partial agonist.[3]
-
Troubleshooting: Characterize the 5-HT receptor expression profile of your cells or tissue. Consider using a more selective antagonist for the receptor you are targeting to confirm that the observed effect is due to the intended antagonism.
-
-
Prodrug Conversion: If you are working in an in vivo system or with cells capable of metabolism, the conversion of methysergide to its active metabolite, methylergometrine, could be contributing to the observed effects.[6]
-
Troubleshooting: If possible, test the effects of methylergometrine directly in your system to understand its pharmacological profile.
-
Experimental Protocols
Protocol 1: In Vitro Radioligand Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound for a specific 5-HT receptor subtype expressed in cell membranes.
Materials:
-
Cell membranes expressing the target 5-HT receptor.
-
Radioligand specific for the target receptor (e.g., [³H]-ketanserin for 5-HT2A receptors).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding competitor (e.g., a high concentration of an unlabeled antagonist for the target receptor).
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 96-well plate, combine:
-
Cell membranes (e.g., 20-50 µg of protein).
-
Radioligand at a concentration near its Kd.
-
Increasing concentrations of this compound or vehicle control.
-
For non-specific binding wells, add a high concentration of the unlabeled competitor.
-
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters , add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analyze the data to determine the IC50 of this compound and calculate the Ki value using the Cheng-Prusoff equation.[12][13]
Protocol 2: In Vitro Calcium Imaging Assay
This protocol measures the effect of this compound on serotonin-induced intracellular calcium mobilization in cultured cells.
Materials:
-
Cultured cells expressing the target Gq-coupled 5-HT receptor (e.g., 5-HT2A or 5-HT2C).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.
-
Serotonin (B10506) (5-HT).
-
This compound.
-
Fluorescence microscope or plate reader capable of kinetic measurements.
Procedure:
-
Seed cells in a suitable imaging plate (e.g., 96-well black-walled, clear-bottom plate) and grow to confluency.
-
Load cells with Fluo-4 AM:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification for approximately 30 minutes.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes).
-
Measure baseline fluorescence.
-
Add serotonin to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by measuring the peak fluorescence response to serotonin in the presence and absence of this compound to determine its inhibitory effect.[14]
Visualizations
Caption: Antagonistic action of this compound on the 5-HT2 receptor signaling pathway.
Caption: General experimental workflow for assessing this compound's antagonist activity.
Caption: A logical flowchart for troubleshooting variability in this compound experiments.
References
- 1. Methysergide (Sansert) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 2. CLINICAL STUDIES ON THE TREATMENT OF VASCULAR HEADACHES, A PROGRESS REPORT ON METHYSERGIDE (SANSERT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 129-49-7 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. History of methysergide in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. This compound | Non-selective 5-HT | Tocris Bioscience [tocris.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound [sigmaaldrich.com]
- 11. apexbt.com [apexbt.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Potential Off-target Effects of Methysergide Maleate In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the potential off-target effects of Methysergide (B1194908) Maleate (B1232345) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of methysergide maleate?
A1: this compound is primarily known as a non-selective antagonist of serotonin (B10506) (5-HT) receptors, with a notable affinity for the 5-HT2 receptor family (5-HT2A, 5-HT2B, and 5-HT2C). It also exhibits partial agonist activity at 5-HT1 receptors.[1] Its therapeutic effects, particularly in migraine prophylaxis, are attributed to its modulation of serotonergic pathways.
Q2: What are the main off-target concerns when using methysergide in in vitro studies?
A2: The primary off-target concern is the broad receptor activity profile of both methysergide and its active metabolite, methylergometrine.[2][3][4] Methysergide is a prodrug and is metabolized to methylergometrine, which has a distinct and potent activity profile, including agonism at several 5-HT receptors.[2][3][4] This can lead to confounding results if not properly controlled. Additionally, like many ergot alkaloids, it may interact with adrenergic and dopaminergic receptors at higher concentrations.
Q3: How can I minimize the metabolic conversion of methysergide to methylergometrine in my in vitro system?
A3: To minimize metabolic conversion, consider using a cell line with low metabolic capacity (e.g., HEK293, CHO) or using a liver microsome-free assay system. If your experimental design requires a metabolically active system (e.g., primary hepatocytes), it is crucial to characterize the effects of both methysergide and methylergometrine in parallel to dissect their individual contributions.
Q4: What are the initial steps to identify if my observed effect is off-target?
A4: A critical first step is to perform a dose-response curve to determine the potency of methysergide for your observed effect. Compare this with its known potency for its primary targets. Additionally, using a selective antagonist for the hypothesized on-target receptor can help determine if the effect is mediated through that specific receptor. The use of a negative control cell line that does not express the target receptor is also a powerful tool.
Troubleshooting Guide
Issue 1: I am observing unexpected or inconsistent cellular responses.
-
Possible Cause 1: Off-target effects.
-
Solution: Consult the receptor binding profile tables below to identify potential off-target receptors that might be expressed in your cell line. Use selective antagonists for high-affinity off-targets to block these interactions.
-
-
Possible Cause 2: Presence of the active metabolite, methylergometrine.
-
Solution: If your cells have metabolic activity, you may be observing the effects of methylergometrine. Run parallel experiments with methylergometrine to characterize its effects in your system.
-
-
Possible Cause 3: Compound precipitation.
-
Solution: this compound has limited aqueous solubility.[5] Ensure your final concentration is below its solubility limit in your culture medium. Visually inspect for precipitates after dilution. Consider preparing stock solutions in DMSO and performing serial dilutions. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
-
Issue 2: My dose-response curve is not behaving as expected (e.g., biphasic, low potency).
-
Possible Cause 1: Mixed agonism/antagonism.
-
Solution: Methysergide is a mixed 5-HT1 agonist and 5-HT2 antagonist.[1] If your cells express multiple 5-HT receptor subtypes, you may be observing a composite effect. Use selective agonists and antagonists for each receptor subtype to dissect the signaling pathways involved.
-
-
Possible Cause 2: Receptor desensitization or downregulation.
-
Solution: Prolonged exposure to an agonist can lead to receptor desensitization. Consider shorter incubation times or using a kinetic assay format to capture the initial response.
-
Issue 3: I am observing cytotoxicity at concentrations where I expect to see a specific pharmacological effect.
-
Possible Cause 1: Off-target toxicity.
-
Solution: The observed cytotoxicity may be an off-target effect. Perform a cytotoxicity assay (e.g., MTT assay) to determine the cytotoxic concentration range. Aim to work at concentrations below the toxic threshold.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: High concentrations of solvents like DMSO can be toxic to cells. Ensure your vehicle control (media with the same final solvent concentration) shows no toxicity.
-
Data Presentation
Table 1: Receptor Binding Affinity of Methysergide
| Receptor Family | Receptor Subtype | Species | Kᵢ (nM) | Functional Activity |
| Serotonin | 5-HT1A | Human | 3.5 | Partial Agonist |
| 5-HT1B | Human | - | Agonist | |
| 5-HT1D | Human | - | Agonist | |
| 5-HT2A | Human | - | Antagonist | |
| 5-HT2B | Human | 0.56 (IC₅₀) | Antagonist | |
| 5-HT2C | Human | - | Antagonist | |
| 5-HT6 | Human | - | - | |
| 5-HT7 | Human | - | - | |
| Adrenergic | α2A | Human | - | - |
| α2B | Human | - | - | |
| α2C | Human | - | - | |
| Dopamine | D2 | Human | - | - |
| Muscarinic | M2 | Human | 6126 | - |
Table 2: Receptor Binding Affinity of Methylergometrine (Active Metabolite)
| Receptor Family | Receptor Subtype | Species | Kᵢ (nM) | Functional Activity |
| Serotonin | 5-HT1A | Human | 0.23 | - |
| 5-HT1B | Rat | - | - | |
| 5-HT1E | Human | - | - | |
| 5-HT1F | Human | - | - | |
| 5-HT2A | Human | 0.40 | Agonist | |
| 5-HT2B | Human | 0.79 | Partial Agonist | |
| 5-HT2C | Human | 5.01 | Agonist | |
| 5-HT5A | Human | - | - | |
| 5-HT6 | Human | 1.17 | - | |
| 5-HT7 | Guinea Pig | - | - | |
| Adrenergic | α2A | Human | 588.8 | - |
| α2B | Human | 208.9 | - | |
| Dopamine | D1 | Human | 537.0 | Antagonist |
| D2 | Human | 275.4 | - | |
| D3 | Human | 57.5 | - |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for a specific 5-HT receptor.
Materials:
-
Cell membranes expressing the target 5-HT receptor (e.g., from HEK293-5HT2A cells)
-
Radioligand specific for the target receptor (e.g., [³H]-Ketanserin for 5-HT2A)
-
This compound
-
Non-specific binding control (e.g., a high concentration of a known antagonist like Spiperone)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest according to standard laboratory protocols.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand.
-
Non-specific Binding: Non-specific binding control, radioligand.
-
Competitive Binding: Serial dilutions of this compound, radioligand.
-
-
Initiate Binding: Add the cell membrane preparation to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC₅₀ value of this compound. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: Calcium Flux Assay
Objective: To measure the functional antagonist activity of this compound at Gq-coupled 5-HT2 receptors.
Materials:
-
Cells stably expressing the target 5-HT2 receptor (e.g., CHO-K1 or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
5-HT (agonist)
-
This compound
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with kinetic read capabilities
Procedure:
-
Cell Plating: Seed cells into 96-well plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).
-
Compound Addition: Wash the cells with assay buffer and then add serial dilutions of this compound. Incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation: Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading. Add a pre-determined concentration of 5-HT (typically the EC₈₀) to stimulate the receptor.
-
Data Acquisition: Measure the change in fluorescence intensity over time.
-
Data Analysis: Plot the agonist-induced response against the logarithm of the this compound concentration to determine the IC₅₀ value.
Protocol 3: Cytotoxicity (MTT) Assay
Objective: To determine the concentration range at which this compound exhibits cytotoxicity.
Materials:
-
The cell line used in your primary experiments
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Plating: Seed cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[2][3][7][8]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[2][3][7][8]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration) value.
Mandatory Visualizations
Caption: A logical workflow for investigating and mitigating the off-target effects of this compound.
Caption: The 5-HT1 receptor signaling pathway, which is coupled to the inhibitory G-protein, Gαi.
Caption: The 5-HT2 receptor signaling pathway, which is coupled to the G-protein, Gαq.
References
- 1. Pharmacokinetics of methysergide and its metabolite methylergometrine in the rat [pubmed.ncbi.nlm.nih.gov]
- 2. Methylergometrine, an active metabolite of methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of methysergide and its metabolite methylergometrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methysergide | C21H27N3O2 | CID 9681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Exploring GPCR signaling pathway networks as cancer therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Adjusting for the short half-life of Methysergide Maleate in experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methysergide (B1194908) Maleate. The following information is intended to help adjust experimental designs to account for the compound's short half-life and other pharmacokinetic properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when designing experiments with Methysergide Maleate?
The primary challenge is its pharmacokinetic profile. Methysergide is a prodrug with a short half-life and low oral bioavailability due to extensive first-pass metabolism.[1][2] It is rapidly converted to its major and more potent active metabolite, methylergometrine, which has a significantly longer half-life.[2] Therefore, experimental design and data interpretation must consider the effects of both compounds.
Q2: Should I be more concerned with the effects of Methysergide or its metabolite, methylergometrine?
For most experimental paradigms, particularly those involving sustained effects after oral administration, the biological activity of methylergometrine is likely to be more prominent. Plasma concentrations of methylergometrine can be substantially higher—more than tenfold greater—than those of the parent drug after oral administration.[2] Methylergometrine also has a longer elimination half-life.[2]
Q3: What are the known receptor binding profiles of Methysergide and methylergometrine?
Methysergide acts as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors and a partial agonist at 5-HT1 receptors. In contrast, methylergometrine is a non-selective agonist at most serotonin (B10506) receptors.[1]
Q4: What is a suitable vehicle for dissolving this compound for in vivo studies?
For intraperitoneal (i.p.) and intravenous (i.v.) injections in rodent models, this compound can be dissolved in physiological saline.[3] For oral administration, it can be suspended in a vehicle such as a 0.5% methylcellulose (B11928114) solution.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of expected antagonist effect, or an unexpected agonist-like effect. | Due to the rapid conversion to the active metabolite, methylergometrine, which is a serotonin agonist, the observed in vivo effect may be a composite of the antagonist action of the parent drug and the agonist action of the metabolite. | - Time course analysis: Conduct detailed time-course studies to observe the early antagonist effects of methysergide versus the later, more sustained agonist effects of methylergometrine.- Direct administration of the metabolite: If available, conduct parallel experiments using methylergometrine to delineate its specific effects.- Route of administration: Consider intravenous administration to bypass first-pass metabolism and achieve higher initial concentrations of methysergide. |
| High variability in experimental results between animals. | Differences in metabolic rates between individual animals can lead to varying concentrations of methysergide and methylergometrine. | - Increase sample size: A larger number of animals per group can help to mitigate the impact of individual metabolic differences.- Pre-screening: If feasible, pre-screen animals for baseline metabolic activity, although this is often not practical.- Standardize conditions: Ensure all experimental conditions (e.g., diet, housing, time of day for dosing) are strictly controlled to minimize variability. |
| Paradoxical behavioral effects (e.g., increased activity when sedation is expected). | The complex pharmacology of methysergide (partial agonist at some receptors) and its active metabolite can lead to unexpected behavioral outcomes. For example, methysergide has been shown to potentiate MDMA-induced hyperactivity in rats. | - Dose-response curve: A comprehensive dose-response study may reveal different behavioral effects at varying doses.- Use of more selective antagonists: To confirm the involvement of a specific receptor subtype, use a more selective antagonist as a control.- Detailed behavioral analysis: Employ a battery of behavioral tests to obtain a more complete picture of the drug's effects. |
| Difficulty in achieving sustained plasma concentrations with oral administration. | Low oral bioavailability of methysergide.[1][2] | - Adjust dosing frequency: To compensate for the short half-life of the parent compound, more frequent oral dosing may be necessary.- Consider alternative routes: Intraperitoneal or subcutaneous injections can provide higher and more consistent bioavailability. Continuous infusion via an osmotic minipump may be suitable for long-term studies requiring stable drug levels. |
Data Presentation
Pharmacokinetic Parameters of Methysergide and Methylergometrine
In Humans (Oral vs. Intravenous Administration) [2]
| Parameter | Methysergide (Oral) | Methysergide (IV) | Methylergometrine (from Oral Methysergide) | Methylergometrine (from IV Methysergide) |
| Elimination Half-Life (t½) | 62.0 ± 8.3 min | 44.8 ± 8.1 min | 223 ± 43 min | 174 ± 35 min |
| Systemic Bioavailability | 13% | 100% | - | - |
| AUC Ratio (Metabolite/Parent Drug) | >10 | - | - | - |
In Rats (Intravenous Administration)
| Compound | Dose | Plasma Clearance (ml/min per kg) | Volume of Distribution (Vd) | Terminal Half-life (t½) |
| Methysergide | 0.25 mg/kg | 74.2 - 102 | Greater at higher doses | Greater at higher doses |
| Methylergometrine | 0.25 mg/kg | 5-6 times lower than Methysergide | Similar to Methysergide | - |
Experimental Protocols
Protocol 1: Assessment of Behavioral Effects in Rats (Intraperitoneal Administration)
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Housing: Standard housing conditions with a 12:12 hour light-dark cycle, with food and water available ad libitum.
-
Drug Preparation: Dissolve this compound in sterile 0.9% physiological saline to the desired concentration (e.g., 1 mg/ml for a 3 mg/kg dose in a 300g rat receiving 0.9 ml).
-
Dosing:
-
Behavioral Testing:
-
Initiate behavioral testing at a time point relevant to the expected peak plasma concentration of the compound of interest. Given the rapid metabolism, effects of the parent drug would be observed shortly after injection, while effects of the metabolite would be more prolonged. A pilot study to determine the optimal time course is recommended.
-
For example, to study the effects on sexual behavior, testing can be initiated 4 hours after administration.[4]
-
-
Data Analysis: Analyze behavioral data using appropriate statistical methods (e.g., ANOVA, t-test).
Protocol 2: In Vitro Assessment of 5-HT Receptor Antagonism
-
Cell Culture: Use a cell line expressing the 5-HT receptor of interest (e.g., HEK293 cells transfected with the 5-HT2B receptor).
-
Drug Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in the assay buffer.
-
Assay:
-
Pre-incubate the cells with varying concentrations of this compound for a sufficient time to allow for receptor binding.
-
Stimulate the cells with a known 5-HT receptor agonist (e.g., serotonin).
-
Measure the downstream signaling response (e.g., calcium mobilization for Gq-coupled receptors like 5-HT2B, or cAMP levels for Gi-coupled receptors like 5-HT1A).
-
-
Data Analysis: Determine the IC50 value for this compound by plotting the inhibition of the agonist-induced response against the concentration of the antagonist.
Mandatory Visualizations
Caption: Signaling pathways of 5-HT2B and 5-HT1A receptors modulated by Methysergide.
Caption: General workflow for in vivo experiments using this compound.
References
- 1. Methysergide - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of methysergide and its metabolite methylergometrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phencyclidine-induced head-twitch response in rats treated chronically with methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of sexual behavior in aged rats by p-chlorophenylalanine and methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing sources of contamination in Methysergide Maleate samples
Welcome to the Technical Support Center for Methysergide (B1194908) Maleate. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize sources of contamination in Methysergide Maleate samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experiments.
Troubleshooting Guide: Identifying and Minimizing Contaminants
Contamination in this compound samples can arise from various sources, including the synthetic process and degradation. Understanding the potential impurities is the first step toward ensuring the quality and reliability of your research.
Common Impurities and Their Sources
| Impurity Name | Potential Source(s) | Recommended Analytical Technique(s) | Typical Acceptance Criteria (if available) |
| Methylergometrine | A known metabolite of methysergide and a potential synthesis-related impurity.[1][2] It is also listed as Methylergometrine EP Impurity G.[3] | HPLC-UV, LC-MS/MS | Varies by pharmacopeia; should be controlled as a related substance. |
| Lysergic Acid | Unreacted starting material from the synthesis of methysergide.[2][4] | HPLC-UV, LC-MS/MS | To be monitored as a process-related impurity. |
| Ergot Alkaloids | Methysergide is a semi-synthetic ergot alkaloid; other related ergot alkaloids can be present as impurities from the starting materials or side reactions.[1][5] | HPLC-UV, LC-MS/MS | Specific limits for related substances are defined in pharmacopeias. |
| Degradation Products | Can form under stress conditions such as exposure to light, heat, humidity, and extreme pH. | HPLC-UV, LC-MS/MS (Forced degradation studies are recommended to identify potential degradants). | To be identified and quantified; limits are set based on toxicological data and regulatory guidelines. |
| Residual Solvents | Solvents used during the synthesis and purification processes. | Gas Chromatography (GC) with Headspace | Limits are defined by ICH Q3C guidelines based on the solvent's toxicity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be looking for in my this compound sample?
A1: The most commonly encountered impurity is Methylergometrine , which is both a metabolite and a potential synthesis-related impurity.[1][3] You should also be aware of unreacted lysergic acid , the primary starting material for methysergide synthesis.[2][4] Additionally, other ergot alkaloids may be present as related substances.[1][5]
Q2: How can I differentiate between Methysergide and its main impurity, Methylergometrine, using analytical techniques?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for separating and quantifying Methysergide and Methylergometrine. Due to the slight structural differences, a well-developed HPLC method will show distinct retention times for each compound. For confirmation and structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used to identify the compounds based on their mass-to-charge ratio and fragmentation patterns.
Q3: What are forced degradation studies and why are they important for this compound?
A3: Forced degradation studies involve subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, light, heat) to accelerate its decomposition.[6] These studies are crucial for:
-
Identifying potential degradation products that could form during storage and handling.
-
Developing stability-indicating analytical methods that can separate and quantify the active pharmaceutical ingredient (API) from its degradants.
-
Understanding the degradation pathways of this compound.
Q4: What are the typical storage conditions to minimize degradation of this compound?
A4: To minimize degradation, this compound should be stored in a well-closed container, protected from light and moisture, at controlled room temperature.
Experimental Protocols
Protocol 1: HPLC-UV Method for the Determination of this compound and Related Substances
This protocol provides a general framework. Method optimization and validation are required for specific applications.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.02 M Ammonium Acetate buffer, pH adjusted to 3.0 with glacial acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 40 60 30 40 60 35 95 5 | 40 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of Mobile Phase A and Mobile Phase B) to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Inject a standard solution containing this compound and known impurities (e.g., Methylergometrine) to verify the resolution, tailing factor, and theoretical plates.
-
Protocol 2: Forced Degradation Study
-
Acid Degradation: Dissolve the sample in 0.1 N HCl and heat at 60 °C for 2 hours. Neutralize the solution before analysis.
-
Base Degradation: Dissolve the sample in 0.1 N NaOH and heat at 60 °C for 2 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the sample in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid sample in an oven at 105 °C for 24 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for an extended period (e.g., 7 days).
-
Analysis: Analyze the stressed samples using the HPLC-UV method described above to identify and quantify any degradation products.
Visualizations
Signaling Pathway of Methysergide in Migraine Prophylaxis
Caption: Signaling pathway of Methysergide in migraine prophylaxis.
Experimental Workflow for Impurity Identification
Caption: Experimental workflow for impurity identification.
Troubleshooting Logic for Out-of-Specification (OOS) Results
Caption: Troubleshooting logic for OOS results.
References
- 1. Methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methysergide - Wikipedia [en.wikipedia.org]
- 3. Methylergometrine EP impurity G (Methysergide) [cymitquimica.com]
- 4. METHYSERGIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
Addressing tachyphylaxis to Methysergide Maleate in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating tachyphylaxis to Methysergide (B1194908) Maleate in long-term studies.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished response to Methysergide Maleate in our chronic in vivo study. What could be the underlying mechanism?
A1: The most likely mechanism is tachyphylaxis, a rapid decrease in drug response. In the context of Methysergide, this is primarily attributed to the desensitization and downregulation of serotonin (B10506) receptors, particularly the 5-HT2 receptor subtype.[1] Chronic exposure to Methysergide, which acts as a 5-HT2 receptor antagonist, can lead to a compensatory decrease in the number of these receptors on the cell surface, rendering the tissue less responsive to the drug.[1]
Q2: How can we experimentally quantify the extent of tachyphylaxis to Methysergide?
A2: Tachyphylaxis can be quantified by measuring the change in receptor density in response to chronic Methysergide treatment. A common and effective method is a radioligand binding assay using a specific radiolabeled ligand for the 5-HT2 receptor, such as [3H]-spiperone.[1] By comparing the Bmax (maximum binding capacity) in tissues from Methysergide-treated animals versus control animals, you can determine the percentage of receptor downregulation.
Q3: Is the tachyphylaxis to Methysergide reversible?
A3: Yes, tachyphylaxis is often a reversible phenomenon. Discontinuing the drug allows for the resynthesis and re-expression of receptors on the cell surface, which can restore sensitivity. This is the principle behind the clinical recommendation of "drug holidays" for patients on long-term Methysergide therapy to prevent the development of tolerance and other side effects.[2] The exact timeframe for reversal in an experimental setting would need to be determined empirically.
Q4: Our in vitro smooth muscle contraction assay shows a rightward shift and a decrease in the maximal response to serotonin after prolonged incubation with Methysergide. Is this indicative of tachyphylaxis?
A4: Yes, this observation is consistent with insurmountable antagonism, which can be a functional manifestation of tachyphylaxis due to receptor downregulation. The decreased maximal response suggests that even at saturating concentrations of the agonist (serotonin), the tissue cannot mount a full response because there are fewer functional receptors available. Some studies suggest Methysergide may also act as an allosteric modulator, which could contribute to this effect.[3]
Q5: Are there alternative approaches to mitigate Methysergide tachyphylaxis in our experimental design?
A5: Besides implementing drug-free periods, you could investigate intermittent dosing schedules rather than continuous administration. The optimal schedule would depend on the specific research question and experimental model. Additionally, exploring the co-administration of agents that might modulate receptor expression or signaling pathways could be a research avenue, though this would be exploratory.
Troubleshooting Guides
Issue 1: High Variability in Radioligand Binding Assay Results
-
Symptom: Inconsistent Bmax and Kd values for 5-HT2 receptors between replicate experiments in Methysergide-treated and control groups.
-
Possible Causes & Solutions:
-
Inconsistent Tissue Preparation: Ensure a standardized protocol for tissue homogenization and membrane preparation. Keep samples on ice at all times to prevent protein degradation.
-
Pipetting Errors: Use calibrated pipettes and be meticulous with all volume additions, especially of the radioligand and competing drugs.
-
Inadequate Washing: Insufficient washing of the filters can lead to high non-specific binding. Ensure an adequate number of washes with ice-cold buffer.
-
Filter Plate Issues: Ensure filter plates are properly pre-soaked according to the manufacturer's instructions to prevent the radioligand from binding to the filter itself.
-
Issue 2: No Significant Difference in 5-HT2 Receptor Density Observed Despite Functional Evidence of Tachyphylaxis
-
Symptom: Functional assays (e.g., smooth muscle contraction) show a clear decrease in response to Methysergide, but radioligand binding assays do not show a significant change in Bmax.
-
Possible Causes & Solutions:
-
Receptor Desensitization vs. Downregulation: Tachyphylaxis can occur through receptor desensitization (uncoupling from signaling pathways) without a change in receptor number. Consider performing functional assays that measure downstream signaling events (e.g., G-protein activation, second messenger production) to assess receptor activity.
-
Incorrect Radioligand: Ensure the radioligand you are using has high affinity and specificity for the 5-HT2 receptor subtype you are investigating.
-
Assay Conditions: Optimize incubation time and temperature to ensure the binding reaction has reached equilibrium.
-
Issue 3: Difficulty in Re-establishing Methysergide Sensitivity After a "Drug Holiday"
-
Symptom: After a drug-free period, the tissue or animal model does not regain its initial sensitivity to Methysergide.
-
Possible Causes & Solutions:
-
Insufficient Washout Period: The drug-free period may not have been long enough for complete receptor resynthesis and re-sensitization. Extend the duration of the washout period.
-
Long-Term Cellular Changes: Chronic, high-dose exposure to Methysergide may induce more persistent cellular changes beyond simple receptor downregulation. Consider histological examination of the target tissue.
-
Metabolic Changes: Long-term drug administration can sometimes alter drug metabolism, affecting the concentration of the active compound reaching the target tissue.
-
Quantitative Data Summary
The following table summarizes data from a long-term study on the effect of chronic Methysergide administration on 5-HT2 receptor density in the mouse cerebral cortex.
| Treatment Group | Dose of Methysergide | Duration of Treatment | 5-HT2 Receptor Density (Bmax in fmol/mg protein) | Percent Decrease from Control |
| Control | Vehicle | 14 days | 150 ± 10 | 0% |
| Methysergide | 2.5 mg/kg/day | 14 days | 120 ± 8 | 20% |
| Methysergide | 5.0 mg/kg/day | 14 days | 98 ± 7 | 35% |
| Methysergide | 10.0 mg/kg/day | 14 days | 75 ± 6 | 50% |
Data are hypothetical and presented in a format consistent with findings from studies such as May et al., 1986, which demonstrated a dose-dependent decrease in 5-HT2 receptor specific binding.[1]
Experimental Protocols
Protocol 1: Induction of Tachyphylaxis to this compound in a Mouse Model
-
Animal Model: Male C57BL/6J mice.
-
Drug Administration:
-
Prepare a solution of this compound in sterile saline.
-
Administer this compound via intraperitoneal (i.p.) injection once daily for 14 consecutive days at desired doses (e.g., 2.5, 5.0, and 10.0 mg/kg).
-
Administer a control group with vehicle (sterile saline) injections.
-
-
Tissue Collection:
-
24 hours after the final injection, euthanize the mice.
-
Rapidly dissect the cerebral cortex on ice.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until use in the radioligand binding assay.
-
Protocol 2: Radioligand Binding Assay for 5-HT2 Receptor Density
-
Membrane Preparation:
-
Thaw cerebral cortex tissue on ice and homogenize in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh Tris-HCl buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4) to a protein concentration of approximately 100-200 µ g/well . Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Saturation Binding Assay:
-
Set up assay tubes or a 96-well plate with increasing concentrations of [3H]-spiperone (e.g., 0.05 - 2.0 nM).
-
For each concentration of [3H]-spiperone, prepare tubes for total binding and non-specific binding.
-
To the non-specific binding tubes, add a high concentration of a non-labeled 5-HT2 antagonist (e.g., 1 µM ketanserin).
-
Add the membrane preparation to all tubes.
-
Incubate at 37°C for 30 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with 5 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Perform Scatchard analysis or non-linear regression on the specific binding data to determine the Bmax (maximum receptor density) and Kd (dissociation constant).
-
Visualizations
Caption: Mechanism of Methysergide-induced tachyphylaxis.
Caption: Experimental workflow for assessing tachyphylaxis.
Caption: Logical troubleshooting flow for tachyphylaxis.
References
- 1. Regional serotonin receptor studies: chronic methysergide treatment induces a selective and dose-dependent decrease in serotonin-2 receptors in mouse cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Allosteric properties of the 5-HT2 receptor system of the rat tail artery. Ritanserin and methysergide are not competitive 5-HT2 receptor antagonists but allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
How to account for Methysergide Maleate's partial agonist activity at 5-HT1A receptors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on accounting for the partial agonist activity of Methysergide (B1194908) Maleate at the 5-HT1A receptor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the nature of Methysergide's interaction with the 5-HT1A receptor?
Methysergide acts as a partial agonist at the 5-HT1A receptor.[1] This means that it binds to the receptor and activates it, but elicits a response that is lower than that of the endogenous full agonist, serotonin (B10506).[1]
Q2: How does the metabolism of Methysergide affect its activity at the 5-HT1A receptor?
Methysergide is a prodrug that is metabolized in the body to its major active metabolite, methylergometrine (also known as methylergonovine).[1][2] Methylergometrine also exhibits activity at 5-HT1A receptors and is considered to be a more potent agonist at several other serotonin receptor subtypes.[1] When conducting in vivo studies, it is crucial to consider the contribution of both methysergide and methylergometrine to the overall observed effects. For in vitro experiments, the choice of using the parent compound or the metabolite will depend on the specific research question.
Q3: What are the implications of Methysergide's partial agonism in experimental design?
The partial agonist nature of Methysergide has several important implications for experimental design:
-
Efficacy: The maximal effect (Emax) of Methysergide will be lower than that of a full agonist like serotonin.
-
Antagonism of Full Agonists: In the presence of a full agonist, a partial agonist can act as a competitive antagonist, reducing the maximal response of the full agonist.
-
System Dependence: The observed level of agonism can depend on the receptor expression levels and signaling efficiency of the experimental system.
Q4: How can I differentiate between partial and full agonism at the 5-HT1A receptor in my experiments?
Distinguishing between partial and full agonists typically involves generating concentration-response curves and comparing the maximal efficacy (Emax) of the test compound to that of a known full agonist (e.g., serotonin or 8-OH-DPAT). A partial agonist will produce a statistically significant lower Emax value. Functional assays such as cAMP inhibition or GTPγS binding are essential for this characterization.
Data Presentation
The following tables summarize the available quantitative data for Methysergide and its active metabolite, Methylergometrine, at the 5-HT1A receptor. Please note that specific EC50 and Emax values for 5-HT1A partial agonism are not consistently reported in the literature, and the provided data represents a compilation from various sources.
Table 1: Binding Affinity (Ki) of Methysergide at Human 5-HT Receptors
| Compound | Receptor | Ki (nM) |
| Methysergide | 5-HT1A | Varies (literature values range) |
| 5-HT2A | 10 | |
| 5-HT2C | 2.5 |
Table 2: Functional Activity (EC50 and Emax) of Methylergometrine at Human 5-HT Receptors
| Compound | Receptor | EC50 (nM) | Emax (% of Serotonin) |
| Methylergometrine | 5-HT1A | Data not available | Data not available |
| 5-HT1e | 17.0[3] | Data not available | |
| 5-HT1F | 5.2[3] | Data not available |
Note: Data for 5-HT1A receptor functional activity of Methysergide and Methylergometrine is limited and requires further experimental determination.
Troubleshooting Guides
Issue 1: High non-specific binding in radioligand binding assays.
-
Question: I am performing a [³H]-8-OH-DPAT binding assay to determine the Ki of Methysergide for the 5-HT1A receptor, but I am observing high non-specific binding. What could be the cause and how can I resolve it?
-
Answer: High non-specific binding can be caused by several factors:
-
Suboptimal radioligand concentration: Ensure you are using the radioligand at a concentration at or below its Kd value.
-
Insufficient washing: Increase the number and volume of wash steps with ice-cold buffer to remove unbound radioligand.
-
Filter binding: Pre-soaking the filter plates in a solution like 0.5% polyethyleneimine (PEI) can reduce non-specific binding of the radioligand to the filter.
-
Lipophilicity of the compound: Methysergide is a lipophilic molecule, which can contribute to non-specific binding. Including a low concentration of bovine serum albumin (BSA) (e.g., 0.1%) in the assay buffer can help to mitigate this.
-
Issue 2: Inconsistent results in cAMP functional assays.
-
Question: My cAMP inhibition assay results with Methysergide are variable between experiments. What are the potential sources of this variability?
-
Answer: Variability in cAMP assays can stem from several sources:
-
Cell health and passage number: Use cells that are healthy, in a logarithmic growth phase, and within a consistent and low passage number range.
-
Forskolin (B1673556) concentration: The concentration of forskolin used to stimulate adenylyl cyclase is critical. Ensure you are using a concentration that produces a robust but submaximal response (typically EC80).
-
Incubation times: Adhere strictly to the optimized incubation times for both the compound and the forskolin stimulation.
-
Reagent stability: Ensure all reagents, especially forskolin and cAMP standards, are properly stored and have not degraded.
-
Issue 3: Difficulty in observing a clear partial agonist effect.
-
Question: I am not observing a clear plateau for the Emax of Methysergide in my functional assays, making it difficult to confirm its partial agonism. What could be the issue?
-
Answer: Several factors can obscure the characteristic plateau of a partial agonist's dose-response curve:
-
Limited concentration range: Ensure you are testing a wide enough range of Methysergide concentrations to capture the full dose-response, including the plateau.
-
Receptor reserve: In systems with high receptor expression (high receptor reserve), a partial agonist can sometimes produce a response close to that of a full agonist. Using a system with lower receptor expression or employing techniques to reduce receptor reserve (e.g., treatment with an irreversible antagonist) can help to unmask the partial agonist nature of the compound.
-
Data normalization: Ensure that your data is properly normalized to both a baseline (vehicle control) and a positive control (a full agonist like serotonin).
-
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of Methysergide Maleate for the 5-HT1A receptor.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT1A receptor.
-
Radioligand: [³H]-8-OH-DPAT (agonist) or [³H]-WAY 100635 (antagonist).
-
Non-labeled competitor: Serotonin (for non-specific binding determination).
-
Test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (typically at its Kd), and either vehicle, unlabeled serotonin (to determine non-specific binding), or varying concentrations of this compound.
-
Add the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Inhibition Functional Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a partial agonist at the 5-HT1A receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Cell culture medium.
-
Stimulation Buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.
-
Forskolin.
-
Full agonist: Serotonin.
-
Test compound: this compound.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA).
Procedure:
-
Seed the cells in a 96- or 384-well plate and grow to confluency.
-
On the day of the assay, replace the culture medium with stimulation buffer.
-
Prepare serial dilutions of this compound and the full agonist (serotonin).
-
Add the compounds to the respective wells and incubate for 15-30 minutes at 37°C.
-
Add forskolin (at a pre-determined EC80 concentration) to all wells except the basal control and incubate for another 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Generate dose-response curves and calculate EC50 and Emax values relative to the maximal inhibition achieved by the full agonist.
Visualizations
5-HT1A Receptor Signaling Pathway
Caption: Canonical Gi/o-coupled signaling pathway of the 5-HT1A receptor.
Experimental Workflow for Characterizing a Partial Agonist
Caption: Experimental workflow for characterizing a partial agonist at the 5-HT1A receptor.
References
Best practices for long-term storage of Methysergide Maleate powder
This technical support center provides guidance on the best practices for the long-term storage of Methysergide Maleate (B1232345) powder. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage temperature for Methysergide Maleate powder?
For long-term storage, it is recommended to store this compound powder at 2-8°C.[1] Some suppliers also indicate that storage at room temperature is acceptable. One supplier suggests that the product is stable for at least four years when stored at -20°C.
Q2: Should this compound powder be protected from light?
Yes, it is recommended to protect this compound powder from light.[1] Exposure to light can potentially lead to photodegradation over time.
Q3: Is humidity a concern for the long-term storage of this compound powder?
Yes, this compound is described as hygroscopic and should be stored in a dry, cool, and well-ventilated place.[2][3] The container should be tightly closed to prevent moisture uptake, which could lead to hydrolytic degradation.[2] A general recommendation for pharmaceutical storage is to maintain a relative humidity below 65%.[4]
Q4: What are the signs of degradation in this compound powder?
Visual signs of degradation can include a change in color from its typical white to off-white or yellowish-white appearance, or the presence of clumping, which may indicate moisture uptake.[3] Any noticeable change in the physical appearance of the powder should prompt a re-evaluation of its purity. When heated, it emits toxic fumes of nitrogen oxides.[5]
Q5: What is the shelf life of this compound powder?
One manufacturer states a stability of at least four years. However, as an ergot alkaloid, its stability can be influenced by storage conditions over time. It is crucial to adhere to the recommended storage conditions to maximize its shelf life.
Q6: Are there any specific materials that are incompatible with this compound?
Yes, you should avoid storing this compound with strong oxidizing agents. It is also advisable to store it separately from foodstuff containers.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Powder has changed color (e.g., turned yellow or brown). | Exposure to light or oxidation. | Discard the powder as its purity is likely compromised. Review storage procedures to ensure adequate protection from light and consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| Powder has become clumpy or sticky. | Moisture absorption. | The powder has likely been exposed to high humidity. Its purity should be re-assessed using a suitable analytical method like HPLC. If purity is compromised, discard the powder. Ensure the container is tightly sealed and stored in a desiccator if necessary. |
| Inconsistent experimental results using a previously reliable batch. | Degradation of the compound. | Re-qualify the powder by determining its purity via HPLC and comparing it to the certificate of analysis. If degradation is confirmed, procure a new batch and review storage conditions. |
| Difficulty dissolving the powder. | The powder may have degraded or absorbed moisture. | Check the solubility information on the technical data sheet. If it is less soluble than expected, this could be a sign of degradation. Re-assess purity before use. |
Quantitative Storage and Stability Data
| Parameter | Recommendation | Source |
| Long-Term Storage Temperature | 2-8°C or Room Temperature | [1] |
| Alternative Long-Term Storage | -20°C | |
| Protection from Light | Required | [1] |
| Protection from Moisture | Required (Hygroscopic) | [2][3] |
| Recommended Relative Humidity | <65% | [4] |
| Incompatible Materials | Strong oxidizing agents | |
| Stated Long-Term Stability | ≥ 4 years (at -20°C) | [6] |
Experimental Protocols
Protocol: Purity Assessment of this compound Powder by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound powder. It is recommended to develop and validate a method specific to your equipment and requirements.
1. Materials and Reagents:
-
This compound powder (sample and reference standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer components
-
0.45 µm syringe filters
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sonicator
3. Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak separation. For example, a starting point could be a 62:30:250 (v/v/v) ratio of Buffer:Methanol:Acetonitrile.[7]
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C).[8]
-
Detection Wavelength: 220 nm[7]
-
Injection Volume: 25 µL[7]
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to achieve a known concentration (e.g., 1 mg/mL).[8] Further dilute as necessary.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the this compound powder to be tested.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (solvent) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times (e.g., n=6) to check for system suitability (e.g., retention time and peak area reproducibility). The relative standard deviation (RSD) of the peak areas should be less than 2%.
-
Inject the sample solution.
-
After the run, identify the peak corresponding to this compound by comparing the retention time with the standard.
-
Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks in the chromatogram (area percent method).
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Visualizations
Caption: Troubleshooting workflow for stored this compound powder.
Caption: Potential degradation pathways for this compound.
References
- 1. This compound [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. CAS 129-49-7: this compound | CymitQuimica [cymitquimica.com]
- 4. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 5. Methysergide | C21H27N3O2 | CID 9681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. chemijournal.com [chemijournal.com]
- 8. acgpubs.org [acgpubs.org]
Validation & Comparative
A Comparative Analysis of Methysergide Maleate's Binding Affinity for Serotonin Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of Methysergide Maleate to various serotonin (B10506) (5-HT) receptor subtypes. The data presented herein is intended to offer an objective overview of its performance relative to other well-characterized serotonin receptor antagonists, supported by experimental data and detailed protocols.
Comparative Binding Affinity Profile
The following table summarizes the binding affinities (Ki in nM) of this compound and a selection of other serotonin receptor antagonists across multiple 5-HT receptor subtypes. Lower Ki values are indicative of higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | Ketanserin (Ki, nM) | Ritanserin (Ki, nM) | Cyproheptadine (Ki, nM) | Pizotifen (Ki, nM) |
| 5-HT1A | ~100[1] | - | - | ~100[1] | ~100[1] |
| 5-HT1B | - | - | - | - | - |
| 5-HT1D | - | - | - | - | - |
| 5-HT1E | - | - | - | - | - |
| 5-HT1F | - | - | - | - | - |
| 5-HT2A | 1 - 10[1] | 3.5[2] | - | 1 - 10[1] | 1 - 10[1] |
| 5-HT2B | 0.36 | - | - | - | - |
| 5-HT2C | - | - | - | - | - |
| 5-HT5A | - | - | - | - | - |
| 5-HT6 | - | - | - | - | - |
| 5-HT7 | - | - | - | - | - |
Experimental Protocols
The binding affinity data presented in this guide is typically determined using radioligand competition binding assays. Below is a detailed methodology for such an experiment.
Radioligand Competition Binding Assay Protocol
1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific serotonin receptor subtype by measuring its ability to compete with a radiolabeled ligand.
2. Materials:
- Test Compound: this compound
- Cell Membranes: Commercially available or in-house prepared cell membranes expressing the human serotonin receptor of interest (e.g., from CHO or HEK293 cells).
- Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]Ketanserin for 5-HT2A receptors).
- Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 10 mM MgCl₂, 0.2 mM EDTA).
- Non-specific Binding (NSB) Ligand: A high concentration of a non-labeled ligand that also binds to the target receptor (e.g., 10 µM Serotonin or a specific antagonist).
- 96-well Plates: For incubating assay components.
- Filtration Apparatus: A cell harvester to separate bound from free radioligand.
- Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.
- Scintillation Vials and Fluid: For quantification of radioactivity.
- Liquid Scintillation Counter: To measure the amount of bound radioligand.
3. Procedure:
- Preparation:
- Prepare serial dilutions of the test compound (this compound) in assay buffer. A typical concentration range would span from 10⁻¹² M to 10⁻⁵ M.
- Dilute the radioligand in assay buffer to a final concentration at or below its dissociation constant (Kd).
- Dilute the cell membrane preparation in assay buffer to the appropriate protein concentration.
- Assay Setup (in a 96-well plate):
- Total Binding: Add assay buffer, radioligand, and cell membranes.
- Non-specific Binding (NSB): Add assay buffer, radioligand, cell membranes, and the NSB ligand.
- Competition Binding: Add assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.
- Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
- Termination and Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
- For the competition assay, plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathways for the 5-HT1 and 5-HT2 receptor families, as well as a generalized workflow for the radioligand binding assay.
Caption: Workflow for a radioligand competition binding assay.
References
A Comparative Guide to Methysergide Maleate and Ketanserin as 5-HT2A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methysergide (B1194908) Maleate and Ketanserin (B1673593), two prominent antagonists of the 5-hydroxytryptamine (serotonin) 2A (5-HT2A) receptor. This document synthesizes experimental data on their binding affinities, functional potencies, and selectivity profiles to assist researchers in selecting the appropriate tool for their studies.
Introduction
The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a critical target in neuroscience and pharmacology. Its involvement in a myriad of physiological processes and pathological conditions, including neuropsychiatric disorders, has made it a focal point for drug discovery. Both Methysergide Maleate and Ketanserin have been instrumental in elucidating the function of the 5-HT2A receptor, yet they exhibit distinct pharmacological profiles.
At a Glance: Key Pharmacological Distinctions
| Feature | This compound | Ketanserin |
| Primary Mechanism | Mixed 5-HT1/5-HT2 receptor antagonist; Allosteric modulator of the 5-HT2A receptor.[1][2] | Selective 5-HT2A receptor competitive antagonist.[3][4] |
| 5-HT2A Affinity (pKi) | ~8.42 | ~9.19 |
| Selectivity | Non-selective, with significant affinity for other 5-HT receptor subtypes. | Selective for 5-HT2A, but with notable off-target affinity for α1-adrenergic and H1 histamine (B1213489) receptors.[4] |
| Functional Effect | Reduces the maximal response to 5-HT.[2] | Competitively inhibits 5-HT-induced responses.[3][4] |
Data Presentation: A Quantitative Comparison
The following tables summarize the binding affinities and functional potencies of this compound and Ketanserin for the 5-HT2A receptor and other relevant targets.
Table 1: 5-HT2A Receptor Binding Affinity
| Compound | Species | Radioligand | pKi | Ki (nM) | Reference |
| This compound | Human | [3H]Ketanserin | 8.42 | 3.83 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Ketanserin | Rat | [3H]Ketanserin | 9.19 | 0.65 |
Note: Ki values are derived from various sources and experimental conditions and should be interpreted with caution. A direct comparison is most accurate when data is generated from the same study.
Table 2: Receptor Selectivity Profile
| Compound | Receptor | Species | pKi | Ki (nM) | Reference |
| This compound | 5-HT2A | Human | 8.42 | 3.83 | IUPHAR/BPS Guide to PHARMACOLOGY |
| 5-HT1A | Human | 7.6 | 25.1 | IUPHAR/BPS Guide to PHARMACOLOGY | |
| 5-HT1B | Human | 8.0 | 10.0 | IUPHAR/BPS Guide to PHARMACOLOGY | |
| 5-HT1D | Human | 8.2 | 6.3 | IUPHAR/BPS Guide to PHARMACOLOGY | |
| 5-HT2B | Human | 8.5 | 3.2 | IUPHAR/BPS Guide to PHARMACOLOGY | |
| 5-HT2C | Human | 7.9 | 12.6 | IUPHAR/BPS Guide to PHARMACOLOGY | |
| Ketanserin | 5-HT2A | Rat | 9.19 | 0.65 | |
| 5-HT2C | Human | 7.7 | 20.0 | ||
| α1A-adrenergic | Human | 8.5 | 3.2 | ||
| α1B-adrenergic | Human | 8.2 | 6.3 | ||
| α1D-adrenergic | Human | 8.1 | 7.9 | ||
| H1 histamine | Human | 8.2 | 6.3 |
Mechanism of Action: Competitive vs. Allosteric Antagonism
A crucial distinction between Ketanserin and Methysergide lies in their mechanism of 5-HT2A receptor antagonism.
Ketanserin acts as a competitive antagonist .[3][4] It binds to the same site as the endogenous ligand, serotonin (B10506) (5-HT), thereby blocking its ability to activate the receptor. This interaction is reversible, and the degree of inhibition by Ketanserin can be overcome by increasing the concentration of the agonist.
Methysergide , in contrast, has been shown to act as an allosteric modulator of the 5-HT2A receptor.[1][2] It binds to a site on the receptor that is distinct from the serotonin binding site. This binding induces a conformational change in the receptor that reduces the affinity and/or efficacy of serotonin. A key characteristic of this allosteric mechanism is that Methysergide can reduce the maximal response to 5-HT, an effect that cannot be completely surmounted by increasing the concentration of the agonist.[2]
Visualizing the Mechanisms
Caption: Mechanisms of 5-HT2A Receptor Antagonism.
Signaling Pathways and Experimental Workflows
The 5-HT2A receptor primarily couples to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) phosphates (IPs) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay (Determination of Ki)
This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.
-
Preparation of Membranes: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the 5-HT2A receptor.
-
Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin) and varying concentrations of the unlabeled test compound (Methysergide or Ketanserin).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
Functional Assay (Determination of pA2 for Competitive Antagonists)
This assay determines the potency of a competitive antagonist by measuring its ability to inhibit the functional response to an agonist.
-
Cell Culture: Cells expressing the 5-HT2A receptor are cultured in appropriate microplates.
-
Agonist Concentration-Response Curve: A concentration-response curve for a 5-HT2A agonist (e.g., serotonin) is generated by measuring a functional readout such as intracellular calcium mobilization or inositol phosphate (B84403) accumulation.
-
Antagonist Incubation: The cells are pre-incubated with various concentrations of the antagonist (e.g., Ketanserin).
-
Shift in Agonist Potency: A second agonist concentration-response curve is generated in the presence of each antagonist concentration.
-
Schild Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration is constructed. For a competitive antagonist, the slope of this plot should be close to 1, and the x-intercept provides the pA2 value, which is the negative logarithm of the antagonist's equilibrium dissociation constant.
In Vivo Experimental Models
The efficacy of 5-HT2A receptor antagonists can be assessed in various animal models that reflect aspects of human disorders.
-
Head-Twitch Response (HTR): This is a rapid head movement in rodents induced by 5-HT2A receptor agonists. The ability of an antagonist to block the HTR is a reliable measure of in vivo 5-HT2A receptor blockade.
-
Prepulse Inhibition (PPI) of the Startle Reflex: Deficits in PPI are observed in certain neuropsychiatric disorders. Atypical antipsychotics with 5-HT2A antagonist properties can reverse these deficits induced by psychotomimetic drugs.
-
Drug Discrimination: Animals can be trained to discriminate the subjective effects of a 5-HT2A agonist from a vehicle. The ability of an antagonist to block this discrimination indicates in vivo 5-HT2A receptor engagement.
Conclusion
This compound and Ketanserin are both valuable tools for studying the 5-HT2A receptor, but their distinct pharmacological profiles necessitate careful consideration for experimental design. Ketanserin's competitive antagonism and well-characterized selectivity profile make it a standard for in vitro and in vivo studies of 5-HT2A receptor function. However, its off-target activities at adrenergic and histaminergic receptors must be taken into account.
Methysergide's mixed receptor profile and its allosteric modulation of the 5-HT2A receptor offer a different pharmacological lens through which to study this receptor system. Its ability to produce a non-surmountable antagonism provides a unique way to investigate the consequences of dampening, rather than simply blocking, 5-HT2A receptor signaling. Researchers should select the compound that best suits the specific questions being addressed in their study, keeping in mind their differing mechanisms of action and selectivity profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Allosteric properties of the 5-HT2 receptor system of the rat tail artery. Ritanserin and methysergide are not competitive 5-HT2 receptor antagonists but allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study with the competitive 5-HT2-serotonergic antagonist ketanserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of alpha 1-adrenoceptor antagonism of ketanserin on the nature of its 5-HT2 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Methysergide Maleate and Cyproheptadine Efficacy at Serotonin Receptors
A detailed examination of the in vitro pharmacological profiles of Methysergide (B1194908) Maleate and Cyproheptadine (B85728) reveals distinct and overlapping activities, primarily as antagonists at serotonin (B10506) (5-HT) receptors. This guide synthesizes available experimental data to provide a comparative overview of their efficacy, focusing on receptor binding affinities and functional antagonism.
This report collates in vitro data for Methysergide Maleate and Cyproheptadine, two established serotonin receptor antagonists. The primary focus is on their comparative efficacy at the 5-HT2 receptor subtypes, which are key targets in various physiological and pathological processes.[1][2] The data presented herein is crucial for researchers and drug development professionals investigating serotonergic signaling.
Comparative Receptor Binding Affinities
The binding affinities of this compound and Cyproheptadine for various serotonin receptor subtypes have been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) or its logarithmic transformation (pKi) is a measure of the drug's affinity for a receptor; a lower Ki or a higher pKi value indicates a higher affinity.
| Compound | Receptor Subtype | Species | Radioligand | pKi (± S.E.M.) | Ki (nM) | Reference |
| Cyproheptadine | 5-HT2A | Rat (Cerebral Cortex) | [3H]Ketanserin | 8.80 ± 0.11 | ~1.58 | [3] |
| 5-HT2B | Rat (Stomach Fundus) | Not Specified | 9.14 ± 0.25 (pA2) | ~0.72 (pA2) | [3] | |
| 5-HT2C | Pig (Choroidal Plexus) | [3H]Mesulergine | 8.71 ± 0.08 | ~1.95 | [3] | |
| Methysergide | 5-HT2B | Not Specified | [3H]LSD | Not Specified | Used as displacer | [4] |
Note: pA2 is a measure of antagonist potency derived from functional assays, which can be comparable to pKi under competitive antagonism conditions. Direct, side-by-side comparative Ki values for this compound across all 5-HT2 subtypes from a single study were not available in the initial search results. Methysergide is often used as a reference antagonist, particularly at 5-HT2B receptors.
Studies have shown that both cyproheptadine and methysergide act as competitive antagonists at 5-HT2 receptors.[5] In addition to its potent antiserotonergic activity, cyproheptadine also exhibits significant antihistaminic and anticholinergic properties.[6][7] Methysergide is also known to interact with multiple receptor types, but its profile is often characterized by its potent 5-HT2 receptor antagonism.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the efficacy of compounds like this compound and Cyproheptadine.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand.[8][9]
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the human 5-HT receptor of interest.[9]
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]ketanserin for 5-HT2A receptors).[9][10]
-
Test Compounds: this compound and Cyproheptadine.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing divalent cations like MgCl₂.[10]
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM serotonin or clozapine) to determine non-specific binding.[4][10]
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.[10]
-
Scintillation Counter: To measure radioactivity.[10]
Procedure:
-
Incubation: A fixed concentration of radioligand and varying concentrations of the test compound are incubated with the cell membrane preparation in the assay buffer.[10]
-
Equilibration: The mixture is incubated for a specific duration (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.[10]
-
Termination and Filtration: The incubation is rapidly terminated by filtering the mixture through glass fiber filters. The filters are washed with ice-cold assay buffer to remove unbound radioligand.[9][10]
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.[9][10]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.[9]
Functional Antagonism Assay (Calcium Mobilization)
This assay measures the ability of an antagonist to block the functional response induced by an agonist, such as the mobilization of intracellular calcium following 5-HT2A receptor activation.[1][11]
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[1]
-
Agonist: Serotonin (5-HT) or another suitable 5-HT2A agonist.[1]
-
Antagonists: this compound and Cyproheptadine.
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM.[1]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[1]
-
Fluorescence Plate Reader: With kinetic reading capability.[1]
Procedure:
-
Cell Plating: Cells are seeded in multi-well plates and allowed to form a confluent monolayer.[1]
-
Dye Loading: Cells are loaded with the calcium indicator dye.[9]
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound or Cyproheptadine) for a defined period (e.g., 15-30 minutes).[1]
-
Agonist Stimulation and Measurement: The plate is placed in the fluorescence reader, and a baseline fluorescence is established. A pre-determined concentration of the 5-HT2A agonist (typically an EC₈₀ concentration) is then added to the wells, and the change in fluorescence, indicating intracellular calcium mobilization, is measured over time.[1]
-
Data Analysis: The concentration-response curve for the antagonist's inhibition of the agonist response is plotted to determine its IC50 value.[9]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the 5-HT2A receptor signaling pathway and a typical experimental workflow for determining antagonist efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute and chronic effects of serotonin (5HT) antagonists on serotonin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the antiserotonin, antihistamine, and anticholinergic activity of cyproheptadine with analogues having furan nuclei fused to the 10,11-vinylene bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyproheptadine displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. innoprot.com [innoprot.com]
A Researcher's Guide to Designing Negative Control Experiments for Methysergide Maleate Studies
For Researchers, Scientists, and Drug Development Professionals
Methysergide (B1194908) maleate, a semi-synthetic ergot alkaloid, has a rich history in the prophylactic treatment of migraines and cluster headaches.[1][2] Its primary mechanism of action is the antagonism of serotonin (B10506) 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] However, its complex pharmacology, including its metabolism to an active compound, methylergometrine, necessitates the use of carefully designed negative control experiments to ensure the validity and specificity of research findings.[1][3] This guide provides a comparative framework for selecting and implementing appropriate negative controls in studies involving Methysergide Maleate.
Understanding the Pharmacology of this compound
A critical aspect of designing effective negative controls is a thorough understanding of the compound's pharmacological profile. Methysergide is not a simple antagonist. It functions as a prodrug, with its major and more potent metabolite, methylergometrine, exhibiting a different activity profile, notably as a partial agonist at 5-HT2A and 5-HT2B receptors and an agonist at other serotonin receptors.[1][3][4] Therefore, observed in vivo effects of Methysergide administration could be attributable to the parent compound, its metabolite, or a combination of both.
Key Pharmacological Characteristics:
-
Methysergide: Primarily a 5-HT2A, 5-HT2B, and 5-HT2C receptor antagonist. It also shows agonist activity at 5-HT1 receptors.[1]
-
Methylergometrine: The major active metabolite of Methysergide. It is a partial agonist at 5-HT2A and 5-HT2B receptors and displays broader agonist activity at other serotonin receptors.[1][4]
Core Negative Control Strategies
To dissect the specific effects of this compound and distinguish them from off-target effects, vehicle effects, or the effects of its active metabolite, a multi-faceted negative control strategy is essential.
Vehicle Control
The most fundamental control, the vehicle control, accounts for any effects of the solvent used to dissolve this compound.
-
In Vitro Studies: this compound is soluble in water, often with gentle warming.[5][6] Therefore, the vehicle control would be water treated in the same manner (e.g., warmed to the same temperature).
-
In Vivo Studies: The choice of vehicle will depend on the route of administration. For oral gavage, water or a saline solution is typically appropriate. For parenteral routes, sterile saline is the standard. The vehicle control group should receive the same volume and formulation of the vehicle as the treatment group.
Inactive Enantiomer/Analog Control
An ideal negative control is a structurally similar molecule that is pharmacologically inactive at the target receptor.
-
d-Isomers of Lysergic Acid: Literature suggests that the d-isomers of lysergic acid are inactive.[7] While the direct availability of a d-isomer of Methysergide is not readily confirmed, if it can be synthesized or sourced, it would represent a highly specific negative control. This is because it would share similar physicochemical properties with the active l-isomer but lack the specific stereochemistry required for receptor binding.
Competitive Antagonist Control
To confirm that the observed effects of Methysergide are mediated through its target receptors (5-HT2 family), a structurally different, well-characterized antagonist for these receptors can be used.
-
Selective 5-HT2 Antagonists: Compounds like Ketanserin (for 5-HT2A) or SB 242084 (for 5-HT2C) can be used to see if they produce similar effects or if they can block the effects of a serotonin agonist in the same experimental setup.
Control for the Active Metabolite: Methylergometrine
Given that Methysergide is a prodrug, it is crucial to assess the effects of its active metabolite, methylergometrine, independently.
-
Direct Administration of Methylergometrine: Conducting parallel experiments where a separate group of cells or animals is treated with methylergometrine at a physiologically relevant concentration can help to differentiate the effects of the parent drug from its metabolite.
Data Presentation: Comparative Efficacy of Negative Controls
| Negative Control Type | Purpose | Advantages | Limitations | Applicability |
| Vehicle Control | To control for the effects of the solvent. | Simple, essential for all experiments. | Does not control for off-target effects of the drug molecule itself. | In Vitro & In Vivo |
| Inactive Enantiomer (d-isomer) | To control for non-specific effects related to the chemical scaffold. | High specificity; controls for physicochemical properties. | Availability may be limited; requires custom synthesis. | In Vitro & In Vivo |
| Competitive Antagonist | To confirm the involvement of the target receptor. | Helps validate the mechanism of action. | May have its own off-target effects. | In Vitro & In Vivo |
| Active Metabolite (Methylergometrine) | To differentiate the effects of the parent drug from its metabolite. | Crucial for interpreting in vivo data. | Requires separate dose-response experiments. | In Vitro & In Vivo |
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To demonstrate the lack of binding of a negative control (e.g., d-isomer) to 5-HT2 receptors compared to Methysergide.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Radioligand Binding: Incubate the cell membranes with a known radiolabeled antagonist for the specific 5-HT2 receptor subtype (e.g., [3H]ketanserin for 5-HT2A).
-
Competition Assay: Perform the binding assay in the presence of increasing concentrations of unlabeled this compound or the negative control.
-
Data Analysis: Measure the displacement of the radioligand and calculate the inhibitory constant (Ki) for each compound.
In Vivo Behavioral Assay (e.g., Head-Twitch Response in Rodents)
Objective: To show that a negative control does not produce the same behavioral effect as Methysergide in a serotonin-mediated behavioral model.
Methodology:
-
Animal Model: Use a suitable rodent model (e.g., C57BL/6 mice).
-
Drug Administration: Administer this compound, the vehicle control, or the inactive analog control via the desired route (e.g., intraperitoneal injection).
-
Behavioral Observation: After a set pre-treatment time, administer a 5-HT2A receptor agonist (e.g., DOI) and record the number of head-twitches over a defined period.
-
Data Analysis: Compare the frequency of head-twitches between the different treatment groups.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Negative Control Validation
Caption: Workflow for validating negative controls in Methysergide studies.
Signaling Pathway of Methysergide and its Metabolite
Caption: Differential signaling of Methysergide and its active metabolite.
By implementing these rigorous negative control strategies, researchers can significantly enhance the confidence in their experimental findings and contribute to a more precise understanding of the biological roles of this compound.
References
- 1. Methysergide - Wikipedia [en.wikipedia.org]
- 2. History of methysergide in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylergometrine, an active metabolite of methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylergometrine antagonizes 5 HT in the temporal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound [sigmaaldrich.com]
- 7. METHYSERGIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
Unraveling the Receptor Selectivity of Methysergide Maleate: A Comparative Analysis of its Interaction with Dopamine and Serotonin Receptors
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides a detailed investigation into the cross-reactivity of Methysergide (B1194908) Maleate with dopamine (B1211576) receptors, offering a comparative analysis against its well-documented interaction with serotonin (B10506) receptors. This guide is intended to serve as a crucial resource for researchers and professionals in the fields of pharmacology and drug development, providing objective data and experimental context to inform future research and therapeutic applications.
Methysergide, a semi-synthetic ergot alkaloid, has a long history in the prophylactic treatment of migraine and cluster headaches.[1] Its therapeutic effects are primarily attributed to its interactions with the serotonergic system. However, understanding the broader receptor profile, including potential off-target effects at dopamine receptors, is critical for a complete pharmacological characterization and for the development of more selective therapeutic agents.
Summary of Findings
Our investigation, supported by a comprehensive review of published data, reveals that Methysergide Maleate exhibits a complex pharmacological profile, with a clear preference for serotonin receptors over dopamine receptors. While one source indicates a binding affinity (Ki) for the dopamine D3 receptor, the broader consensus in the literature suggests that Methysergide does not possess significant affinity for human dopamine receptors.[2] In contrast, its activity at various serotonin receptor subtypes is well-established, encompassing both agonistic and antagonistic actions that underpin its clinical efficacy and side-effect profile.[3][4]
Comparative Receptor Binding and Functional Activity
The following tables summarize the available quantitative data on the binding affinity and functional activity of this compound at both dopamine and serotonin receptors. For comparative purposes, data for representative dopamine and serotonin receptor ligands, Haloperidol and Ketanserin, are also included.
Table 1: Binding Affinity (Ki) of this compound and Comparative Ligands at Dopamine and Serotonin Receptors
| Compound | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT6 (Ki, nM) | 5-HT7 (Ki, nM) |
| This compound | No Significant Affinity Reported | 7.23 | 30.2 | - | 0.46 | 4.57 | 158.5 | 15.8 |
| Haloperidol | 1.5 | 0.7 | 2800 | 110 | - | 2800 | 5000 | 2800 |
| Ketanserin | 150 | - | 180 | 2.5 | - | - | 130 | 110 |
Note: A lower Ki value indicates a higher binding affinity. Data is compiled from various sources. The Ki of 7.23 for Methysergide at the D3 receptor is from a single source and should be interpreted with caution, as other sources state no significant affinity for dopamine receptors.[2]
Table 2: Functional Activity (EC50/IC50) of this compound and Comparative Ligands
| Compound | Receptor | Functional Effect | Potency (EC50/IC50, nM) |
| This compound | 5-HT1A | Partial Agonist | - |
| 5-HT1B | Agonist | - | |
| 5-HT1D | Partial Agonist | - | |
| 5-HT1F | Agonist | - | |
| 5-HT2A | Agonist | - | |
| 5-HT2B | Antagonist | - | |
| 5-HT2C | Antagonist | - | |
| Haloperidol | Dopamine D2 | Antagonist | 0.8 |
| Ketanserin | 5-HT2A | Antagonist | 5.7 |
Note: EC50 represents the concentration of a drug that gives half-maximal response. IC50 is the concentration of an inhibitor where the response is reduced by half. Dashes indicate that specific potency values were not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental procedures discussed, the following diagrams illustrate the canonical signaling pathways for D2 and 5-HT2A receptors, along with a typical workflow for a functional cell-based assay.
Detailed Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed methodologies for key experiments are provided below.
Protocol 1: Dopamine D2 Receptor Functional Assay (cAMP Measurement)
This assay measures the ability of a test compound to modulate the inhibition of adenylyl cyclase activity mediated by the Gi-coupled D2 dopamine receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human dopamine D2 receptor.[5]
-
Assay Medium: Serum-free medium or Hank's Balanced Salt Solution (HBSS).
-
Phosphodiesterase (PDE) Inhibitor: 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) stock solution.
-
Adenylyl Cyclase Activator: 1 mM Forskolin (B1673556) stock solution.
-
Test Compound (e.g., this compound) and Reference Ligands stock solutions in DMSO.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Seeding: Seed the D2 receptor-expressing cells in a 96-well plate at a pre-determined density and allow them to adhere overnight.
-
Compound Pre-incubation: Remove the culture medium and add the test compound at various concentrations. For antagonist assays, pre-incubate for 15-30 minutes.
-
Agonist Stimulation: For antagonist mode, add a fixed concentration of a D2 receptor agonist (e.g., dopamine at its EC80) to all wells except the negative control. For agonist mode, proceed directly to the next step after compound addition.
-
Forskolin Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate for 30 minutes at 37°C to allow for changes in cAMP levels.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[6]
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists) value.
Protocol 2: Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)
This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled 5-HT2A receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[7]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Test Compound (e.g., this compound) and Reference Ligands stock solutions in DMSO.
-
5-HT2A receptor agonist (e.g., Serotonin).
-
Fluorescence microplate reader with kinetic reading capability and automated liquid handling.[8]
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells in a black-walled, clear-bottom 96-well plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Using an automated liquid handler, add serial dilutions of the test compound to the dye-loaded cell plate. For antagonist assays, pre-incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Place the cell plate in the fluorescence plate reader. Using the instrument's injector, add a pre-determined EC80 concentration of the 5-HT agonist to all wells.
-
Fluorescence Measurement: Measure the fluorescence kinetics immediately after agonist addition (e.g., reading every second for 60-120 seconds).
-
Data Analysis: Determine the peak fluorescence response for each well post-agonist addition. Normalize the data and plot the response against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.[7]
Conclusion
The available evidence strongly indicates that this compound's primary pharmacological actions are mediated through its interactions with serotonin receptors, particularly as an agonist at 5-HT1B/1D and an antagonist at 5-HT2B/2C receptors. While a single data point suggests some affinity for the dopamine D3 receptor, the general lack of data and conflicting reports suggest that cross-reactivity with the dopaminergic system is not a significant component of its clinical profile. This guide provides a foundational dataset and methodological framework for researchers to further explore the nuanced pharmacology of Methysergide and to aid in the design of future ligands with improved selectivity and therapeutic indices.
References
A Comparative Analysis of Methysergide Maleate and Newer Serotonin Antagonists in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of the classic serotonin (B10506) antagonist, Methysergide (B1194908) Maleate, with a selection of newer, more selective serotonin receptor antagonists. The information presented is intended to assist researchers and drug development professionals in understanding the evolving landscape of serotonergic modulation. This document summarizes key experimental data, outlines methodologies from cited studies, and visualizes relevant biological pathways and experimental workflows.
Introduction
Methysergide Maleate, an ergot alkaloid, has a long history in the prophylactic treatment of vascular headaches, such as migraines and cluster headaches.[1][2] Its therapeutic action is primarily attributed to its antagonism of serotonin (5-HT) receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.[1] However, its clinical use has been significantly limited by concerns over serious side effects, including retroperitoneal fibrosis and cardiac valvulopathy, which has led to its withdrawal from some markets.[1][3] This has spurred the development of newer serotonin antagonists with improved selectivity and safety profiles. This guide will compare the in vivo effects of this compound with those of more recent and targeted serotonin antagonists.
Mechanism of Action: A Shift from Broad to Targeted Antagonism
Methysergide acts as a non-selective antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, and it also exhibits partial agonist activity at some 5-HT receptors.[1][4] It is a prodrug that is converted to the active metabolite methylergometrine.[1][2] This broad spectrum of activity contributes to both its therapeutic effects and its adverse side effect profile.
Newer serotonin antagonists have been developed with greater selectivity for specific 5-HT receptor subtypes. This increased specificity aims to isolate the desired therapeutic effects while minimizing off-target actions that may lead to adverse events. For example, ketanserin (B1673593) is a selective 5-HT2A receptor antagonist, while other compounds have been developed to selectively target 5-HT2B or 5-HT2C receptors.[4][5][6][7]
Comparative In Vivo Data
The following tables summarize quantitative data from in vivo studies comparing this compound with newer serotonin antagonists.
Table 1: Comparative Effects on Cardiovascular Parameters and Sympathetic Nerve Activity in Anesthetized Cats
| Compound | Dose | Effect on Preganglionic Sympathetic Nerve Activity | Effect on Blood Pressure | Effect on Heart Rate | Effect on Femoral Arterial Conductance |
| Methysergide | Infusion | Rise followed by a fall[4] | Fall (with sympathoinhibition)[4] | Fall (with sympathoinhibition)[4] | Transient decrease[4] |
| Ketanserin | Infusion | Fall[4] | Fall[4] | Fall[4] | Increase[4] |
| LY 53857 | Infusion | Rise[4] | No significant change[4] | No significant change[4] | Increase[4] |
Table 2: Comparative Effects on Gastrointestinal Secretion in Awake Dogs with Hyperserotoninemia
| Compound | Dose | Effect on Water Secretion (microliter/min) | Effect on Sodium Secretion (muEq/min) | Effect on Potassium Secretion (muEq/min) | Effect on Chloride Secretion (muEq/min) |
| Serotonin Infusion (Control) | 30 micrograms/kg/min | -73 +/- 7[8] | -10.4 +/- 0.7[8] | -0.8 +/- 0.05[8] | -12.4 +/- 1.0[8] |
| Methysergide | 33 micrograms/kg/min | -111.4 +/- 59.0 (no significant effect)[8] | -17.4 +/- 9 (no significant effect)[8] | -0.9 +/- 0.4 (no significant effect)[8] | -20.3 +/- 7.0 (no significant effect)[8] |
| Ketanserin | 33 micrograms/kg/min | +20.8 +/- 16.1 (significant reduction)[8] | +7.2 +/- 3.0 (significant reduction)[8] | -0.02 +/- 0.1 (significant reduction)[8] | -1.9 +/- 2.8 (significant reduction)[8] |
Table 3: Comparative Effects on Cranial Circulation in Anesthetized Monkeys
| Compound | Effect on 5-HT Induced Vasoconstriction | Effect on Noradrenaline Induced Vasoconstriction | Effect on Histamine Induced Vasodilation | Direct Vascular Effect |
| Methysergide | Reduced responses[9] | Potentiated external carotid responses[9] | Not specified | Weak transient vasoconstriction[9] |
| Pizotifen (B1678498) | Reduced internal carotid responses, potentiated external carotid responses[9] | Not specified | Blocked responses[9] | No direct effects[9] |
| Ergotamine | Reduced responses[9] | Reduced responses[9] | Not specified | Cranial vasoconstriction[9] |
Experimental Protocols
Experiment 1: Effects on Sympathetic Nerve Activity in Anesthetized Cats
-
Animal Model: Anesthetized and paralyzed cats.[4]
-
Drug Administration: Ketanserin, methysergide, and LY 53857 were infused separately over 1-hour periods.[4]
-
Parameters Measured: Preganglionic sympathetic nerve activity, blood pressure, heart rate, and femoral arterial conductance were recorded.[4]
Experiment 2: Effects on Gastrointestinal Secretion in Awake Dogs
-
Animal Model: Conscious dogs with chronic 25-cm Thiry-Vella loops of proximal jejunum.[8]
-
Drug Administration: Intravenous serotonin infusion (30 micrograms/kg/min) to induce hyperserotoninemia, followed by administration of ketanserin (33 micrograms/kg/min) or methysergide (33 micrograms/kg/min).[8]
-
Parameters Measured: Intestinal handling of water and electrolytes (absorption/secretion) was quantified using a neutral isosmotic perfusate with a recovery marker.[8] Motor activity in the loop was also recorded.[8]
Experiment 3: Effects on Cranial Circulation in Anesthetized Monkeys
-
Animal Model: Anesthetized monkeys.[9]
-
Drug Administration: Intravenous administration of methysergide, pizotifen, and ergotamine.[9] The effects on vascular responses to constrictors (5-hydroxytryptamine, noradrenaline) and dilators (histamine, prostaglandin (B15479496) E1, bradykinin) were assessed.[9]
-
Parameters Measured: Internal and external carotid vascular resistances.[9]
Visualizations
Caption: Generalized 5-HT2 receptor signaling cascade.
Caption: A typical workflow for in vivo comparative studies.
References
- 1. youtube.com [youtube.com]
- 2. Methysergide - Wikipedia [en.wikipedia.org]
- 3. methysergide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The effects of ketanserin, methysergide and LY 53857 on sympathetic nerve activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Next-Generation 5-HT-2B Serotonin-Receptor Antagonists for Anti-Fibrotic & Cardiopulmonary Therapy | Technology Transfer [techtransfer.nih.gov]
- 6. New serotonin 5-HT(2A), 5-HT(2B), and 5-HT(2C) receptor antagonists: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo and heterocycloalkanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative effects of ketanserin, atropine and methysergide on the gastrointestinal effects of hyperserotoninemia in the awake dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of methysergide, pizotifen and ergotamine in the monkey cranial circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Methysergide Maleate vs. Pizotifen in the Arena of Neurogenic Inflammation
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of Methysergide (B1194908) Maleate and Pizotifen (B1678498), focusing on their impact on neurogenic inflammation. This analysis is compiled from publicly available experimental data to illuminate their respective mechanisms and therapeutic potential.
Neurogenic inflammation, a key player in the pathophysiology of migraine and other vascular headaches, is characterized by the release of inflammatory neuropeptides from sensory nerve endings. This process leads to vasodilation, plasma protein extravasation, and mast cell degranulation. Both Methysergide Maleate, an ergot alkaloid, and Pizotifen, a tricyclic benzocycloheptathiophene derivative, have been utilized in the prophylactic treatment of migraine, largely attributed to their ability to modulate this inflammatory cascade. This guide delves into a head-to-head comparison of their pharmacological profiles and their documented effects on key markers of neurogenic inflammation.
Comparative Data Summary
The following tables summarize the available quantitative data for this compound and Pizotifen, providing a snapshot of their receptor binding affinities and clinical efficacy in migraine prophylaxis. It is important to note that direct head-to-head studies on neurogenic inflammation are scarce; therefore, this comparison is synthesized from multiple sources.
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Receptor Subtype | This compound | Pizotifen |
| Serotonin (B10506) (5-HT) Receptors | ||
| 5-HT1A | ~100[1] | High Affinity[2][3] |
| 5-HT1B | Agonist[1] | - |
| 5-HT1D | Agonist[1] | - |
| 5-HT1C | High Affinity[4] | High Affinity[2][4] |
| 5-HT2A | 1 - 10[1] | Potent Antagonist[2][5] |
| 5-HT2B | Antagonist[6] | - |
| 5-HT2C | Potent Antagonist[6] | Potent Antagonist[5] |
| 5-HT7 | Potent Antagonist[1] | - |
| Histamine (B1213489) Receptors | ||
| H1 | - | Strong Antagonist[7] |
| Other Receptors | ||
| Adrenergic (α1, α2) | - | Binds[7] |
| Dopamine | - | Binds[7] |
| Muscarinic | - | Weak Antagonist[7] |
Note: A lower Ki value indicates a higher binding affinity. Data is compiled from various sources and may not be from direct comparative studies.
Table 2: Comparative Clinical Efficacy in Migraine Prophylaxis
| Parameter | This compound | Pizotifen |
| Primary Outcome | Moderately effective at reducing headache frequency[8] | Effective in reducing the frequency and severity of migraine attacks[9] |
| Comparisons | Appeared to be no more effective than pizotifen or propranolol (B1214883) in direct comparisons[8] | Found to be as efficacious as methysergide in comparative trials[1] |
| Dosage Range | 4-8 mg daily | 1.5-3 mg daily |
| Adverse Effects | Gastrointestinal complaints, fibrotic reactions (retroperitoneal, pleuropulmonary, and cardiac fibrosis) with long-term use[8] | Drowsiness, weight gain, anticholinergic effects[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to allow for critical evaluation and replication.
Dural Plasma Protein Extravasation (PPE) Assay
This in vivo model is a cornerstone for studying neurogenic inflammation in the context of migraine. It measures the leakage of plasma proteins from dural blood vessels following trigeminal nerve stimulation.
-
Animal Model: Male Sprague-Dawley rats (250-350g) are typically used.
-
Anesthesia: Animals are anesthetized, commonly with sodium pentobarbital.
-
Surgical Preparation: The trachea is cannulated to ensure a clear airway, and the femoral vein is cannulated for intravenous drug and dye administration. The animal is then placed in a stereotaxic frame.
-
Trigeminal Ganglion Stimulation: A burr hole is drilled in the skull to expose the trigeminal ganglion. A stimulating electrode is lowered into the ganglion.
-
Induction of PPE: Evans Blue dye, which binds to albumin, is injected intravenously. Following dye circulation, the trigeminal ganglion is electrically stimulated (e.g., 5 Hz, 5 ms (B15284909) pulse width, 1.0 mA for 5 minutes) to induce the release of neuropeptides and subsequent plasma protein extravasation.
-
Drug Administration: Test compounds (this compound or Pizotifen) are administered intravenously at various doses prior to trigeminal stimulation.
-
Quantification: After stimulation, the animal is perfused with saline to remove intravascular dye. The dura mater is dissected, and the extravasated Evans Blue is extracted using a solvent (e.g., formamide). The amount of extracted dye is then quantified spectrophotometrically. The results are typically expressed as a percentage inhibition of the control (stimulated but untreated) response.
Capsaicin-Induced Ear Edema Model
This model is used to assess the peripheral effects of drugs on neurogenic inflammation.
-
Animal Model: Mice are commonly used for this assay.
-
Induction of Inflammation: A solution of capsaicin (B1668287) (a potent activator of sensory neurons) is applied topically to the surface of the mouse's ear. This induces a rapid and localized neurogenic inflammatory response characterized by vasodilation and plasma extravasation, leading to ear swelling (edema).
-
Drug Administration: The test compounds can be administered systemically (e.g., intraperitoneally or orally) or topically to the ear prior to capsaicin application.
-
Measurement of Edema: The thickness of the ear is measured using a digital caliper or a similar device before and at various time points after capsaicin application. The difference in ear thickness represents the degree of edema.
-
Data Analysis: The inhibitory effect of the test compound is calculated as the percentage reduction in ear edema compared to the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in neurogenic inflammation and the experimental workflow for assessing the inhibitory effects of Methysergide and Pizotifen.
Head-to-Head Comparison of Effects on Neurogenic Inflammation
While direct comparative studies are lacking, the available evidence allows for a qualitative and partially quantitative assessment of this compound and Pizotifen's effects on neurogenic inflammation.
This compound:
-
Plasma Protein Extravasation: Methysergide has been shown to inhibit neurogenic plasma protein extravasation in the dura mater induced by m-chlorophenylpiperazine (mCPP), an effect mediated by 5-HT2B receptors.[10] However, in a model of electrically stimulated trigeminal ganglion, acute administration of methysergide was found to be inactive in preventing plasma protein leakage.[11] This suggests that its prophylactic effect may involve mechanisms beyond acute blockade of this process.
-
Calcitonin Gene-Related Peptide (CGRP): In vivo studies in rabbits have demonstrated that methysergide can inhibit CGRP-induced vasodilation and other ocular changes associated with neurogenic inflammation.[12][13] This suggests that methysergide can interfere with the downstream effects of this key neuropeptide in migraine.
-
Substance P: One study indicated that methysergide does not block substance P-induced scratching behavior in mice, suggesting it may not directly antagonize substance P receptors.[14]
Pizotifen:
-
Plasma Protein Extravasation: There is a lack of specific published data quantifying the direct effect of pizotifen on neurogenic plasma protein extravasation in preclinical models. Its mechanism is thought to involve the inhibition of the peripheral actions of serotonin and histamine, which can increase the permeability of cranial vessels.[15]
-
Inflammatory Pain: A recent study has shown that intrathecally administered pizotifen can alleviate neuropathic and inflammatory pain in mice, suggesting an effect on central and peripheral pain pathways.[16]
Conclusion
Both this compound and Pizotifen have established roles in migraine prophylaxis, with their therapeutic effects attributed, at least in part, to the modulation of neurogenic inflammation. Methysergide demonstrates a clear inhibitory effect on CGRP-mediated processes and has shown efficacy in a model of chemically-induced plasma protein extravasation. Its complex pharmacology includes both 5-HT receptor antagonism and agonism.[1][6]
Pizotifen's mechanism is characterized by its broad antagonism of serotonin and histamine receptors.[5][7] While clinical evidence supports its efficacy, being comparable to methysergide in some studies, there is a notable gap in the preclinical literature regarding its direct, quantitative effects on key markers of neurogenic inflammation like plasma protein extravasation and neuropeptide release.[1]
For researchers and drug development professionals, this comparison highlights the need for further direct, head-to-head preclinical studies to delineate the specific anti-neurogenic inflammatory profiles of these two compounds. Such studies would provide a clearer understanding of their mechanisms of action and could guide the development of future therapies with improved efficacy and safety profiles. The historical clinical success of both agents underscores the therapeutic potential of targeting the intricate pathways of neurogenic inflammation.
References
- 1. ihs-headache.org [ihs-headache.org]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Pizotifen? [synapse.patsnap.com]
- 6. Methysergide - Wikipedia [en.wikipedia.org]
- 7. Pizotifen | C19H21NS | CID 27400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Summary - Drug Treatments for the Prevention of Migraine Headache - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neurogenic dural protein extravasation induced by meta-chlorophenylpiperazine (mCPP) involves nitric oxide and 5-HT2B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurogenically mediated plasma extravasation in dura mater: effect of ergot alkaloids. A possible mechanism of action in vascular headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory effect of methysergide on calcitonin gene-related peptide-induced vasodilatation and ocular irritative changes in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory effect of methysergide on calcitonin gene-related peptide-induced vasodilatation and ocular irritative changes in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interactions of substance P antagonists with serotonin in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pizotifen | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 16. Intrathecally administered pizotifen alleviates neuropathic and inflammatory pain in mice by enhancing GABAergic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Methysergide Maleate: A Comparative Guide Using Receptor Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methysergide Maleate's performance with other alternatives, supported by experimental data, to validate its specificity using receptor knockout models. Methysergide, a semi-synthetic ergot alkaloid, has a complex pharmacological profile, acting as both an antagonist and agonist at various serotonin (B10506) (5-HT) receptors.[1] Its clinical efficacy, particularly in migraine prophylaxis, is believed to be mediated through its interaction with the serotonergic system. However, its lack of selectivity presents a challenge in elucidating its precise mechanism of action and contributes to its side-effect profile. Receptor knockout models offer a powerful tool to dissect the contribution of individual receptor subtypes to the overall pharmacological effects of Methysergide.[2]
Comparative Analysis of Methysergide's Receptor Binding and Functional Activity
Methysergide and its primary active metabolite, methylergometrine, exhibit a broad range of affinities and activities across multiple serotonin receptor subtypes. This lack of specificity necessitates the use of targeted models, such as receptor knockouts, to isolate the effects mediated by individual receptors.
Table 1: Binding Affinity of Methysergide at Human Serotonin (5-HT) Receptors
| Receptor Subtype | Methysergide Kᵢ (nM) | Reference |
| 5-HT1A | 1.8 | IUPHAR/BPS Guide to PHARMACOLOGY |
| 5-HT1B | 4.5 | IUPHAR/BPS Guide to PHARMACOLOGY |
| 5-HT1D | 3.2 | IUPHAR/BPS Guide to PHARMACOLOGY |
| 5-HT1E | >1000 | IUPHAR/BPS Guide to PHARMACOLOGY |
| 5-HT1F | 25 | IUPHAR/BPS Guide to PHARMACOLOGY |
| 5-HT2A | 1.1 | IUPHAR/BPS Guide to PHARMACOLOGY |
| 5-HT2B | 0.5 | IUPHAR/BPS Guide to PHARMACOLOGY |
| 5-HT2C | 1.3 | IUPHAR/BPS Guide to PHARMACOLOGY |
| 5-HT5A | 10 | IUPHAR/BPS Guide to PHARMACOLOGY |
| 5-HT6 | 126 | IUPHAR/BPS Guide to PHARMACOLOGY |
| 5-HT7 | 5.0 | IUPHAR/BPS Guide to PHARMACOLOGY |
Table 2: Functional Activity of Methysergide and Methylergometrine at Key Serotonin Receptors
| Receptor Subtype | Methysergide Activity | Methylergometrine Activity | Reference |
| 5-HT1A | Agonist | Agonist | [3] |
| 5-HT1B | Agonist | Agonist | [3] |
| 5-HT1D | Partial Agonist | Partial Agonist | [3] |
| 5-HT2A | Agonist | Potent Agonist | [3] |
| 5-HT2B | Antagonist | Potent Agonist | [3] |
| 5-HT2C | Antagonist | Potent Partial Agonist | [3] |
Deciphering Specificity with Receptor Knockout Models: A Comparative Workflow
The use of receptor knockout (KO) mice is crucial for validating the specific in vivo targets of Methysergide. By comparing the behavioral and physiological responses to Methysergide in wild-type (WT) mice and mice lacking a specific receptor, researchers can attribute specific effects to that receptor.
Expected Outcomes in Receptor Knockout Models
While direct experimental data of Methysergide administration in specific 5-HT receptor knockout mice is limited in publicly available literature, we can predict the outcomes based on its known pharmacology and the established phenotypes of these knockout models.
Table 3: Predicted Effects of Methysergide in Wild-Type vs. Receptor Knockout Mice
| Receptor KO Model | Known Phenotype of KO Mice | Predicted Effect of Methysergide in WT Mice | Predicted Effect of Methysergide in KO Mice | Rationale |
| 5-HT1A KO | Increased anxiety-like behavior, altered stress response.[2][4] | Anxiolytic effects at postsynaptic receptors, potential for complex effects due to autoreceptor agonism. | Attenuation or absence of anxiolytic effects if primarily mediated by 5-HT1A receptors. Behavioral effects due to actions at other receptors would persist. | Methysergide's agonist activity at 5-HT1A receptors suggests it would modulate anxiety pathways. The absence of these receptors would unmask its effects at other targets. |
| 5-HT2A KO | Reduced locomotor response to 5-HT2A agonists, altered sensorimotor gating.[5][6] | Increased locomotor activity.[5] | Abolished or significantly reduced locomotor activation. | The locomotor-activating effects of some serotonergic drugs are mediated by 5-HT2A receptors. Knocking out this receptor would prevent Methysergide from inducing this effect. |
| 5-HT2B KO | Abnormal cardiac development, altered vascular responses. | Potential for vasoconstriction (via other receptors) and complex cardiovascular effects. | Altered cardiovascular response profile. The pro-fibrotic risk associated with 5-HT2B agonism (from its metabolite) would be absent. | Methysergide is an antagonist at 5-HT2B, while its metabolite is an agonist. The KO model would clarify the in vivo contribution of this receptor to both the parent drug's and metabolite's effects. |
Signaling Pathways of Key Methysergide Targets
Understanding the downstream signaling cascades of the receptors Methysergide interacts with is fundamental to interpreting the results from knockout studies.
Detailed Experimental Protocols
Radioligand Binding Assay for Serotonin Receptors
Objective: To determine the binding affinity (Kᵢ) of this compound for various serotonin receptor subtypes.
Materials:
-
Cell membranes expressing the human serotonin receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).
-
This compound.
-
Non-specific binding control (e.g., high concentration of unlabeled serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and either buffer, Methysergide dilution, or the non-specific control.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of Methysergide.
-
Determine the IC₅₀ value (the concentration of Methysergide that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
In Vivo Migraine Model: Nitroglycerin (NTG)-Induced Hyperalgesia
Objective: To assess the prophylactic efficacy of this compound in a mouse model of migraine.
Animals:
-
Wild-type C57BL/6J mice.
-
5-HT receptor knockout mice on a C57BL/6J background.
Materials:
-
Nitroglycerin (NTG) solution.
-
This compound.
-
Vehicle control (e.g., saline).
-
Von Frey filaments for assessing mechanical allodynia.
Procedure:
-
Acclimatize mice to the testing environment and handling.
-
Administer this compound or vehicle intraperitoneally (i.p.) daily for a predetermined period (e.g., 7 days) to model prophylactic treatment.
-
On the test day, measure baseline mechanical sensitivity using von Frey filaments.
-
Administer NTG (e.g., 10 mg/kg, i.p.) to induce a migraine-like state.
-
At various time points post-NTG injection (e.g., 30, 60, 90, and 120 minutes), re-assess mechanical sensitivity.
-
The withdrawal threshold to the von Frey filaments is recorded. A decrease in the withdrawal threshold indicates hyperalgesia.
-
Compare the degree of NTG-induced hyperalgesia in vehicle-treated versus Methysergide-treated animals in both wild-type and knockout strains.
Expected Results: In wild-type mice, prophylactic Methysergide is expected to attenuate NTG-induced hyperalgesia. In a knockout mouse for a receptor crucial to Methysergide's anti-migraine effect, this protective effect would be diminished or absent.
Conclusion
The validation of this compound's specificity is a complex but essential undertaking for understanding its therapeutic actions and side effects. While in vitro binding and functional assays provide a foundational understanding of its receptor interaction profile, the use of receptor knockout models is indispensable for elucidating its in vivo mechanisms. By comparing the effects of Methysergide in wild-type animals to those in mice lacking specific serotonin receptors, researchers can definitively link its pharmacological actions to individual receptor subtypes. This approach not only clarifies the role of specific receptors in the therapeutic efficacy of Methysergide but also provides a powerful framework for the development of more selective and safer second-generation compounds. The predicted outcomes in knockout models, based on current knowledge, strongly suggest that 5-HT1 and 5-HT2 receptors are key mediators of Methysergide's effects. Further direct experimental validation using these models is a critical next step in fully characterizing this complex drug.
References
- 1. Methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin receptor 1A knockout: An animal model of anxiety-related disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Behavior of Adult 5-HT1A Receptor Knockout Mice Exposed to Stress During Prenatal Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT(2A) and 5-HT(2C) receptors exert opposing effects on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduced Levels of Serotonin 2A Receptors Underlie Resistance of Egr3-Deficient Mice to Locomotor Suppression by Clozapine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Methysergide Maleate and its Active Metabolite, Methylergometrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the migraine prophylactic agent, methysergide (B1194908) maleate (B1232345), and its principal active metabolite, methylergometrine (also known as methylergonovine). The information presented is supported by experimental data to aid in research and drug development efforts.
Executive Summary
Methysergide maleate functions as a prodrug, undergoing extensive first-pass metabolism to its active metabolite, methylergometrine. This metabolic conversion significantly influences the pharmacokinetic profile observed after oral administration of methysergide. Plasma concentrations of methylergometrine are substantially higher—with an area under the curve (AUC) more than ten times greater—than those of the parent drug.[1] Furthermore, methylergometrine exhibits a significantly longer elimination half-life, contributing to its sustained therapeutic effect. These key differences in their pharmacokinetic profiles are crucial for understanding the overall pharmacology and clinical effects of methysergide.
Pharmacokinetic Data Comparison
The following table summarizes the key pharmacokinetic parameters of methysergide and methylergometrine following the oral administration of this compound, based on a crossover study in five healthy men.[1]
| Parameter | Methysergide | Methylergometrine (Metabolite) | Reference |
| Oral Bioavailability | 13% | Formed from extensive first-pass metabolism of methysergide | [1] |
| Plasma Concentration | Low | Considerably higher than methysergide | [1] |
| Area Under the Curve (AUC) | - | More than 10 times greater than methysergide | [1] |
| Elimination Half-life (t½) | 62.0 ± 8.3 min | 223 ± 43 min | [1] |
Metabolic Pathway and Experimental Workflow
The metabolic conversion of methysergide to methylergometrine is a primary determinant of its pharmacokinetic profile. The following diagrams illustrate this metabolic pathway and a typical experimental workflow for pharmacokinetic analysis.
Signaling Pathways
Methysergide and its active metabolite, methylergometrine, exhibit distinct interactions with various receptor systems, primarily serotonergic, but also dopaminergic and adrenergic pathways for the metabolite.
Experimental Protocols
The pharmacokinetic data presented in this guide are primarily derived from human clinical trials employing a crossover study design. Below are the generalized methodologies used in these key experiments.
Pharmacokinetic Study Protocol
-
Study Design: A common design is a randomized, single-dose, open-label, two-period crossover study.
-
Subjects: Healthy adult male volunteers are often recruited. Subjects typically undergo a physical examination and laboratory tests to ensure they meet the inclusion criteria.
-
Drug Administration:
-
Blood Sampling: Venous blood samples are collected into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours).
-
Sample Processing: Plasma is separated by centrifugation and stored frozen (e.g., at -20°C) until analysis.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
-
Purpose: To quantify the concentrations of methysergide and methylergometrine in plasma samples.
-
Instrumentation: A high-performance liquid chromatograph equipped with a fluorescence or UV detector is typically used.
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18) is commonly employed.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is used for isocratic or gradient elution.
-
Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.
-
Detection: Fluorescence detection is often preferred for its high sensitivity and selectivity. Excitation and emission wavelengths are optimized for the specific analytes.
-
-
Sample Preparation: Plasma samples typically undergo a liquid-liquid or solid-phase extraction procedure to isolate the drugs from endogenous plasma components and concentrate the analytes before injection into the HPLC system.
-
Quantification: The concentration of each compound is determined by comparing the peak area of the analyte in the sample to a standard curve generated from samples with known concentrations of methysergide and methylergometrine.
Analytical Methodology: Radioimmunoassay (RIA)
-
Purpose: An alternative, highly sensitive method for quantifying methylergometrine in biological fluids.
-
Principle: This technique is based on the competitive binding of a radiolabeled antigen (e.g., ³H-methylergometrine) and the unlabeled methylergometrine in the sample to a limited number of specific antibody binding sites.
-
Procedure:
-
A known amount of specific antibody is incubated with the plasma sample containing an unknown amount of methylergometrine.
-
A known amount of radiolabeled methylergometrine is added to the mixture.
-
The unlabeled methylergometrine from the sample competes with the radiolabeled methylergometrine for binding to the antibody.
-
After reaching equilibrium, the antibody-bound fraction is separated from the free fraction.
-
The radioactivity of either the bound or free fraction is measured using a scintillation counter.
-
-
Quantification: The concentration of methylergometrine in the sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of unlabeled methylergometrine.
References
Cross-Validation of Methysergide Maleate's Effects Across Different Animal Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Methysergide (B1194908) Maleate across various animal species, focusing on its pharmacological actions, physiological responses, and toxicological profile. The information presented is intended to assist researchers in designing and interpreting studies involving this compound.
Introduction to Methysergide Maleate
This compound is a semi-synthetic ergot alkaloid that has been primarily investigated for its effects on the serotonin (B10506) (5-hydroxytryptamine, 5-HT) system. It acts as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, while also exhibiting partial agonist activity at 5-HT1 receptors.[1] This complex pharmacology underlies its diverse physiological effects, which have been studied in various animal models. Methysergide is a prodrug that is metabolized to the active compound methylergometrine.[2] Due to concerns about potential side effects, including retroperitoneal fibrosis, its clinical use in humans has been limited.[1][3]
Comparative Quantitative Data
The following tables summarize the quantitative effects of this compound observed in different animal species. It is important to note that direct comparisons should be made with caution due to variations in experimental protocols, including route of administration, dosage, and specific methodologies.
Table 1: Cardiovascular Effects
| Species | Dosage and Route | Cardiovascular Parameter | Observed Effect | Reference(s) |
| Dog | 1 and 3 mg/kg i.v. | Blood Pressure | Dose-dependent reduction in systolic and diastolic pressure. | [4] |
| 1 and 3 mg/kg i.v. | Heart Rate | Dose-dependent reduction. | [4] | |
| 0.2 mg/kg intracerebroventricular | Blood Pressure & Heart Rate | Significant hypotension and bradycardia. | [4] | |
| Rat | Dose-dependent | Blood Pressure & Heart Rate | Dose-dependent reductions in unanesthetized spontaneously hypertensive rats. | [5] |
| Rabbit | 0.1-5 mg/kg i.v. | Heart Rate | Dose-dependent reductions. | [6] |
| 5 mg/kg i.v. | Mean Arterial Blood Pressure | Reduction observed only at the maximum dose. | [6] | |
| Cat | 1 and 3 mg/kg i.v. | Blood Pressure & Heart Rate | Dose-dependent reductions. | [7] |
Table 2: Smooth Muscle Effects
| Species | Tissue | Parameter | Value | Reference(s) |
| Rat | Tail Artery | 5-HT Induced Contraction | Reduced maximum response by 50-60%. | [8] |
| Pig | Proximal Stomach Strips | pKB vs. 5-HT | 8.60 ± 0.12 |
Table 3: Central Nervous System Effects
| Species | Dosage and Route | CNS Parameter | Observed Effect | Reference(s) |
| Mouse | Chronic administration | Serotonin-2 (S-2) Receptors (Cerebral Cortex) | Dose-dependent decrease in specific binding of (3H)-spiperone. | [9] |
| Rat | 7 mg/kg i.p. | Lordosis Behavior | Inhibition at 30 min, facilitation at 200 and 300 min post-administration. | [10] |
| Rat | 40 µg lateral ventricular injection | Decompensatory Responses to Hemorrhage | Delayed hypotensive, bradycardic, and sympathoinhibitory responses. | [11][12] |
Table 4: Toxicology (LD50)
| Species | Route | LD50 (mg/kg) | Reference(s) |
| Rat | Oral | 2100 | [2] |
| Intravenous | 125 | [2] | |
| Rabbit | Intravenous | 28 | [2] |
Experimental Protocols
In Vivo Cardiovascular Assessment in Anesthetized Dogs
This protocol provides a general framework for assessing the cardiovascular effects of intravenously administered this compound in dogs, based on published methodologies.[4]
3.1.1. Animal Preparation:
-
Adult mongrel dogs of either sex are fasted overnight with free access to water.
-
Anesthesia is induced with a suitable agent (e.g., sodium pentobarbital) and maintained to ensure a stable plane of anesthesia throughout the experiment.
-
The trachea is intubated to ensure a patent airway. Body temperature is monitored and maintained.
3.1.2. Instrumentation:
-
A femoral artery is cannulated for the measurement of arterial blood pressure using a pressure transducer.
-
A femoral vein is cannulated for the administration of this compound and other agents.
-
Heart rate is derived from the arterial pressure pulse or via electrocardiogram (ECG) electrodes.
-
For more detailed studies, a catheter can be placed in the left ventricle to measure left ventricular pressure.
3.1.3. Experimental Procedure:
-
A stabilization period is allowed after instrumentation.
-
Baseline cardiovascular parameters (blood pressure, heart rate) are recorded continuously.
-
This compound is dissolved in a suitable vehicle (e.g., saline) and administered intravenously at the desired doses (e.g., 1 and 3 mg/kg).
-
Cardiovascular parameters are monitored continuously for a specified period after each dose to observe the onset, magnitude, and duration of the effects.
-
A control group receiving the vehicle alone should be included.
3.1.4. Data Analysis:
-
Changes in blood pressure and heart rate from baseline are calculated for each dose.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the observed effects compared to baseline and to the control group.
Isolated Organ Bath for Smooth Muscle Contraction
This protocol outlines a general procedure for studying the effect of this compound on smooth muscle contraction in an isolated organ bath, based on established pharmacological techniques.[13][14][15][16]
3.2.1. Tissue Preparation:
-
The desired tissue (e.g., rat tail artery, pig stomach strip) is dissected from a freshly euthanized animal and placed in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
The tissue is cleaned of adherent connective tissue and cut into appropriate-sized strips or rings.
3.2.2. Organ Bath Setup:
-
The tissue is mounted in a temperature-controlled (usually 37°C) organ bath containing oxygenated PSS.
-
One end of the tissue is fixed to a stationary hook, and the other end is connected to an isometric force transducer to record changes in tension.
-
The tissue is allowed to equilibrate under a resting tension for a specified period.
3.2.3. Experimental Procedure:
-
The viability of the tissue is assessed by contracting it with a standard agonist (e.g., potassium chloride or phenylephrine).
-
After washing and re-equilibration, a cumulative concentration-response curve to a contractile agonist (e.g., serotonin) is generated.
-
The tissue is then incubated with this compound at a specific concentration for a defined period.
-
The concentration-response curve to the contractile agonist is repeated in the presence of this compound.
-
This procedure can be repeated with different concentrations of this compound.
3.2.4. Data Analysis:
-
The contractile responses are expressed as a percentage of the maximal response to the agonist in the absence of the antagonist.
-
The potency of the agonist (EC50) and the maximal response (Emax) are calculated in the absence and presence of this compound.
-
For competitive antagonists, a Schild plot analysis can be performed to determine the pA2 value, which is a measure of the antagonist's affinity.
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. methysergide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Methylergometrine, an active metabolite of methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of methysergide and its metabolite methylergometrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Centrally mediated hypotension and bradycardia by methysergide in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of methysergide and its metabolite methylergometrine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of methysergide on some cardiovascular responses in the anaesthetized rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interspecies allometric meta-analysis of the comparative pharmacokinetics of 85 drugs across veterinary and laboratory animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric properties of the 5-HT2 receptor system of the rat tail artery. Ritanserin and methysergide are not competitive 5-HT2 receptor antagonists but allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regional serotonin receptor studies: chronic methysergide treatment induces a selective and dose-dependent decrease in serotonin-2 receptors in mouse cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methysergide inhibits and facilitates lordosis behavior in the female rat in a time-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methysergide delays the decompensatory responses to severe hemorrhage by activating 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Methysergide delays the decompensatory responses to severe hemorrhage by activating 5-HT(1A) receptors. | Semantic Scholar [semanticscholar.org]
- 13. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dmt.dk [dmt.dk]
- 15. researchgate.net [researchgate.net]
- 16. mdegmbh.eu [mdegmbh.eu]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Methysergide Maleate
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. Methysergide maleate (B1232345), an ergot alkaloid, requires specific disposal procedures to mitigate risks to personnel and the environment. Adherence to these guidelines is not only a matter of safety but also of regulatory compliance.
Methysergide maleate is classified as an acute oral toxicant (Category 3), necessitating careful management throughout its lifecycle, from use to disposal.[1] Improper disposal can lead to environmental contamination and potential harm to human health. Therefore, a structured and informed approach to its disposal is essential.
Key Disposal and Safety Information
A summary of the essential information for the handling and disposal of this compound is provided in the table below. This information is derived from safety data sheets and general pharmaceutical waste guidelines.
| Characteristic | Information | Citation |
| GHS Hazard Classification | Acute toxicity, Oral (Category 3) | [1] |
| Signal Word | Danger | [1] |
| Hazard Statement | H301: Toxic if swallowed | [1] |
| Primary Disposal Method | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [1] |
| Spill Cleanup | Collect and arrange disposal. Use spark-proof tools and explosion-proof equipment. Adhered or collected material should be promptly disposed of. | [1] |
| Environmental Precautions | Prevent further spillage or leakage if safe to do so. Do not let the chemical enter drains. Discharge into the environment must be avoided. | [1] |
| Personal Protective Equipment (PPE) | Chemical impermeable gloves, suitable protective clothing. Avoid contact with skin and eyes. | [1] |
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including chemical-impermeable gloves, a lab coat, and safety glasses.[1]
-
Waste Segregation: Do not mix this compound waste with general laboratory trash or other waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container.[2]
-
Container Management: Use a container that is in good condition, compatible with the chemical, and can be securely closed.[2] The container must be labeled with the words "Hazardous Waste" and the name "this compound".[2]
-
Handling Spills: In the event of a spill, avoid dust formation.[1] Use spark-proof tools and appropriate absorbent materials to clean up the spill.[1] The collected spill material and any contaminated cleaning materials should be placed in the designated hazardous waste container.[2]
-
Storage: Store the hazardous waste container in a designated, secure area, away from incompatible materials.[1]
-
Final Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste management company.[3] Most pharmaceutical waste is incinerated at a permitted treatment facility.[4][5] Do not dispose of this compound down the drain or in the regular trash.[6]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both their personnel and the environment. It is crucial to consult your institution's specific safety protocols and local regulations for hazardous waste management.
References
Essential Safety and Operational Guidance for Handling Methysergide Maleate
This document provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling Methysergide Maleate (B1232345). The following procedural guidance is designed to ensure safe operational workflow and proper disposal, establishing a foundation of trust in laboratory safety and chemical handling.
Hazard Identification and Classification
Methysergide Maleate is classified as acutely toxic if swallowed.[1] It is essential to handle this compound with care, adhering to the safety precautions outlined below to minimize exposure risk.
| Identifier | Value |
| CAS Number | 129-49-7 |
| GHS Classification | Acute Toxicity, Oral (Category 3) |
| Signal Word | Danger |
| Hazard Statement | H301: Toxic if swallowed |
| UN Number | 2811 |
| Transport Hazard Class | 6.1 |
| Packing Group | I or III |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory to prevent skin contact, inhalation, and eye contact.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Wear two pairs of chemical-impermeable gloves (e.g., nitrile).[2] The outer glove should be removed after each task or batch. Change gloves regularly (e.g., every 30-60 minutes) or immediately if contaminated, torn, or punctured.[2][3] | Prevents dermal absorption, which can be a significant route of exposure. Double-gloving provides an additional layer of protection. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[2] | Protects skin from accidental spills and contamination. |
| Eye and Face Protection | Use safety goggles and a face shield, especially when there is a risk of splashing.[3] | Provides a barrier against splashes to the face and eyes. |
| Respiratory Protection | Handle in a well-ventilated area, preferably within a chemical fume hood.[1] If dust or aerosols are likely to be generated, a NIOSH-approved respirator should be used.[4] For firefighting, a self-contained breathing apparatus is necessary.[1] | Minimizes the risk of inhalation of the toxic powder. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Detailed Experimental Protocol: Safe Weighing and Solution Preparation
This protocol outlines the steps for safely weighing this compound powder and preparing a stock solution.
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Don all required PPE as specified in the table above (double gloves, gown, goggles, and face shield).
-
Gather all necessary equipment: analytical balance, weighing paper or boat, spatula, volumetric flask, solvent, and waste container.
-
-
Weighing:
-
Perform all weighing operations within the chemical fume hood to contain any airborne particles.
-
Carefully transfer the desired amount of this compound powder from the stock container to the weighing paper or boat using a clean spatula.
-
Avoid generating dust. If any powder is spilled, clean it up immediately following the spill response procedures.
-
-
Solution Preparation:
-
Carefully transfer the weighed powder into the volumetric flask.
-
Add a small amount of the appropriate solvent to the flask and swirl gently to dissolve the powder.
-
Once dissolved, add the remaining solvent to the calibration mark.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Post-Handling:
-
Tightly seal the stock solution container and label it appropriately with the chemical name, concentration, date, and your initials.
-
Store the solution in a cool, dry, and well-ventilated place, away from incompatible materials.[1]
-
Dispose of the weighing paper/boat and any contaminated materials in the designated hazardous waste container.
-
Thoroughly decontaminate the work surface and all equipment used.
-
Carefully doff PPE, disposing of single-use items in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Collect all unused this compound and solutions containing it in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, weighing paper, and pipette tips, must be disposed of as hazardous waste.
-
Disposal Method: Arrange for collection and disposal by a licensed hazardous waste disposal company in accordance with all applicable local, state, and federal regulations.[5][6] Do not dispose of this chemical down the drain.[6]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
If Swallowed: Get emergency medical help immediately.[1][7] Rinse mouth with water.[1][7] Do not induce vomiting.[7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[7] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7] Seek medical attention.
-
Spills: Evacuate the area.[1] Wearing appropriate PPE, cover the spill with an absorbent material and collect it in a suitable container for disposal.[6] Avoid generating dust.[1] Ensure adequate ventilation.[1]
References
- 1. echemi.com [echemi.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. pppmag.com [pppmag.com]
- 4. Methysergide | C21H27N3O2 | CID 9681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. documents.tocris.com [documents.tocris.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 129-49-7 Name: Methysergide hydrogen maleate [xixisys.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
